m-PEG37-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H152O39/c1-79-4-5-81-8-9-83-12-13-85-16-17-87-20-21-89-24-25-91-28-29-93-32-33-95-36-37-97-40-41-99-44-45-101-48-49-103-52-53-105-56-57-107-60-61-109-64-65-111-68-69-113-72-73-115-75-74-114-71-70-112-67-66-110-63-62-108-59-58-106-55-54-104-51-50-102-47-46-100-43-42-98-39-38-96-35-34-94-31-30-92-27-26-90-23-22-88-19-18-86-15-14-84-11-10-82-7-6-80-3-2-76(77)78/h2-75H2,1H3,(H,77,78) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUISXIJAOBWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H152O39 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1690.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to m-PEG37-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-37-acid (m-PEG37-acid), a heterobifunctional linker widely employed in the field of bioconjugation. We will delve into its chemical structure, physicochemical properties, and its primary application in the covalent modification of proteins, peptides, and other amine-containing molecules. This document details a standard experimental protocol for amide bond formation using carbodiimide chemistry, presents relevant quantitative data in a structured format, and includes a workflow diagram for the conjugation and purification process. The information herein is intended to serve as a valuable resource for researchers in drug development, proteomics, and materials science who are leveraging PEGylation to enhance the therapeutic and diagnostic potential of biomolecules.
Introduction to this compound
Methoxy-polyethylene glycol-37-acid, often abbreviated as this compound, is a high-purity, monodisperse polyethylene glycol (PEG) derivative. It is characterized by a methoxy (-OCH₃) group at one terminus and a carboxylic acid (-COOH) group at the other, connected by a chain of 37 ethylene glycol units. This structure imparts a dual nature to the molecule: the methoxy group renders one end chemically inert, while the terminal carboxylic acid provides a reactive handle for covalent attachment to other molecules.
The PEG component of the linker is a hydrophilic polymer known for its ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules. By attaching PEG chains (a process known as PEGylation), researchers can increase the hydrodynamic size of proteins and peptides, which can reduce renal clearance and protect them from proteolytic degradation, thereby extending their circulation half-life. Furthermore, the PEG chain can shield antigenic epitopes, potentially reducing the immunogenicity of the conjugated molecule.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is fundamental to its function as a linker. The molecule consists of a methoxy head group, a polymer backbone of 37 repeating ethylene glycol units, and a terminal propionic acid group.
Structural Representation
The structure can be represented by the following chemical formula:
CH₃O-(CH₂CH₂O)₃₇-CH₂CH₂COOH
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below. These values are essential for calculating molar ratios in experimental protocols and for the characterization of resulting conjugates.
| Property | Value | Source(s) |
| Molecular Formula | C₇₆H₁₅₂O₃₉ | [1] |
| Molecular Weight | ~1690.0 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically >95% (determined by HPLC) | |
| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO, CH₂Cl₂) | |
| Storage Conditions | -20°C, desiccated |
Core Application: Bioconjugation via Amide Bond Formation
The most prevalent application of this compound is the covalent modification of primary amine groups (-NH₂) present on biomolecules such as proteins (e.g., the ε-amine of lysine residues or the N-terminal α-amine) and amine-modified oligonucleotides. The reaction proceeds through the activation of the carboxylic acid group, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The process can be conceptualized as a two-step, one-pot reaction:
-
Activation: The carboxylic acid group of this compound reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by the addition of NHS, which reacts with it to form a more stable NHS ester.
-
Conjugation: The semi-stable NHS ester readily reacts with primary amines on the target molecule to form a stable and irreversible amide bond, releasing NHS as a byproduct.
General Reaction Scheme
The logical flow of this common bioconjugation reaction is depicted in the diagram below.
Caption: Logical workflow for the EDC/NHS-mediated conjugation of this compound.
Experimental Protocols
This section provides a detailed, generalized protocol for the conjugation of this compound to an amine-containing protein. The molar ratios and reaction conditions should be optimized for each specific application.
Materials and Reagents
-
This compound
-
Amine-containing protein (e.g., antibody, enzyme)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for stock solutions
-
Desalting columns or dialysis equipment for purification (e.g., SEC, TFF)
Experimental Workflow
The following diagram illustrates the sequential steps involved in a typical laboratory-scale PEGylation experiment.
Caption: Step-by-step experimental workflow for protein PEGylation.
Detailed Method
-
Reagent Preparation:
-
Allow all reagents, including this compound, EDC, and NHS, to equilibrate to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Prepare a solution of the target protein in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a separate reaction tube, combine the desired amount of this compound stock solution with Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution. Typical starting molar ratios are 1:2:1.2 (Acid:EDC:NHS), but this should be optimized.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the freshly activated m-PEG37-NHS ester solution to the protein solution. A 5- to 20-fold molar excess of the activated linker relative to the protein is a common starting point for optimization.
-
The reaction is most efficient at a pH between 7.2 and 8.0. Ensure the final pH of the reaction mixture is within this range.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted NHS esters, add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification and Analysis:
-
Remove excess reagents and reaction byproducts using a suitable method such as size exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis against an appropriate buffer (e.g., PBS).
-
Analyze the purified conjugate to confirm successful PEGylation and determine the degree of labeling. Common analytical techniques include SDS-PAGE (which will show a mass shift for the conjugated protein), mass spectrometry, and HPLC.
-
Quantitative Parameters for Protocol Optimization
The efficiency of the conjugation reaction is dependent on several factors. The following table provides typical ranges and starting points for key reaction parameters.
| Parameter | Recommended Range | Typical Starting Value | Notes |
| Molar Ratio (EDC:Acid) | 1.2:1 to 10:1 | 2:1 | Higher ratios can improve activation but may lead to side reactions. |
| Molar Ratio (NHS:Acid) | 1:1 to 5:1 | 1.2:1 | Stabilizes the active intermediate, improving yield in aqueous media. |
| Molar Ratio (Linker:Protein) | 5:1 to 50:1 | 20:1 | Highly dependent on the number of available amines on the protein. |
| Activation pH | 4.5 - 6.0 | 6.0 | Optimal pH for EDC/NHS activation of carboxylic acids. |
| Conjugation pH | 7.2 - 8.5 | 7.4 | Optimal pH for the reaction of NHS esters with primary amines. |
| Post-Purification Yield | 30-70% | - | Highly dependent on the specific protein, reaction scale, and purification method. |
Conclusion
This compound is a versatile and effective monofunctional linker for the PEGylation of biomolecules. Its well-defined structure and reactivity make it a valuable tool for researchers seeking to improve the therapeutic properties of proteins, peptides, and other amine-containing compounds. By following established EDC/NHS coupling protocols and carefully optimizing reaction parameters, scientists can generate well-characterized, stable bioconjugates with enhanced solubility, stability, and pharmacokinetic profiles, thereby advancing the development of novel therapeutics and diagnostics.
References
In-Depth Technical Guide: Physicochemical Properties of m-PEG37-acid
This guide provides essential technical data on m-PEG37-acid, a monodisperse polyethylene glycol (PEG) derivative widely utilized in bioconjugation, drug delivery, and surface modification. Its discrete chain length ensures uniformity, a critical factor for reproducible results in research and pharmaceutical development.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is crucial for stoichiometric calculations in conjugation reactions and for the characterization of resulting PEGylated molecules.
| Property | Value | References |
| Chemical Formula | C₇₆H₁₅₂O₃₉ | [1][2][3][4] |
| Molecular Weight | 1690.00 g/mol | |
| Alternate Name | m-dPEG®37-acid |
Chemical Structure and Properties
This compound is a hydrophilic spacer molecule characterized by a methoxy-terminated PEG chain of 37 ethylene glycol units, ending in a carboxylic acid group. This terminal carboxylic acid allows for the covalent attachment to primary amine groups on proteins, peptides, or other substrates through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., using EDC or HATU). The long, flexible PEG chain imparts increased water solubility and hydrodynamic volume to the conjugated molecule, which can reduce non-specific binding and improve pharmacokinetic profiles.
Logical Relationship of this compound Properties
The following diagram illustrates the direct relationship between the compound's name, its empirical formula, and its calculated molecular weight.
Caption: Relationship between this compound name, formula, and molecular weight.
References
In-Depth Technical Guide to m-PEG37-acid: Physical Properties and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG37-acid, also known as methoxy-poly(ethylene glycol)-acid, is a high molecular weight, monodisperse or polydisperse PEG derivative that plays a crucial role in modern drug delivery and bioconjugation. Its structure features a terminal methoxy group, which renders it inert and prevents crosslinking, and a terminal carboxylic acid group, which provides a reactive handle for covalent attachment to amine-containing molecules such as proteins, peptides, and nanoparticles. The long, hydrophilic polyethylene glycol chain imparts several desirable properties to conjugated molecules, including increased solubility, extended circulatory half-life, and reduced immunogenicity.[1][2] This technical guide provides a comprehensive overview of the physical properties of this compound, along with detailed experimental protocols for its characterization, to support its effective application in research and drug development.
Core Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These values are compiled from various commercial suppliers and literature sources. It is important to note that some properties, particularly the physical form, may vary depending on the polydispersity of the specific batch.
| Property | Value | References |
| Chemical Formula | C76H152O39 | [3][4][5] |
| Molecular Weight | Approximately 1690.00 g/mol | |
| Appearance | White to off-white solid or viscous liquid. The physical form is dependent on the molecular weight distribution. | |
| Purity | Typically >95% (as determined by HPLC) | |
| Solubility | Soluble in water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Tetrahydrofuran (THF), and other common organic solvents. Insoluble in diethyl ether. | |
| Storage Conditions | Recommended storage at -20°C in a dry, dark environment under an inert atmosphere (e.g., Nitrogen or Argon). |
Note on CAS Numbers: Multiple CAS numbers may be associated with this compound, including 117786-94-4 and 2924199-92-6. This can be due to variations in the degree of polymerization or supplier-specific registration. Researchers should always refer to the documentation provided with their specific product.
Experimental Protocols for Characterization
Accurate characterization of this compound is essential to ensure its quality and performance in downstream applications. The following sections detail the standard experimental methodologies for determining its key physical and chemical properties.
Purity and Molecular Weight Distribution: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and molecular weight distribution of PEGylated compounds. For high molecular weight PEGs like this compound, Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are commonly employed.
a) Size-Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules elute earlier than smaller molecules. This method is particularly useful for determining the molecular weight distribution and detecting the presence of aggregates or lower molecular weight impurities.
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
SEC column suitable for the analysis of polymers in the range of 1-5 kDa (e.g., Shodex KW-802.5).
-
Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is often preferred as PEGs lack a strong UV chromophore.
-
-
Mobile Phase: A typical mobile phase is an aqueous buffer, such as 10 mM phosphate-buffered saline (PBS) or 10 mM ammonium acetate, pH 6.7.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration (e.g., 1-5 mg/mL) in the mobile phase.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject the sample and monitor the elution profile.
-
The purity is determined by the relative area of the main peak. The molecular weight distribution can be estimated by creating a calibration curve with PEG standards of known molecular weights.
-
b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: RP-HPLC separates molecules based on their hydrophobicity. While less common for determining the molecular weight of large PEGs, it is effective for assessing purity and separating PEGylated species from unreacted starting materials or by-products.
-
Instrumentation:
-
HPLC system as described for SEC.
-
C8 or C18 reversed-phase column.
-
Detector: RID, ELSD, or Mass Spectrometry (MS).
-
-
Mobile Phase: A gradient of water and a more non-polar organic solvent, such as acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA), is typically used.
-
Procedure:
-
Dissolve the this compound sample in the initial mobile phase composition.
-
Equilibrate the column with the starting mobile phase.
-
Inject the sample and apply a linear gradient to increase the proportion of the organic solvent.
-
Purity is assessed by the peak area percentage of the main component.
-
Structural Confirmation and Molecular Weight: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and estimating its average molecular weight.
-
Principle: ¹H NMR provides information about the chemical environment of hydrogen atoms in a molecule. By integrating the signals corresponding to the terminal methoxy group and the repeating ethylene glycol units, the degree of polymerization and thus the molecular weight can be calculated.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
-
-
Procedure:
-
Dissolve a small amount of this compound in the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Spectral Interpretation:
-
A singlet peak around 3.38 ppm corresponds to the methyl protons of the terminal methoxy group (-OCH₃).
-
A large, broad signal centered around 3.64 ppm is characteristic of the methylene protons of the repeating ethylene glycol units (-OCH₂CH₂O-).
-
Signals corresponding to the methylene groups adjacent to the carboxylic acid will appear at a slightly different chemical shift.
-
-
Molecular Weight Calculation: The number of repeating ethylene glycol units (n) can be determined by comparing the integral of the repeating unit protons to the integral of the terminal methoxy protons.
-
Thermal Properties: Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal transitions of a polymer, such as the melting temperature (Tm) and the glass transition temperature (Tg).
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic and exothermic events, such as melting and crystallization, are observed as peaks in the DSC thermogram.
-
Instrumentation:
-
Differential Scanning Calorimeter.
-
Aluminum or hermetic pans.
-
-
Procedure:
-
Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., -20 °C to 100 °C).
-
The melting temperature is typically determined as the peak temperature of the melting endotherm.
-
Solubility Assessment
While general solubility is known, quantitative determination can be important for formulation development.
-
Principle: A known amount of solvent is incrementally added to a known amount of solute at a constant temperature until the solute is completely dissolved.
-
Procedure (Qualitative):
-
Place a small, known amount of this compound into a vial.
-
Add a measured volume of the solvent of interest.
-
Agitate the mixture (e.g., vortex or stir) at a controlled temperature.
-
Visually inspect for complete dissolution.
-
-
Procedure (Quantitative):
-
Prepare a saturated solution of this compound in the solvent of interest at a specific temperature by adding an excess of the PEG acid and allowing it to equilibrate with stirring for an extended period.
-
Carefully separate the undissolved solid (e.g., by centrifugation or filtration).
-
Take a known volume of the supernatant and remove the solvent (e.g., by evaporation under vacuum).
-
Weigh the remaining residue to determine the concentration of the dissolved this compound.
-
Safety, Handling, and Storage
This compound, like many PEG derivatives, is hygroscopic and sensitive to light and oxidation. Proper handling and storage are crucial to maintain its integrity.
-
Handling:
-
Work in a dry environment, such as a glove box or a room with controlled low humidity, to the extent possible.
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold product.
-
Minimize the time the container is open.
-
After use, flush the container with an inert gas like nitrogen or argon before resealing.
-
-
Storage:
-
Store in a tightly sealed container in a freezer at -20°C for long-term storage.
-
Protect from light.
-
For frequently used material, consider aliquoting into smaller, single-use vials to avoid repeated warming and cooling of the entire batch.
-
Application in PROTAC Development
This compound is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The PEG linker connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex and subsequent target protein degradation. The terminal carboxylic acid of this compound can be readily activated (e.g., with EDC/NHS) to form a stable amide bond with an amine-functionalized ligand.
Visualizing Experimental Workflows
General Workflow for Quality Control of this compound
Caption: A typical quality control workflow for this compound.
Logical Relationship of PROTAC Linker Properties
Caption: Key properties of a PROTAC linker influencing its function.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 125220-94-2 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Navigating the Solubility Landscape of m-PEG37-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG37-acid, a monodisperse polyethylene glycol (PEG) derivative integral to bioconjugation, drug delivery, and PROTAC development. Understanding the solubility of this reagent is critical for its effective handling, formulation, and application in various experimental and developmental workflows.
Core Concepts in this compound Solubility
The solubility of this compound is governed by the physicochemical properties of its two primary structural components: the long, hydrophilic poly(ethylene glycol) chain and the terminal carboxylic acid group. The extensive PEG chain, consisting of 37 ethylene glycol units, imparts significant water solubility to the molecule.[1] This is a key feature exploited in drug delivery to enhance the aqueous solubility of hydrophobic therapeutic agents. Conversely, the overall molecule retains solubility in a range of organic solvents, a characteristic essential for its use in diverse synthetic and purification procedures.
Quantitative and Qualitative Solubility Data
While precise, lot-specific quantitative solubility data for this compound can vary, the available information from various suppliers and technical data sheets provides a strong indication of its general solubility profile. The following table summarizes the known qualitative and general quantitative solubility of m-PEG-acid compounds.
| Solvent | Type | Solubility | Notes |
| Aqueous Media | Polar | Soluble / Good | The hydrophilic PEG spacer significantly increases solubility in aqueous media.[1] The solubility of PEG derivatives in water generally decreases as the molecular weight increases. |
| Water | Polar | ≥ 10 mg/mL (for general m-PEG-COOH) | A technical data sheet for a generic methoxy PEG carboxylic acid indicates a solubility of at least 10 mg/mL.[2] |
| Dichloromethane (DCM) | Organic | Soluble | Multiple sources confirm the solubility of this compound in DCM.[3] |
| Chloroform | Organic | Soluble (≥ 10 mg/mL for general m-PEG-COOH) | A technical data sheet for a generic methoxy PEG carboxylic acid indicates a solubility of at least 10 mg/mL in chloroform.[2] |
| Tetrahydrofuran (THF) | Organic | Soluble | Multiple sources confirm the solubility of this compound in THF. |
| Dimethylformamide (DMF) | Organic | Soluble | Multiple sources confirm the solubility of this compound in DMF. |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble (≥ 10 mg/mL for general m-PEG-COOH) | Multiple sources confirm the solubility of this compound in DMSO. A technical data sheet for a generic methoxy PEG carboxylic acid indicates a solubility of at least 10 mg/mL in DMSO. |
| Alcohols (Methanol, Ethanol) | Polar Organic | Soluble | PEG and its derivatives are generally soluble in alcohols. |
| Toluene | Nonpolar Organic | Soluble (may require gentle heating) | PEG products can dissolve in toluene, sometimes aided by warming to 40–50°C. |
| Hydrocarbons (e.g., Hexane) | Nonpolar Organic | Insoluble | PEGs are generally insoluble in nonpolar solvents like hydrocarbons. |
Experimental Protocol: Determination of this compound Solubility
The following is a general protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of preparing a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh a small, excess amount of this compound into a series of vials.
-
Add a precise volume of the solvent to be tested to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Agitate the vials using a vortex mixer for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).
-
Allow the vials to stand at the same constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. This allows for the dissolution process to stabilize.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at a high speed to pellet the undissolved this compound.
-
-
Sample Preparation for Analysis:
-
Carefully pipette a known volume of the supernatant (the clear, saturated solution) into a new, clean vial.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Quantification:
-
Analyze the diluted supernatant using a validated analytical method (e.g., HPLC with a suitable detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), as PEG lacks a strong UV chromophore).
-
Prepare a calibration curve using known concentrations of this compound to accurately quantify the concentration in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated supernatant, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to m-PEG37-acid
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (37 units)-acid (this compound), a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a monodisperse polyethylene glycol (PEG) derivative with a terminal methoxy group and a carboxylic acid functional group. The PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C76H152O39 | [2][3][4][5] |
| Molecular Weight | ~1690.00 g/mol | |
| CAS Number | 2924199-92-6, 125220-94-2, 117786-94-4 | |
| Purity | >95% | |
| PEG Spacer Length | 112 atoms, ~133.9 Å | |
| Appearance | White solid or viscous liquid | |
| Solubility | Soluble in DCM, THF, DMF, DMSO, and water |
Applications in Drug Development
The primary application of this compound is as a flexible linker to connect two different molecules. The terminal carboxylic acid can be activated to react with primary amines to form stable amide bonds. Its hydrophilic nature improves the solubility and reduces the immunogenicity of the resulting conjugate.
A significant application is in the synthesis of PROTACs, where it can link a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. This proximity induces ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
General Protocol for Conjugation of this compound to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS for subsequent reaction with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine HCl
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Reaction Buffer.
-
Add the activated this compound (NHS ester) to the amine-containing molecule solution. A 10- to 20-fold molar excess of the PEG reagent is typically used.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess PEG reagent and byproducts.
-
Workflow for PROTAC Synthesis using this compound
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound as a linker.
Caption: PROTAC Synthesis Workflow using this compound.
Signaling Pathways and Mechanisms of Action
This compound itself does not participate in signaling pathways. However, as a linker in PROTACs, it facilitates the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein.
Mechanism of Action for a PROTAC
The following diagram illustrates the catalytic cycle of a PROTAC molecule.
Caption: Mechanism of Action for a PROTAC molecule.
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound, 125220-94-2 | BroadPharm [broadpharm.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to the Synthesis and Purification of m-PEG37-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust methodology for the synthesis and purification of methoxy-poly(ethylene glycol)-acid with 37 ethylene glycol units (m-PEG37-acid). The protocols detailed herein are designed to yield a high-purity product suitable for applications in bioconjugation, drug delivery, and nanoparticle functionalization.
Synthesis of this compound via Oxidation of m-PEG37-OH
The synthesis of this compound is most effectively achieved through the oxidation of the corresponding terminal primary alcohol of methoxy-poly(ethylene glycol) (m-PEG37-OH). A variety of oxidation reagents can be employed; however, for reasons of efficiency, selectivity, and reduced toxicity, a TEMPO-catalyzed oxidation is a preferred method.
Experimental Protocol: TEMPO-Catalyzed Oxidation
This two-step, one-pot procedure first oxidizes the primary alcohol to an aldehyde using a catalytic amount of TEMPO with sodium hypochlorite (NaOCl), followed by further oxidation to the carboxylic acid with sodium chlorite (NaClO2).
Materials:
-
m-PEG37-OH (MW ~1650 g/mol )
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (e.g., 10-15% aqueous)
-
Sodium chlorite (NaClO2)
-
Sodium dihydrogen phosphate (NaH2PO4)
-
tert-Butanol
-
Dichloromethane (DCM)
-
Sodium sulfite (Na2SO3)
-
Hydrochloric acid (HCl), 1 M
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve m-PEG37-OH (1 equivalent) in a 2:1 mixture of DCM and deionized water.
-
Initial Oxidation to Aldehyde: Add TEMPO (0.05 equivalents) and tert-butanol (2 equivalents) to the reaction mixture. Cool the flask to 0°C in an ice bath.
-
Slowly add the NaOCl solution (1.2 equivalents) dropwise while vigorously stirring, maintaining the temperature at 0°C. Monitor the reaction by thin-layer chromatography (TLC) or analytical HPLC until the starting material is consumed.
-
Oxidation to Carboxylic Acid: In a separate flask, prepare a solution of NaClO2 (3 equivalents) and NaH2PO4 (2 equivalents) in deionized water.
-
Add the aqueous NaClO2/NaH2PO4 solution to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the intermediate aldehyde is fully converted to the carboxylic acid.
-
Quenching: Cool the reaction mixture back to 0°C and quench the excess oxidants by the slow addition of a saturated aqueous solution of Na2SO3 until the yellow color dissipates.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer three times with DCM.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.
Synthesis Workflow Diagram
Commercial Suppliers and Technical Guide for m-PEG37-acid
For researchers, scientists, and drug development professionals utilizing m-PEG37-acid, a comprehensive understanding of its commercial availability and technical specifications is crucial. This guide provides an in-depth overview of commercial suppliers, key quantitative data, and a general experimental protocol for the application of this compound in bioconjugation.
This compound is a monofunctional polyethylene glycol (PEG) derivative with a terminal carboxylic acid group. This heterobifunctional linker is widely employed in bioconjugation to modify proteins, peptides, nanoparticles, and other molecules. The PEG spacer enhances the solubility and bioavailability of the conjugated molecule while the carboxylic acid moiety allows for covalent attachment to primary amine groups, forming a stable amide bond.
Commercial Availability
A variety of commercial suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes the key quantitative data from several prominent suppliers.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Storage Conditions |
| BroadPharm | BP-21901 | >95% | 1690 | 125220-94-2 | White/off-white solid | -20°C |
| Conju-Probe | CP-1185 | >95% | 1690.00 | 117786-94-4 | White solid | 0-10°C |
| Precise PEG | AG-1068 | >96% | 1690.01 | 2924199-92-6 | Not specified | Not specified |
| AxisPharm | AP15720 | ≥95% | 1690.01 | Not specified | Not specified | Not specified |
| Vector Labs | QBD-10909 | >97% | 1690.00 | 117786-94-4 | Not specified | -20°C |
| Sigma-Aldrich | Not specified | >95% (HPLC) | Not specified | Not specified | Not specified | Not specified |
| MedchemExpress | HY-133324 | 95.0% | Not specified | Not specified | Not specified | Not specified |
General Experimental Protocol for Amine Coupling
The carboxylic acid group of this compound can be activated to react with primary amines on a target molecule. A common method involves the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Target molecule with primary amine groups (e.g., protein, peptide)
-
Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer: PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.4) or borate buffer (50 mM, pH 8.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Dissolve this compound: Dissolve this compound in the Activation Buffer to a desired concentration.
-
Activate Carboxylic Acid: Add a molar excess of EDC and NHS to the this compound solution. The exact molar ratio should be optimized for the specific application. Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
Prepare Target Molecule: Dissolve the amine-containing target molecule in the Coupling Buffer.
-
Conjugation Reaction: Add the activated this compound solution to the target molecule solution. The reaction is typically carried out at room temperature for 2 hours or overnight at 4°C. The optimal reaction time and temperature should be determined empirically.
-
Quench Reaction: Add a quenching solution, such as hydroxylamine, to stop the reaction and hydrolyze any unreacted NHS-ester.
-
Purification: Remove excess reagents and byproducts by desalting, dialysis, or chromatography to obtain the purified PEGylated conjugate.
Signaling Pathway and Logical Relationships
The primary role of this compound is as a linker in bioconjugation, rather than involvement in a specific signaling pathway. Its logical relationship in drug development is to improve the pharmacokinetic and pharmacodynamic properties of a therapeutic molecule.
In-Depth Technical Guide to the Safety of m-PEG37-acid for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for m-PEG37-acid, a monofunctional polyethylene glycol (PEG) derivative commonly utilized as a linker in the development of advanced therapeutics, including PROTACs and antibody-drug conjugates. The information presented herein is synthesized from available Safety Data Sheets (SDS) for closely related methoxy polyethylene glycol compounds and is intended to guide researchers, scientists, and drug development professionals in the safe handling and application of this reagent.
Core Safety and Physicochemical Data
The following table summarizes the key quantitative data available for methoxy polyethylene glycol derivatives, which are representative of the expected properties of this compound. It is important to note that specific values may vary slightly depending on the manufacturer and purity.
| Property | Value | Source |
| Chemical Formula | C76H152O39 | BroadPharm[1] |
| Molecular Weight | ~1690 g/mol | BroadPharm[1] |
| Physical State | White to off-white solid or waxy solid at room temperature. | Conju-Probe[2] |
| Solubility | Soluble in water, DMSO, DMF, THF, and Dichloromethane (DCM). | JenKem Technology, Conju-Probe[2][3] |
| Storage Temperature | Recommended at -20°C for long-term stability. | BroadPharm |
| Boiling Point | > 200 °C | JenKem Technology |
| Melting Point | 60-63 °C | JenKem Technology |
| Vapor Pressure | Very low | JenKem Technology |
| Density | Range: 1.0 to 1.2 g/mL | JenKem Technology |
| Hazard Ratings (NFPA) | Health: 0, Flammability: 1, Reactivity: 0 | JenKem Technology |
Hazard Identification and Precautionary Measures
Based on SDS information for similar methoxy PEG derivatives, this compound is generally not considered a hazardous substance under normal handling conditions. However, as with any laboratory chemical, appropriate precautions should be taken.
Potential Health Effects:
-
Inhalation: May cause minor respiratory tract irritation.
-
Skin Contact: Not expected to cause significant skin irritation.
-
Eye Contact: May cause mild eye irritation upon direct contact.
-
Ingestion: Ingestion of large quantities may lead to gastrointestinal upset.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are derived from standard laboratory safety practices and information contained within the SDS for related compounds.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Safe Handling and Storage Workflow
The following diagram outlines the recommended workflow for the safe handling and storage of this compound in a laboratory setting.
References
The Core Mechanism of PEG Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene glycol (PEG) linkers are a cornerstone of modern biopharmaceutical development, transforming the therapeutic potential of proteins, peptides, and antibody-drug conjugates (ADCs). The process of covalently attaching PEG chains, known as PEGylation, fundamentally alters the physicochemical properties of a biomolecule. This guide provides an in-depth exploration of the core mechanisms by which PEG linkers exert their effects, focusing on the principles of steric hindrance and increased hydrodynamic volume. We present quantitative data on the impact of PEGylation, detailed experimental protocols for common conjugation chemistries, and visual diagrams to elucidate key pathways and workflows, offering a comprehensive resource for professionals in drug development.
The Fundamental Mechanism of Action: A "Molecular Shield"
The primary mechanism of action for PEG linkers in bioconjugation revolves around the creation of a hydrophilic, flexible, and dynamic "molecular shield" around the conjugated biomolecule.[1][2] This shield is responsible for the significant improvements observed in a drug's pharmacokinetic and pharmacodynamic profile.
-
Steric Hindrance: The PEG chain, being a long and flexible polymer, physically obstructs the approach of other molecules.[3][4] This steric hindrance is the root cause of several key benefits:
-
Protection from Proteolysis: It blocks access for proteolytic enzymes, significantly increasing the bioconjugate's stability and preventing premature degradation in biological environments.[1]
-
Reduced Immunogenicity: The PEG layer can mask antigenic epitopes on the surface of a therapeutic protein. This shielding effect reduces recognition by the immune system, thereby lowering the risk of an unwanted immune response and the formation of anti-drug antibodies (ADAs).
-
-
Increased Hydrodynamic Radius: Each ethylene glycol monomer in a PEG chain can coordinate with two to three water molecules, forming a large hydration shell. This dramatically increases the effective size (hydrodynamic radius) of the bioconjugate in solution, far more than its molecular weight alone would suggest. This increased size leads to:
-
Prolonged Circulation Half-Life: The larger effective size of the PEGylated molecule significantly reduces its rate of renal clearance through glomerular filtration. Molecules larger than the kidney's ultrafiltration cutoff (approximately 67 kDa) are cleared much more slowly. This is a primary contributor to the extended circulation time observed for PEGylated drugs, allowing for less frequent dosing.
-
-
Enhanced Solubility: As a highly hydrophilic polymer, PEG imparts its water-soluble nature to the molecules it is conjugated with. This is particularly advantageous for hydrophobic drugs or proteins that are prone to aggregation, making them more suitable for intravenous administration.
While PEGylation offers numerous advantages, it can sometimes come at the cost of reduced binding affinity for the target receptor or enzyme due to the same steric hindrance that provides protection. However, this potential loss in potency is often more than compensated for by the substantial increase in systemic exposure and prolonged circulating half-life.
Quantitative Impact of PEGylation on Bioconjugate Properties
The effects of PEGylation can be quantified across several key parameters. The length and structure (linear vs. branched) of the PEG linker are critical variables that allow for the fine-tuning of a bioconjugate's properties.
Table 1: Effect of PEGylation on Pharmacokinetic Parameters
| Molecule | PEG Linker Size | Elimination Half-Life (t½) | Change vs. Unmodified | Systemic Clearance | Change vs. Unmodified | Reference |
| rhTIMP-1 | None | 1.1 h | - | - | - | |
| rhTIMP-1 | 20 kDa | 28 h | 25.5-fold increase | - | - | |
| Affibody Molecule | None | 19.6 min | - | - | - | |
| Affibody-MMAE | 4 kDa | 49.2 min | 2.5-fold increase | - | - | |
| Affibody-MMAE | 10 kDa | 219.0 min | 11.2-fold increase | - | - | |
| Interferon-α | None | - | - | 6.6–29.2 L/hr | - | |
| Interferon-α | 12 kDa (linear) | - | - | 0.725 L/hr | ~9- to 40-fold decrease | |
| Interferon-α | 40 kDa (branched) | - | - | 0.06–0.10 L/hr | ~66- to 486-fold decrease |
Table 2: Effect of PEG Linker Length on ADC Clearance
Data synthesized from a study on non-binding IgG conjugated to MMAE (Drug-to-Antibody Ratio of 8).
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |
| No PEG | ~8.5 | 1.0 | |
| PEG2 | ~7.0 | 0.82 | |
| PEG4 | ~5.5 | 0.65 | |
| PEG8 | ~2.5 | 0.29 | |
| PEG12 | ~2.5 | 0.29 | |
| PEG24 | ~2.5 | 0.29 |
Table 3: Effect of PEGylation on Physicochemical Stability
| Parameter | Observation | Quantitative Example | Reference |
| Solubility | PEGylation significantly improves the water solubility of hydrophobic molecules. | LogD7.4 of a PSMA inhibitor decreased from -2.64 to -4.23 after modification with a PEG8 linker, indicating a substantial increase in hydrophilicity. | |
| Thermal Stability | The impact is variable and protein-dependent, but PEGylation often increases thermal stability and the ability to refold correctly after denaturation. | For two model proteins, PEGylation increased the thermal stability and the ability to refold properly after thermal denaturation as measured by differential scanning calorimetry (DSC). | |
| Proteolytic Stability | PEGylation enhances stability against enzymatic degradation. | PEG conjugation of Bovine Serum Albumin (BSA) resulted in a notable increase in its proteolytic, thermal, and pH stability. |
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz provide clear visual representations of the core concepts and processes in PEGylation.
Key Experimental Protocols
Detailed and reproducible methodologies are critical for successful bioconjugation. Provided below are foundational protocols for the PEGylation of a protein via NHS-ester chemistry, followed by purification and characterization.
Protocol 1: Amine-Reactive PEGylation using an NHS Ester
This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS) ester-functionalized PEG to primary amines (e.g., lysine residues, N-terminus) on a protein.
Materials:
-
Protein of interest
-
Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)
-
Amine-free reaction buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (optional): 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be modified in the amine-free reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into the reaction buffer via dialysis or a desalting column.
-
-
PEG-NHS Ester Solution Preparation:
-
Allow the vial of PEG-NHS ester reagent to equilibrate to room temperature before opening to prevent moisture condensation. The NHS-ester moiety is highly susceptible to hydrolysis.
-
Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of the PEG-NHS ester by dissolving it in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage.
-
-
Conjugation Reaction:
-
Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess. A 5- to 20-fold molar excess of the PEG reagent to the protein is a common starting point.
-
Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. Ensure the final volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice. The optimal time may vary depending on the protein.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a quenching buffer, which contains primary amines to react with any excess PEG-NHS ester.
-
-
Purification:
-
Remove unreacted PEG-NHS ester and the NHS byproduct from the conjugate solution. This is typically achieved by size-exclusion chromatography (SEC), dialysis, or diafiltration.
-
Protocol 2: Purification and Characterization of PEGylated Proteins
Following the conjugation reaction, it is essential to purify the PEGylated protein and characterize the extent of modification.
A. Purification by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the effective size of a protein, SEC is highly effective at separating PEGylated conjugates from the smaller, unreacted native protein and low molecular weight reaction byproducts.
Methodology:
-
Equilibrate an appropriate SEC column (chosen based on the molecular weight of the conjugate) with a suitable buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Elute the sample with the equilibration buffer. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the smaller, unmodified protein.
-
Collect fractions and monitor the eluate using UV absorbance at 280 nm to identify protein-containing peaks.
-
Pool the fractions containing the purified PEGylated conjugate.
B. Characterization Techniques
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Principle: SDS-PAGE separates proteins based on molecular weight. Covalent attachment of a PEG chain will result in a significant increase in the apparent molecular weight of the protein, causing it to migrate slower on the gel than its unmodified counterpart.
-
Observation: A successful PEGylation reaction will show a new band at a higher molecular weight compared to the unmodified protein lane. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.). Note that PEG-protein conjugates can run anomalously on SDS-PAGE, often appearing larger than their true molecular weight due to the large hydrodynamic size and altered SDS binding.
-
-
Mass Spectrometry (e.g., MALDI-TOF):
-
Principle: Mass spectrometry provides a precise measurement of the molecular weight of the conjugate.
-
Observation: The mass spectrum of the PEGylated product will show a mass shift corresponding to the addition of one or more PEG chains. For example, conjugation with a 20 kDa PEG linker will result in a mass increase of ~20 kDa for a mono-PEGylated species. This technique is invaluable for confirming the degree of PEGylation.
-
-
HPLC (High-Performance Liquid Chromatography):
-
Principle: Techniques like Reversed-Phase (RP-HPLC) or Ion-Exchange (IEX) chromatography can be used to assess the purity and heterogeneity of the PEGylated product.
-
Observation: In RP-HPLC, PEGylated proteins typically elute earlier than their non-PEGylated counterparts due to the hydrophilicity of the PEG chain. IEX can separate positional isomers (proteins PEGylated at different sites) because the PEG chain can shield charged residues on the protein surface, altering its interaction with the ion-exchange resin.
-
Conclusion
The mechanism of action of PEG linkers in bioconjugation is a multifaceted process rooted in the fundamental principles of polymer chemistry and biophysics. By creating a protective, hydrophilic shield, PEGylation enhances solubility, increases stability, and most critically, extends circulation half-life by increasing the bioconjugate's hydrodynamic size. This comprehensive understanding, combined with robust experimental protocols for synthesis, purification, and characterization, empowers researchers to rationally design and develop next-generation biotherapeutics with optimized safety and efficacy profiles. The careful selection of PEG linker length and architecture remains a key parameter in tailoring these properties to the specific needs of the therapeutic molecule and its clinical application.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PEGylation in Reducing Immunogenicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunogenicity of therapeutic proteins is a significant challenge in drug development, potentially leading to reduced efficacy and adverse immune reactions. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, has emerged as a leading strategy to mitigate these immune responses. This technical guide provides an in-depth exploration of the mechanisms by which PEGylation reduces immunogenicity, supported by quantitative data, detailed experimental protocols for immunogenicity assessment, and visualizations of the key biological pathways and workflows.
The primary mechanism by which PEGylation reduces immunogenicity is through the creation of a hydrophilic shield around the protein. This shield sterically hinders the recognition of the protein's epitopes by components of the immune system, including antibodies and immune cells.[1] By masking these immunogenic sites, PEGylation can significantly decrease the potential for an anti-drug antibody (ADA) response.[2][3]
Mechanisms of Immunogenicity Reduction
PEGylation employs several mechanisms to reduce the immunogenicity of therapeutic proteins:
-
Steric Hindrance and Epitope Masking: The flexible and hydrated PEG chains create a physical barrier that masks B-cell and T-cell epitopes on the protein surface. This prevents the binding of pre-existing antibodies and the recognition by B-cell receptors (BCRs) and T-cell receptors (TCRs), which are critical initial steps in mounting an adaptive immune response.[2][3]
-
Inhibition of Antigen Processing and Presentation: PEGylation can interfere with the uptake of the therapeutic protein by antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. Even if internalized, the PEG chains can hinder the enzymatic degradation of the protein into smaller peptides within the APC, thereby reducing the presentation of these peptides on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-helper cells. This disruption of T-cell help is crucial as T-cell activation is often required for a robust antibody response.
-
Reduced Interaction with Immune Receptors: The PEG shield can also limit interactions with other immune receptors, such as Toll-like receptors (TLRs), which are involved in innate immune activation. By preventing the engagement of these receptors, PEGylation can dampen the initial inflammatory signals that contribute to the development of an adaptive immune response.
Quantitative Data on Immunogenicity Reduction
The effectiveness of PEGylation in reducing immunogenicity has been demonstrated in numerous preclinical and clinical studies. The following tables summarize quantitative data from comparative studies of PEGylated and non-PEGylated therapeutic proteins.
| Therapeutic Protein | Key Immunogenicity Metric | Non-PEGylated | PEGylated | Fold Reduction/% Reduction | Reference |
| Interferon beta-1a | Incidence of Neutralizing Antibodies (NAbs) | Up to 30% | <1% | >30-fold | |
| Interferon beta-1a | Incidence of Binding Antibodies (BAbs) | Not specified | 6% | Not applicable | |
| Pegfilgrastim-cbqv (biosimilar) | Incidence of Treatment-Emergent ADAs | 29.3% (reference pegfilgrastim) | 31.6% | No significant difference | |
| Certolizumab Pegol | Number of T-cell Epitopes | 7 | 5 | 28.6% reduction | |
| SEA-CD40 Antibody (nonhuman primate) | Peak MCP-1 Cytokine Levels (pg/mL) | ~1500 | ~200 | ~7.5-fold |
Experimental Protocols for Immunogenicity Assessment
A thorough assessment of the immunogenicity of PEGylated proteins involves a multi-tiered approach, including in vitro, ex vivo, and in vivo studies. Below are detailed methodologies for key experiments.
Anti-Drug Antibody (ADA) and Anti-PEG Antibody Detection by ELISA
The enzyme-linked immunosorbent assay (ELISA) is the most common method for detecting and characterizing ADAs and anti-PEG antibodies.
a) Direct ELISA for Anti-PEG Antibodies
-
Principle: This assay detects antibodies that bind directly to PEG.
-
Methodology:
-
Coating: Coat 96-well microtiter plates with a PEGylated protein (e.g., mPEG-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) and incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of diluted patient serum or plasma (typically a 1:100 dilution in blocking buffer) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG or IgM antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
b) Bridging ELISA for Anti-Drug Antibodies (ADAs)
-
Principle: This assay format is designed to detect antibodies that can bind to two molecules of the drug simultaneously, forming a "bridge". This is often used for detecting antibodies against the therapeutic protein itself.
-
Methodology:
-
Biotinylation and Labeling: Prepare biotinylated and labeled (e.g., with HRP or a fluorescent tag) versions of the PEGylated therapeutic protein.
-
Sample Incubation: In a separate plate or tube, incubate diluted patient serum/plasma with an optimized concentration of the biotinylated and labeled drug to allow the formation of drug-ADA-drug complexes.
-
Capture: Transfer the mixture to a streptavidin-coated microtiter plate and incubate for 1 hour at room temperature to capture the biotinylated drug complexes.
-
Washing: Wash the plates to remove unbound components.
-
Detection: If using an HRP-labeled drug, add TMB substrate and follow steps 9-11 of the direct ELISA protocol. If using a fluorescently labeled drug, read the fluorescence on a suitable plate reader.
-
Cytokine Release Assay (CRA) using Luminex Technology
This assay assesses the potential of a PEGylated protein to induce cytokine secretion from immune cells, which can be an indicator of an innate or adaptive immune response.
-
Principle: Peripheral blood mononuclear cells (PBMCs) are exposed to the therapeutic protein, and the release of a panel of cytokines into the supernatant is measured using a multiplex bead-based immunoassay (Luminex).
-
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Seed PBMCs in a 96-well culture plate at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Stimulation: Add the PEGylated therapeutic protein at various concentrations (e.g., 1, 10, 100 µg/mL) to the wells. Include positive (e.g., LPS for innate response, PHA for T-cell response) and negative (medium only) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Luminex Assay:
-
Prepare the cytokine standards and antibody-coupled magnetic beads according to the manufacturer's protocol (e.g., Bio-Plex Pro Human Cytokine Assay).
-
Add the standards, controls, and collected supernatants to a 96-well filter plate.
-
Add the antibody-coupled beads to each well and incubate on a shaker for 30-60 minutes at room temperature.
-
Wash the beads using a vacuum manifold.
-
Add the biotinylated detection antibody cocktail and incubate for 30 minutes at room temperature.
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SAPE) and incubate for 10 minutes at room temperature.
-
Wash the beads and resuspend in assay buffer.
-
-
Data Acquisition: Acquire the data on a Luminex instrument (e.g., Bio-Plex 200 system). The instrument will measure the fluorescence intensity of each bead, which is proportional to the concentration of the specific cytokine.
-
T-cell Proliferation Assay using CFSE
This assay measures the proliferation of T-cells in response to the PEGylated protein, providing an indication of T-cell epitope immunogenicity.
-
Principle: T-cells are labeled with a fluorescent dye, carboxyfluorescein succinimidyl ester (CFSE), which is equally distributed between daughter cells upon cell division. A reduction in fluorescence intensity indicates cell proliferation.
-
Methodology:
-
PBMC Isolation: Isolate PBMCs as described for the CRA.
-
CFSE Labeling:
-
Resuspend PBMCs at 1-2 x 10⁷ cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining by adding an equal volume of cold complete RPMI-1640 medium with 10% FBS.
-
Wash the cells three times with complete medium.
-
-
Cell Culture and Stimulation:
-
Seed the CFSE-labeled PBMCs in a 96-well plate at 2 x 10⁵ cells/well.
-
Add the PEGylated therapeutic protein, non-PEGylated counterpart, or peptide libraries derived from the protein at various concentrations. Include positive (e.g., PHA, tetanus toxoid) and negative (medium only) controls.
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Staining for Cell Surface Markers:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers such as CD3, CD4, and CD8.
-
-
Data Acquisition: Acquire the data on a flow cytometer. Proliferation is assessed by gating on the CD4+ or CD8+ T-cell populations and analyzing the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a cell division.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the immune response to PEGylated proteins can aid in understanding the mechanisms of immunogenicity reduction. The following diagrams were generated using the Graphviz DOT language.
References
- 1. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incidence, characterization, and clinical impact analysis of peginterferon beta1a immunogenicity in patients with multiple sclerosis in the ADVANCE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Architectonics of Targeted Protein Degradation: A Technical Guide to PROTACs and the Pivotal Role of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that has shifted the paradigm of drug discovery from simple inhibition to targeted elimination of disease-causing proteins.[1][2] Unlike traditional small-molecule inhibitors that rely on occupying a protein's active site to disrupt its function, PROTACs are heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade specific proteins of interest (POIs).[3][4] This novel "event-driven" pharmacology, where a single PROTAC molecule can catalytically induce the degradation of multiple target proteins, offers the potential for more profound and durable therapeutic effects at lower doses, thereby minimizing off-target toxicities.[1]
A PROTAC molecule is comprised of three key components: a ligand that specifically binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties. The simultaneous binding of the PROTAC to both the POI and the E3 ligase facilitates the formation of a crucial ternary complex. This induced proximity brings the E3 ligase close to the target protein, enabling the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC is released to initiate another cycle of degradation. This catalytic nature distinguishes PROTACs from traditional inhibitors and opens up the possibility of targeting proteins previously considered "undruggable," such as scaffolding proteins and transcription factors that lack well-defined active sites.
The Ubiquitin-Proteasome System: The Cell's Protein Disposal Machinery
The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular pathway responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis. The process of tagging a protein for degradation involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the target protein. The human genome encodes over 600 E3 ligases, providing a vast landscape for selective recruitment in PROTAC design.
A polyubiquitin chain serves as a degradation signal, targeting the protein to the 26S proteasome, a large multi-protein complex that proteolytically degrades the tagged protein into small peptides. PROTACs effectively co-opt this natural process to achieve targeted protein knockdown.
The Critical Function of PEG Linkers in PROTAC Design
The linker component of a PROTAC is far from a passive spacer; it plays a critical role in dictating the overall efficacy and druglike properties of the molecule. Among the various linker chemistries, polyethylene glycol (PEG) linkers have emerged as a popular choice due to their unique and advantageous properties. PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity and flexibility.
The primary functions of PEG linkers in PROTACs include:
-
Enhancing Solubility and Physicochemical Properties: PROTACs are often large and complex molecules with a tendency towards poor aqueous solubility. The hydrophilic nature of PEG linkers can significantly improve the solubility of the entire PROTAC molecule, which is crucial for its formulation and bioavailability.
-
Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating cellular uptake. However, excessive PEGylation can also negatively impact permeability.
-
Optimizing Ternary Complex Formation: The length and flexibility of the PEG linker are critical for enabling the formation of a stable and productive ternary complex. The linker must be long enough to bridge the target protein and the E3 ligase without introducing steric hindrance, yet not so long as to create an entropic penalty that destabilizes the complex. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and is often determined empirically.
Quantitative Analysis of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker has a profound impact on the degradation potency (DC50, the concentration at which 50% of the target protein is degraded) and the maximal level of degradation (Dmax). The optimal linker length is not universal and must be determined for each specific PROTAC system.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | >1000 | <20 | |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | 26 | ~80 | |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| Bruton's tyrosine kinase (BTK) | Cereblon | PEG | 2 PEG units | >5000 | <20 | |
| Bruton's tyrosine kinase (BTK) | Cereblon | PEG | 4-5 PEG units | <500 | >80 |
This table summarizes representative data on the impact of linker length on PROTAC efficacy. The exact DC50 and Dmax values can vary depending on the cell line and experimental conditions.
Experimental Protocols for PROTAC Characterization
A thorough evaluation of a PROTAC's efficacy requires a suite of well-defined experiments. The following are detailed protocols for key assays in PROTAC development.
Western Blot for PROTAC-Induced Protein Degradation
This is the most common method to quantify the degradation of a target protein.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC compound and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Target Ubiquitination
This assay is used to confirm that the PROTAC induces the ubiquitination of the target protein.
Materials:
-
Cultured cells
-
PROTAC compound and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Primary antibody against the target protein or ubiquitin
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC compound in the presence of a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for a few hours.
-
Cell Lysis: Lyse the cells and pre-clear the lysate to reduce non-specific binding.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein (or ubiquitin) overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin (if the target protein was immunoprecipitated) or an antibody against the target protein (if ubiquitin was immunoprecipitated). An increase in the ubiquitinated target protein band in the PROTAC-treated sample compared to the control indicates successful PROTAC-induced ubiquitination.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.
Materials:
-
Purified target protein
-
Purified E3 ligase
-
PROTAC compound
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Binding Experiments:
-
To determine the binding affinity of the PROTAC to the target protein, titrate the PROTAC into a solution of the target protein.
-
To determine the binding affinity of the PROTAC to the E3 ligase, titrate the PROTAC into a solution of the E3 ligase.
-
-
Ternary Complex Experiment: To determine the binding affinity of the PROTAC to one protein in the presence of the other, pre-saturate one protein with the other and then titrate in the PROTAC.
-
Data Analysis: Analyze the heat changes to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction. The cooperativity of ternary complex formation can be calculated from the binary and ternary binding affinities.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips
-
Purified target protein
-
Purified E3 ligase (one of which is often biotinylated for immobilization)
-
PROTAC compound
-
Running buffer
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of the SPR sensor chip.
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized protein to measure the kinetics of their interaction.
-
Ternary Interaction Analysis: Pre-incubate the PROTAC with the target protein and then flow the mixture over the immobilized E3 ligase. This allows for the measurement of the kinetics of ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
AlphaLISA for Ternary Complex Detection
AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay that is well-suited for high-throughput screening of PROTACs that induce ternary complex formation.
Materials:
-
Tagged purified target protein (e.g., His-tagged)
-
Tagged purified E3 ligase (e.g., FLAG-tagged)
-
PROTAC compound
-
AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His)
-
AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-FLAG)
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Assay Setup: In a microplate, mix the tagged target protein, tagged E3 ligase, and the PROTAC compound at various concentrations.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads to the mixture.
-
Incubation: Incubate the plate in the dark at room temperature.
-
Detection: If a ternary complex is formed, the donor and acceptor beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. The intensity of the signal is proportional to the amount of ternary complex formed.
Visualization of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for Western Blot analysis.
Conclusion
PROTACs represent a powerful and versatile technology for targeted protein degradation, with the potential to address a wide range of diseases. The linker, and specifically the PEG linker, is a critical design element that profoundly influences the solubility, permeability, and ultimately the degradation efficacy of these molecules. A systematic approach to linker design and optimization, supported by a robust suite of biophysical and cell-based assays, is essential for the successful development of novel PROTAC-based therapeutics. This guide provides a foundational understanding and practical methodologies to aid researchers in the rational design and evaluation of the next generation of protein degraders.
References
The Hydrophilic Nature of PEG Spacers: A Technical Guide for Drug Development
Polyethylene glycol (PEG) is a polyether compound with a wide range of applications in medicine, industry, and research. Its unique properties, particularly its profound hydrophilicity, make it an invaluable tool in drug development and biotechnology. This guide provides an in-depth examination of the core principles underlying PEG's water-loving nature, presents quantitative data to characterize this behavior, details relevant experimental protocols, and visualizes its role in a key bioconjugation workflow.
The Molecular Basis of PEG's Hydrophilicity
The hydrophilic character of PEG stems from its unique molecular structure, which consists of repeating ethylene glycol units (-CH2-CH2-O-). The oxygen atoms along the polyether backbone are key to its interaction with water. Each ether oxygen can form up to three hydrogen bonds with surrounding water molecules (one as an acceptor and two via the water's hydrogen atoms). This extensive hydrogen bonding network allows PEG chains to be highly solvated, effectively creating a "hydration shell" or "water cloud" around the molecule.
This hydration shell is not static; it is a dynamic layer of structured water that sterically hinders the approach of other macromolecules, such as proteins and opsonins. This "stealth" effect is critical for many of its biomedical applications, as it can reduce immunogenicity and prevent non-specific protein adsorption onto PEGylated surfaces or drug carriers. The flexibility of the PEG chain further contributes to this steric repulsion by creating a large excluded volume.
Quantifying the Hydrophilicity of PEG
The hydrophilic nature of PEG can be quantified through several experimental parameters. The data below provides a comparative look at key metrics for PEG of varying molecular weights.
Table 1: Water Solubility and Partition Coefficient of PEG
This table summarizes the water solubility and octanol-water partition coefficient (LogP) for various PEG molecular weights. A lower LogP value indicates greater hydrophilicity.
| Molecular Weight ( g/mol ) | Water Solubility (g/L) | Partition Coefficient (LogP) |
| 200 | Miscible | -1.27 |
| 400 | Miscible | -0.77 |
| 1000 | > 500 | -0.27 |
| 2000 | > 500 | 0.23 |
| 6000 | ~ 500 | 1.23 |
Data compiled from various sources. LogP values are estimates and can vary with experimental conditions.
Table 2: Surface Hydrophilicity and Protein Resistance of PEGylated Surfaces
This table shows how modifying a surface with PEG chains affects its hydrophilicity (measured by water contact angle) and its ability to resist protein adsorption. A lower contact angle and lower protein adsorption indicate a more hydrophilic and protein-repellent surface.
| Surface Modification | Water Contact Angle (°) | Fibrinogen Adsorption (ng/cm²) |
| Unmodified Gold Surface | 75° - 85° | > 300 |
| PEG-thiol (MW 2000) on Gold | 30° - 40° | < 10 |
| PEG-thiol (MW 5000) on Gold | 20° - 30° | < 5 |
Data represents typical values and can vary based on grafting density and surface chemistry.
Key Experimental Protocols
The following are detailed methodologies for experiments commonly used to characterize the hydrophilicity of PEG and PEGylated materials.
Protocol: Water Contact Angle Measurement via Goniometry
This method assesses the hydrophilicity of a surface by measuring the contact angle of a water droplet.
Objective: To quantify the wettability of a PEGylated surface.
Materials:
-
Goniometer with a high-resolution camera.
-
Syringe with a flat-tipped needle.
-
High-purity water (e.g., Milli-Q).
-
PEGylated substrate and control (unmodified) substrate.
-
Isopropanol and nitrogen gas for cleaning.
Methodology:
-
Substrate Preparation: Thoroughly clean the control and PEGylated substrates by sonicating in isopropanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen gas.
-
Instrument Setup: Place the substrate on the goniometer stage and ensure it is perfectly level.
-
Droplet Deposition: Carefully dispense a small droplet of high-purity water (typically 2-5 µL) onto the surface using the syringe.
-
Image Capture: Immediately capture a high-resolution image of the droplet at the liquid-solid interface.
-
Angle Measurement: Use the goniometer's software to measure the angle formed between the substrate surface and the tangent of the droplet at the three-phase boundary.
-
Data Analysis: Repeat the measurement at a minimum of five different locations on the surface to ensure statistical validity. Calculate the average contact angle and standard deviation. A lower angle signifies greater hydrophilicity.
Protocol: Determination of Octanol-Water Partition Coefficient (LogP)
This protocol determines the LogP value, a measure of a compound's differential solubility in a hydrophobic (octanol) and hydrophilic (water) phase.
Objective: To quantify the hydrophilic/hydrophobic balance of a PEG-containing molecule.
Materials:
-
1-Octanol (pre-saturated with water).
-
Water (pre-saturated with 1-octanol).
-
PEG compound of interest.
-
Separatory funnel or centrifuge tubes.
-
Vortex mixer and centrifuge.
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
Methodology:
-
Phase Preparation: Prepare water-saturated octanol and octanol-saturated water by vigorously mixing equal volumes of 1-octanol and water and allowing the phases to separate overnight.
-
Sample Preparation: Dissolve a known concentration of the PEG compound in the octanol-saturated water phase.
-
Partitioning: Mix a precise volume of the PEG solution with an equal volume of water-saturated octanol in a centrifuge tube.
-
Equilibration: Vortex the mixture vigorously for 2-3 minutes to facilitate partitioning between the two phases. Allow the phases to fully separate by letting them stand or by centrifugation (e.g., 10 min at 3000 x g).
-
Quantification: Carefully sample an aliquot from the aqueous phase. Determine the concentration of the PEG compound remaining in the aqueous phase using a pre-calibrated HPLC or other suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as:
-
P = [Concentration in Octanol] / [Concentration in Water]
-
The concentration in octanol is determined by subtracting the final aqueous concentration from the initial aqueous concentration.
-
LogP is the base-10 logarithm of P.
-
Visualization of PEG Spacers in a Bioconjugation Workflow
PEG spacers are integral to the design of complex biomolecules like Antibody-Drug Conjugates (ADCs). They serve to link the antibody to the cytotoxic payload while enhancing the ADC's solubility, stability, and pharmacokinetic profile. The diagram below illustrates a generalized workflow for ADC synthesis, highlighting the role of the PEG spacer.
Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
The following diagram illustrates the logical relationship between PEG's structure and its key functional properties in a biomedical context.
Caption: Relationship between PEG's structure and its functional properties.
A Technical Deep Dive: Discrete PEG vs. Polydisperse PEG in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone of modern drug development. This modification can dramatically improve a drug's solubility, stability, and pharmacokinetic profile, ultimately enhancing its therapeutic efficacy. However, the choice of PEG reagent is a critical decision, with significant implications for the final product's characteristics and performance. This guide provides a comprehensive technical overview of the two main classes of PEG reagents: discrete PEG (dPEG) and polydisperse PEG, offering a detailed comparison of their properties, synthesis, characterization, and applications.
Core Concepts: Defining Discrete and Polydisperse PEG
The fundamental difference between discrete and polydisperse PEG lies in their molecular weight distribution.
Polydisperse PEGs are mixtures of polymer chains with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI) greater than 1.0.[1][2] Typically, commercial polydisperse PEGs have a PDI in the range of 1.01-1.10.[2] They are synthesized through the ring-opening polymerization of ethylene oxide, a process that inherently results in a distribution of chain lengths.[1][3]
Discrete PEGs (dPEGs) , in contrast, are single molecular weight compounds with a precisely defined number of ethylene glycol units. This results in a PDI of exactly 1.0, signifying a homogeneous product. dPEGs are produced via a controlled, stepwise synthesis, allowing for the creation of specific, uniform PEG linkers.
The structural difference between these two types of PEGs is a critical factor that influences their physicochemical properties and, consequently, their performance in biological systems.
Quantitative Comparison of Physicochemical and Biological Properties
The distinct molecular nature of discrete and polydisperse PEGs leads to significant differences in their properties and their impact on conjugated molecules. The following tables summarize key quantitative data comparing these two classes of reagents.
| Property | Discrete PEG (dPEG) | Polydisperse PEG | Reference(s) |
| Molecular Weight | Single, defined molecular weight | Average molecular weight with a distribution | |
| Polydispersity Index (PDI) | 1.0 | > 1.0 (typically 1.01-1.10) | |
| Purity | High, single chemical entity | Mixture of different chain lengths | |
| Batch-to-Batch Consistency | High | Variable |
| Biological Property | Impact of Discrete PEG (dPEG) | Impact of Polydisperse PEG | Reference(s) |
| Immunogenicity | Reduced potential for inducing anti-PEG antibodies. | Higher potential for immunogenicity due to heterogeneity and the presence of various chain lengths. | |
| Protein Adsorption | Significantly lower protein adsorption on dPEG-modified surfaces. | Higher and more variable protein adsorption. | |
| Pharmacokinetics (PK) | More precise control over PK parameters, leading to predictable and optimized drug performance. | Variable PK profiles due to the mixture of PEG chain lengths, which can complicate optimization. | |
| Drug Efficacy | Can lead to improved therapeutic efficacy due to homogeneity and optimized PK. | Efficacy can be compromised by heterogeneity and potential immunogenic responses. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of both polydisperse and discrete PEGs, as well as protocols for PEGylation and subsequent characterization.
Synthesis of Polydisperse PEG via Anionic Ring-Opening Polymerization
This protocol describes the synthesis of a polydisperse PEG using a common industrial method.
Materials:
-
Ethylene oxide (EO)
-
Initiator (e.g., sodium methoxide or potassium hydroxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Quenching agent (e.g., methanol or dilute acid)
-
Dean-Stark apparatus (for azeotropic distillation if using certain initiators)
-
Vacuum line and Schlenk flask
-
Magnetic stirrer and oil bath
Procedure:
-
Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the initiator in the anhydrous solvent. If using an alcohol and a base like KOH, an azeotropic distillation may be necessary to remove water.
-
Polymerization: Cool the initiator solution and introduce a calculated amount of ethylene oxide via vacuum distillation.
-
Reaction: Seal the flask and heat the reaction mixture in an oil bath at a controlled temperature (e.g., 60-120°C) for a specified duration (e.g., 5-7 days). The reaction time and temperature will influence the average molecular weight of the resulting polymer.
-
Termination: Cool the reaction mixture and quench the polymerization by adding the quenching agent.
-
Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent like cold diethyl ether.
-
Drying: Collect the precipitated polymer by filtration and dry under vacuum.
Synthesis of a Discrete PEG (dPEG®) Linker
This protocol outlines a stepwise approach to synthesize a discrete PEG linker.
Materials:
-
Protected PEG building blocks (e.g., monoprotected di-, tri-, or tetraethylene glycol)
-
Activating agents (e.g., tosyl chloride or mesyl chloride)
-
Deprotecting agents (e.g., acid or base, depending on the protecting group)
-
Base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvents (e.g., dichloromethane (DCM), DMF)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Activation: React a protected PEG building block with an activating agent in the presence of a base to convert the terminal hydroxyl group into a good leaving group (e.g., a tosylate or mesylate).
-
Deprotection: Selectively remove the protecting group from a second PEG building block to expose a free hydroxyl group.
-
Coupling (Williamson Ether Synthesis): React the activated PEG from step 1 with the deprotected PEG from step 2 in the presence of a base. This forms a longer, discrete PEG chain.
-
Iteration: Repeat the deprotection and coupling steps to extend the PEG chain to the desired length.
-
Functionalization: Once the desired chain length is achieved, the terminal groups can be modified to introduce reactive functionalities (e.g., NHS ester, maleimide) for conjugation.
-
Purification: Purify the final dPEG® product using column chromatography to ensure high purity.
Protein PEGylation with an NHS-Ester Activated PEG
This protocol describes a common method for conjugating an amine-reactive PEG to a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
NHS-ester activated PEG (discrete or polydisperse) dissolved in an anhydrous solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis tubing or size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reaction Setup: Add a calculated molar excess of the dissolved PEG-NHS ester to the protein solution. A 20-fold molar excess is a common starting point. The final concentration of the organic solvent should be kept low (typically <10% v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or on ice for 2 hours with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using SEC.
Characterization of PEG and PEGylated Proteins
3.4.1. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass and degree of PEGylation of protein conjugates without relying on column calibration standards.
Protocol Outline:
-
System Setup: An SEC column is coupled to a MALS detector, a UV detector, and a differential refractive index (dRI) detector.
-
Sample Analysis: The PEGylated protein sample is injected onto the SEC column, which separates the components based on their hydrodynamic volume.
-
Data Acquisition: As the sample elutes, the three detectors simultaneously collect data. The UV detector measures the protein concentration, the dRI detector measures the total concentration of protein and PEG, and the MALS detector measures the light scattered by the molecules.
-
Data Analysis: Specialized software uses the data from all three detectors to calculate the molar mass of the protein and the attached PEG at each point across the elution peak, providing information on the degree of PEGylation and the presence of aggregates.
3.4.2. Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter of PEGylated nanoparticles or proteins in solution.
Protocol Outline:
-
Sample Preparation: The sample should be free of dust and aggregates. Filtration through a 0.2 µm filter is recommended. The sample should be diluted to an appropriate concentration in a suitable buffer.
-
Measurement: The sample is placed in a cuvette in the DLS instrument. A laser illuminates the sample, and the fluctuations in the scattered light intensity due to the Brownian motion of the particles are measured.
-
Data Analysis: An autocorrelation function is generated from the intensity fluctuations. This function is then used to calculate the diffusion coefficient of the particles, from which the hydrodynamic radius is determined using the Stokes-Einstein equation.
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts and workflows related to the use of discrete and polydisperse PEGs.
Caption: Logical relationships between PEG properties and drug delivery outcomes.
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: A simplified quality control workflow for PEGylated biopharmaceuticals.
Conclusion: The Growing Importance of Precision in PEGylation
While polydisperse PEGs have a long and successful history in the pharmaceutical industry, the trend towards precision medicine and more complex biologic drugs is driving the adoption of discrete PEG technology. The ability to precisely control the molecular weight and structure of the PEG linker offers significant advantages in terms of product homogeneity, reproducibility, and the fine-tuning of pharmacokinetic and pharmacodynamic properties. As regulatory agencies place increasing emphasis on the detailed characterization of biotherapeutics, the well-defined nature of dPEG® products provides a clear advantage. For researchers and drug developers, a thorough understanding of the differences between discrete and polydisperse PEGs is essential for making informed decisions that will ultimately lead to safer and more effective therapies.
References
applications of monofunctional PEG derivatives
An In-depth Technical Guide to the Applications of Monofunctional PEG Derivatives
Introduction
Polyethylene glycol (PEG) is a biocompatible, non-toxic, and non-immunogenic polymer that has become a cornerstone in modern drug development.[1][2][3] Monofunctional PEG derivatives, which possess a single reactive functional group at one end of the polymer chain, are instrumental in the process of PEGylation—the covalent attachment of PEG to a molecule.[4] This modification significantly enhances the therapeutic efficacy of proteins, peptides, small molecules, and nanoparticles by improving their pharmacokinetic and pharmacodynamic properties.[5]
The primary benefits of modifying therapeutics with monofunctional PEGs include a significantly prolonged serum half-life due to reduced renal clearance, decreased immunogenicity by masking epitopes on the molecule's surface, enhanced stability against proteolytic degradation, and improved solubility of hydrophobic drugs. These advantages have led to the successful development of numerous FDA-approved PEGylated therapeutics. This guide provides a detailed overview of the core applications, chemistries, and experimental protocols associated with monofunctional PEG derivatives for researchers and drug development professionals.
Core Applications of Monofunctional PEG Derivatives
The versatility of monofunctional PEG derivatives stems from the ability to select a specific reactive group that targets a corresponding functional group on the therapeutic molecule. This allows for precise control over the conjugation process.
Bioconjugation: The Science of PEGylation
PEGylation is the most prominent application of monofunctional PEG derivatives, fundamentally altering a drug's interaction with the biological environment.
-
Protein and Peptide PEGylation: Therapeutic proteins and peptides often suffer from short circulation times and can elicit an immune response. Covalently attaching monofunctional PEG chains increases their hydrodynamic size, which slows their filtration by the kidneys. This "stealth" effect also shields the protein from the immune system and proteolytic enzymes. A prime example is Pegfilgrastim, a PEGylated form of granulocyte colony-stimulating factor (G-CSF), where PEGylation extends the half-life from a few hours to many hours, allowing for administration once per chemotherapy cycle instead of daily injections.
-
Small Molecule Drug PEGylation: Many potent small molecule drugs are limited by poor water solubility and rapid clearance. PEGylation can dramatically increase their solubility and prolong their presence in the bloodstream, thereby enhancing their therapeutic window and efficacy.
-
Nanoparticle and Drug Delivery System Modification: When used to coat the surface of nanoparticles, such as liposomes, monofunctional PEGs create a hydrophilic shield. This shield prevents opsonization (the process of being marked for destruction by phagocytes) and uptake by the reticuloendothelial system (RES), leading to significantly longer circulation times and promoting passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
Common Monofunctional PEG Derivatives and Reaction Chemistries
The choice of the monofunctional PEG derivative is dictated by the available functional groups on the target molecule. The most common strategies target amine or thiol groups.
-
Amine-Reactive PEGs (e.g., mPEG-NHS Ester): Methoxy-PEG-N-hydroxysuccinimide (mPEG-NHS) esters are widely used to modify proteins. The NHS ester group reacts efficiently with primary amines, found in the side chain of lysine residues and at the N-terminus of polypeptides, to form a stable amide bond. The reaction is typically performed in a buffer at a pH of 7-9.
-
Thiol-Reactive PEGs (e.g., mPEG-Maleimide): Methoxy-PEG-Maleimide derivatives are highly specific for sulfhydryl (thiol) groups, which are present in the side chain of cysteine residues. The maleimide group reacts with the thiol group at a neutral or slightly basic pH (6.5-7.5) to form a stable thioether bond. This chemistry is particularly useful for site-specific PEGylation when a free cysteine is available or has been engineered into the protein structure.
Quantitative Data on the Effects of PEGylation
The physicochemical properties of the PEG chain, particularly its molecular weight, directly impact the pharmacokinetic profile of the resulting conjugate.
Table 1: Impact of PEG Molecular Weight on Pharmacokinetics
This table summarizes the relationship between the molecular weight of the conjugated PEG and the resulting in vivo half-life of the therapeutic agent.
| Therapeutic Agent | PEG Molecular Weight (kDa) | Resulting Half-life (t½) | Fold Increase in Half-life | Reference |
| Generic Protein | 6 | 18 minutes | - | |
| Generic Protein | 50 | 16.5 hours | ~55x | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 (Pegfilgrastim) | up to 42 hours | ~10x (vs. 3.5-3.8 h for G-CSF) |
Table 2: Biodistribution of PEGylated Radioligands for PSMA Targeting
This table shows how different PEG chain lengths can influence the tumor uptake versus kidney (clearance organ) uptake of Gallium-68 labeled prostate-specific membrane antigen (PSMA) inhibitors in vivo. Data is presented as % Injected Dose per gram (%ID/g) at 60 minutes post-injection.
| Radioligand | PEG Linker Size | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| [⁶⁸Ga]Ga-Flu-1 | Short Linker (No PEG) | 39.28 ± 3.25 | 52.07 ± 14.83 | 0.75 | |
| [⁶⁸Ga]Ga-PP4-WD | PEG4 Linker | 18.64 ± 2.20 | 25.75 ± 2.43 | 0.72 | |
| [⁶⁸Ga]Ga-PP8-WD | PEG8 Linker | Not specified | Significantly reduced vs. [⁶⁸Ga]Ga-Flu-1 | Not specified |
Note: While tumor uptake for [⁶⁸Ga]Ga-PP4-WD was lower at 60 min, both PEGylated versions showed significantly reduced renal uptake, which is a key goal in developing such agents to minimize toxicity.
Visualizations of Key Concepts and Workflows
References
- 1. Polyethylene Glycol (PEG) Derivatives [sinopeg.com]
- 2. youtube.com [youtube.com]
- 3. updates.reinste.com [updates.reinste.com]
- 4. The Classification of Polymer PEG Derivatives | Biopharma PEG [biochempeg.com]
- 5. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
An In-depth Technical Guide to the Stability and Storage of m-PEG37-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for m-PEG37-acid, a methoxy-terminated polyethylene glycol with a carboxylic acid functional group. Understanding the stability profile of this reagent is critical for its effective use in research and development, particularly in the fields of bioconjugation, drug delivery, and surface modification. This document outlines the key factors influencing its stability, potential degradation pathways, and recommended analytical methods for assessing its purity and integrity.
Core Concepts: Stability and Storage
Proper handling and storage are paramount to ensure the quality and performance of this compound. The stability of this PEG linker can be influenced by several environmental factors.
Recommended Storage Conditions
To maintain its integrity, this compound should be stored under controlled conditions. The general recommendations from various suppliers are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C is the most commonly recommended storage temperature.[1] Some suppliers also suggest 0-10°C. | Lowering the temperature minimizes the rate of potential degradation reactions. |
| Light | Store protected from light. | Exposure to light, particularly UV radiation, can induce photo-oxidative degradation of the PEG backbone.[2][3] |
| Moisture | Store in a dry environment. | While this compound is soluble in aqueous solutions, prolonged exposure to moisture in the solid state can affect its physical properties and potentially lead to hydrolysis of any susceptible linkages, although the ether backbone of PEG is generally stable to hydrolysis. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidative degradation of the polyethylene glycol chain.[4] |
This compound is typically shipped at ambient temperature for short durations, as significant degradation is not expected over standard shipping times.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C76H152O39 |
| Molecular Weight | Approximately 1690 g/mol |
| Appearance | White to off-white solid or viscous liquid.[5] |
| Solubility | Soluble in water, as well as many organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). |
| Purity | Typically >95% as determined by HPLC. |
Potential Degradation Pathways
The primary degradation pathway for the polyethylene glycol backbone is through oxidation. While the ether linkages of the PEG chain are generally stable, they can be susceptible to cleavage in the presence of reactive oxygen species (ROS).
Oxidative Degradation
Oxidative degradation can be initiated by heat, light (photo-oxidation), or the presence of transition metal ions. This process can lead to chain scission, resulting in the formation of lower molecular weight PEG fragments and various degradation products, including aldehydes, ketones, and carboxylic acids.
The proposed mechanism for oxidative degradation involves the formation of a hydroperoxide intermediate, which can then decompose to yield a variety of products.
Caption: Oxidative Degradation Pathway of the PEG Backbone.
Experimental Protocols for Stability and Purity Assessment
A variety of analytical techniques can be employed to assess the purity and stability of this compound. The choice of method will depend on the specific information required, such as molecular weight distribution, purity, or the presence of degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of this compound and detecting the presence of impurities or degradation products.
Caption: General Workflow for HPLC Purity Assessment.
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a size-exclusion column suitable for the molecular weight range. |
| Mobile Phase | A gradient of water and acetonitrile is commonly used for reversed-phase HPLC. An isocratic mobile phase is typical for size-exclusion chromatography. |
| Detector | Since PEG lacks a strong UV chromophore, detectors such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) are recommended. |
| Column Temperature | Ambient or controlled (e.g., 30°C). |
| Flow Rate | Typically 0.5 - 1.0 mL/min. |
| Injection Volume | 10 - 20 µL. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable technique for confirming the structure of this compound and detecting certain degradation products. The characteristic repeating ethylene glycol units give a strong signal around 3.6 ppm. The appearance of new signals can indicate degradation. For example, the formation of formate esters as a result of thermal degradation can lead to new peaks.
-
Dissolution: Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Analysis: Integrate the peaks and compare the spectrum to that of a reference standard to confirm the structure and identify any impurity or degradation peaks.
Mass Spectrometry (MS)
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is an excellent method for determining the molecular weight and molecular weight distribution (polydispersity) of this compound. It can also be used to identify degradation products by analyzing the masses of the resulting fragments.
Summary of Analytical Methods for Stability Assessment
The following table summarizes the key analytical techniques for evaluating the stability of this compound.
| Analytical Technique | Information Provided |
| HPLC (with RI, ELSD, or CAD) | Purity, presence of impurities and degradation products, molecular weight distribution (SEC-HPLC). |
| ¹H NMR Spectroscopy | Structural confirmation, detection of certain degradation products (e.g., formate esters). |
| Mass Spectrometry (MALDI-TOF) | Molecular weight, molecular weight distribution (polydispersity), identification of degradation products. |
| FT-IR Spectroscopy | Can detect changes in functional groups, such as the formation of carbonyl groups resulting from oxidation. |
Conclusion
The stability of this compound is crucial for its successful application in various scientific disciplines. By adhering to the recommended storage conditions of -20°C, protection from light, and a dry environment, researchers can ensure the integrity and performance of this valuable reagent. Regular assessment of purity using appropriate analytical techniques such as HPLC, NMR, and MS is recommended, especially for long-term storage or when used in sensitive applications. Understanding the potential for oxidative degradation allows for the implementation of preventative measures, thereby safeguarding the quality of experimental outcomes.
References
- 1. CN105548422A - Detection method for polyethylene glycol content - Google Patents [patents.google.com]
- 2. Study on aging behavior of polyethylene glycol under three wavelengths of ultraviolet light irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Study on aging behavior of polyethylene glycol under three wavelengths of ultraviolet light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Carboxylic PEG acid, mPEG-COOH [nanocs.net]
Methodological & Application
Application Notes and Protocols for Conjugating m-PEG37-acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely established bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The covalent attachment of PEG chains can enhance solubility, increase serum half-life, reduce immunogenicity, and improve the overall stability of the biomolecule. This document provides a detailed protocol for the conjugation of methoxy-PEG37-acid (m-PEG37-acid) to primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, using the carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
The use of a discrete PEG (dPEG®) like this compound, which has a defined molecular weight and structure, offers significant advantages over traditional, polydisperse PEG reagents by ensuring a homogeneous final product, which simplifies analysis and characterization.
Principle of the Reaction
The conjugation of this compound to a primary amine on a protein is a two-step process facilitated by EDC and NHS.
-
Activation of this compound: EDC activates the carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted into a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions.
-
Amine Coupling: The NHS ester of this compound reacts with a primary amine on the protein to form a stable amide bond, releasing NHS.
This two-step procedure enhances the coupling efficiency and provides better control over the conjugation reaction.
Materials and Equipment
Reagents
-
This compound
-
Protein or peptide with accessible primary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for improved water solubility
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification Buffers (e.g., for SEC or IEX chromatography)
-
Deionized (DI) water
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for dissolving this compound if necessary)
Equipment
-
pH meter
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Pipettes and tips
-
Centrifuge
-
Purification system (e.g., FPLC, HPLC)
-
Analytical instruments (e.g., SDS-PAGE apparatus, MALDI-TOF mass spectrometer, HPLC)
-
Dialysis tubing or centrifugal ultrafiltration devices
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. Store at -20°C.
-
Protein Solution: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the desired buffer. If the storage buffer contains primary amines (e.g., Tris), exchange it with the Activation Buffer or Coupling Buffer using dialysis or a desalting column.
-
EDC and NHS/sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in DI water or Activation Buffer. A typical concentration is 100 mM. Do not store these solutions as EDC is moisture-sensitive and hydrolyzes rapidly.
Activation of this compound
-
In a reaction vial, add the calculated volume of this compound stock solution to the Activation Buffer.
-
Add the freshly prepared EDC and NHS solutions. The molar ratio of EDC and NHS to this compound is crucial for efficient activation. A common starting point is a 1.5:1.2:1 molar ratio of EDC:NHS:this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Conjugation to Primary Amines
-
Adjust the pH of the activated this compound solution to 7.2-8.0 by adding the Coupling Buffer.
-
Immediately add the protein solution to the activated this compound solution. The molar ratio of activated PEG to the protein will determine the degree of PEGylation and should be optimized for each specific protein[1].
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining activated this compound.
Purification of the PEGylated Protein
The purification of the PEGylated protein is essential to remove unreacted this compound, EDC/NHS byproducts, and unmodified protein. The choice of purification method depends on the properties of the protein and the degree of PEGylation.
-
Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from smaller unreacted molecules[][3][4]. For small PEGs like this compound, SEC is effective at separating the PEGylated protein from the unreacted PEG reagent and byproducts, but may not resolve species with different degrees of PEGylation[5].
-
Ion Exchange Chromatography (IEX): PEGylation can alter the net charge of a protein, allowing for separation of PEGylated and un-PEGylated species, as well as isomers with different degrees of PEGylation, by IEX.
-
Hydrophobic Interaction Chromatography (HIC): Although less common, HIC can be used as a polishing step in the purification process.
-
Dialysis/Ultrafiltration: These methods can be used to remove small molecule impurities but are less effective for separating un-PEGylated from PEGylated protein.
Characterization of the PEGylated Protein
-
SDS-PAGE: A simple and rapid method to qualitatively assess the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides accurate molecular weight information to confirm the conjugation and determine the degree of PEGylation.
-
HPLC (SEC-HPLC, RP-HPLC): Can be used to assess the purity of the conjugate and quantify the different PEGylated species.
Data Presentation
Optimization of Molar Ratio for PEGylation
The degree of PEGylation can be controlled by varying the molar ratio of the activated this compound to the protein. The following table provides an illustrative example of an optimization experiment for the conjugation of a hypothetical 25 kDa protein with this compound. The degree of PEGylation is determined by MALDI-TOF MS.
| Molar Ratio (this compound : Protein) | Average Degree of PEGylation (PEG molecules/protein) | Yield of Mono-PEGylated Protein (%) |
| 1:1 | 0.8 | 65 |
| 5:1 | 1.5 | 85 |
| 10:1 | 2.3 | 70 (with increased di- and tri-PEGylated species) |
| 20:1 | 3.1 | 55 (with significant higher order PEGylation) |
Note: This is a hypothetical data set for illustrative purposes. The optimal molar ratio must be determined empirically for each specific protein and desired degree of PEGylation.
Mandatory Visualization
Caption: Experimental workflow for conjugating this compound to primary amines.
Caption: Chemical pathway for EDC/NHS mediated PEGylation of primary amines.
References
Application Notes and Protocols for m-PEG37-acid Activation with EDC/HATU for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the activation of methoxy-poly(ethylene glycol)-acid with 37 ethylene glycol units (m-PEG37-acid) for the formation of stable amide bonds with amine-containing molecules. This process, known as PEGylation, is a critical strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecules by improving their solubility, stability, and pharmacokinetic profiles.
This document details two common and effective methods for activating the carboxylic acid terminus of this compound: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) system, and the 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) method. Detailed experimental protocols, a comparison of the two methods, and purification and characterization guidelines are provided.
Overview of Amide Bond Formation with this compound
The covalent conjugation of this compound to an amine-functionalized molecule relies on the activation of the terminal carboxylic acid group of the PEG chain. This activation makes the carboxyl group susceptible to nucleophilic attack by a primary or secondary amine, resulting in the formation of a stable amide bond.
This compound Properties:
| Property | Value |
| Molecular Formula | C76H152O39 |
| Average Molecular Weight | ~1690 g/mol [1] |
| Solubility | Soluble in DCM, THF, DMF, and DMSO[1] |
Comparison of EDC/NHS and HATU Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as the sensitivity of the substrate, desired reaction efficiency, and cost.
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | >85% | >95% | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control. |
| HATU | >90% | >98% | High efficiency, fast reaction times, low racemization.[2] | Higher cost, potential for side reactions if not used correctly. |
Reaction Mechanisms and Workflows
The following diagrams illustrate the chemical pathways and experimental workflows for both the EDC/NHS and HATU activation methods.
EDC/NHS Activation and Amide Coupling
This two-step method first involves the activation of the carboxylic acid with EDC and NHS to form a semi-stable NHS ester. This is typically performed at a slightly acidic pH (4.5-6.0) to optimize the activation step. The pH is then raised to 7.2-8.0 for the efficient reaction of the NHS ester with the amine.
Caption: EDC/NHS activation and coupling workflow.
HATU Activation and Amide Coupling
HATU is a highly efficient, standalone coupling reagent that rapidly forms an active ester in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). The reaction is typically a one-pot synthesis performed in an anhydrous aprotic solvent like DMF.
References
Application Notes and Protocols for the Functionalization of Nanoparticles with m-PEG37-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance the therapeutic potential of nanoparticle-based drug delivery systems. PEGylation imparts "stealth" properties to nanoparticles, prolonging their systemic circulation time by reducing opsonization and subsequent clearance by the mononuclear phagocyte system.[1] This modification also improves nanoparticle stability, solubility, and biocompatibility.[2] m-PEG37-acid is a heterobifunctional PEG linker containing a methoxy-terminated PEG chain of 37 ethylene glycol units and a terminal carboxylic acid. This carboxylic acid group allows for covalent conjugation to nanoparticles that have been surface-functionalized with primary amines, typically through a stable amide bond.
These application notes provide a comprehensive guide to the functionalization of amine-presenting nanoparticles with this compound, including detailed experimental protocols, characterization methods, and expected outcomes.
Data Presentation
The following tables summarize typical quantitative data obtained before and after the functionalization of nanoparticles with a PEG linker of a chain length comparable to this compound. The data is representative and may vary depending on the specific nanoparticle core material, size, and surface chemistry.
Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation.
| Parameter | Bare Nanoparticles | PEGylated Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 130 ± 7 |
| Polydispersity Index (PDI) | 0.15 | 0.20 |
| Zeta Potential (mV) | +25 ± 3 | -5 ± 2 |
Table 2: Quantitative Analysis of PEG Grafting Density.
| Method | Grafting Density (PEG chains/nm²) |
| ¹H NMR | 2.8 |
| Thermogravimetric Analysis (TGA) | 2.5 |
| Analytical Ultracentrifugation (AUC) | 2.2 |
| Total Organic Carbon (TOC) Analysis | 2.6 |
Table 3: In Vitro Performance of PEGylated vs. Non-PEGylated Nanoparticles.
| Assay | Non-PEGylated Nanoparticles | PEGylated Nanoparticles |
| Protein Adsorption (µg protein/mg NP) | 150 | 30 |
| Macrophage Uptake (% of total NPs) | 60% | 15% |
| In Vitro Cytotoxicity (IC50 in µg/mL) | > 250 | > 250 |
Experimental Protocols
Protocol 1: Amine Functionalization of Nanoparticles (Generic Protocol)
This protocol describes a general method for introducing primary amine groups onto the surface of nanoparticles, a prerequisite for conjugation with this compound. The specific silane or polymer used will depend on the nanoparticle material (e.g., silica, iron oxide, gold).
Materials:
-
Nanoparticles (e.g., silica, iron oxide)
-
(3-Aminopropyl)triethoxysilane (APTES) for silica or iron oxide nanoparticles
-
Anhydrous Toluene
-
Ethanol
-
Deionized (DI) Water
Procedure:
-
Disperse the nanoparticles in anhydrous toluene.
-
Add APTES to the nanoparticle dispersion under an inert atmosphere (e.g., nitrogen).
-
Reflux the mixture for 12-24 hours with stirring.
-
Cool the reaction mixture to room temperature.
-
Collect the amine-functionalized nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles thoroughly with toluene, followed by ethanol, and finally with DI water to remove unreacted APTES.
-
Resuspend the amine-functionalized nanoparticles in DI water or a suitable buffer for the next step.
Protocol 2: Functionalization of Amine-Modified Nanoparticles with this compound via EDC/NHS Chemistry
This protocol details the covalent attachment of this compound to amine-functionalized nanoparticles using the carbodiimide crosslinker chemistry.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Deionized (DI) Water
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester of the PEG.
-
-
Conjugation to Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in Coupling Buffer.
-
Add the activated this compound solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the activated PEG relative to the estimated surface amine groups is recommended to achieve high grafting density.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to quench any unreacted NHS-esters. Incubate for 15 minutes.
-
Purify the PEGylated nanoparticles from excess PEG and coupling reagents by repeated centrifugation and resuspension in DI water or by dialysis.
-
Protocol 3: Characterization of PEGylated Nanoparticles
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):
-
Dilute the nanoparticle suspension in DI water or PBS to an appropriate concentration.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
An increase in hydrodynamic diameter is expected after PEGylation.
2. Zeta Potential Measurement:
-
Dilute the nanoparticle suspension in 10 mM NaCl solution.
-
Measure the zeta potential to determine the surface charge.
-
A shift in zeta potential towards neutral is expected after successful PEGylation of positively charged amine-functionalized nanoparticles.
3. Morphological Characterization by Transmission Electron Microscopy (TEM):
-
Deposit a drop of the diluted nanoparticle suspension onto a TEM grid.
-
Allow the grid to dry completely.
-
Image the nanoparticles using a TEM to observe their size, shape, and dispersity. The PEG layer is typically not directly visible under standard TEM conditions.
Protocol 4: Quantification of PEG Grafting Density by ¹H NMR
-
Lyophilize the purified PEGylated nanoparticles to obtain a dry powder.
-
Dissolve a known mass of the dried nanoparticles in a suitable deuterated solvent (e.g., D₂O).
-
Acquire the ¹H NMR spectrum.
-
The characteristic peak of the ethylene glycol protons of PEG (around 3.6 ppm) can be integrated and compared to a known internal standard to quantify the amount of PEG per unit mass of nanoparticles.[3]
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
PEGylated nanoparticles
-
Bare nanoparticles (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of bare and PEGylated nanoparticles for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: Workflow for the functionalization and characterization of nanoparticles with this compound.
Caption: Nanoparticle interaction with cells can trigger signaling pathways like MAPK and NF-κB.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Signaling Pathways Regulated by Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using m-PEG37-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of therapeutic proteins, peptides, and other biomolecules with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. PEGylation has been shown to enhance the therapeutic properties of biomolecules by increasing their hydrodynamic size, which in turn can extend their circulating half-life, improve their stability, and reduce their immunogenicity. m-PEG37-acid is a monodisperse methoxy-terminated polyethylene glycol linker with a terminal carboxylic acid, offering a precise molecular weight of approximately 1.7 kDa. This defined structure ensures batch-to-batch consistency and simplifies the characterization of the resulting bioconjugates.
These application notes provide a detailed overview of the principles and protocols for the successful conjugation of this compound to primary amine-containing biomolecules. The primary method described is the widely used carbodiimide crosslinker chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond between the PEG linker and the biomolecule.
Principle of the Reaction
The conjugation of this compound to a primary amine (e.g., the ε-amino group of a lysine residue or the N-terminus of a protein) is typically a two-step process:
-
Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is activated using a carbodiimide, such as EDC, in the presence of NHS or its water-soluble analog, Sulfo-NHS. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis but can be stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester.
-
Amine Coupling: The NHS ester of m-PEG37 readily reacts with primary amines on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~1690.01 g/mol [1] |
| Chemical Formula | C76H152O39[1] |
| Structure | CH3O-(CH2CH2O)37-CH2CH2COOH |
| Purity | >95% |
| Solubility | Soluble in water and most organic solvents like DMF, DMSO, and Dichloromethane. |
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range/Value | Notes |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | MES (2-(N-morpholino)ethanesulfonic acid) is a non-amine, non-carboxylate buffer ideal for the EDC/NHS activation step. |
| Coupling Buffer | PBS, pH 7.2-8.5 or 50 mM Borate Buffer, pH 8.0-8.5 | Phosphate-buffered saline (PBS) is a common choice. Avoid buffers containing primary amines (e.g., Tris). |
| Molar Ratio (this compound:Protein) | 5:1 to 20:1 | The optimal ratio depends on the number of available primary amines on the protein and the desired degree of PEGylation. Empirical optimization is recommended. |
| Molar Ratio (EDC:this compound) | 1.1:1 to 1.5:1 | A slight excess of EDC ensures efficient activation. |
| Molar Ratio (NHS:this compound) | 1.1:1 to 1.5:1 | NHS stabilizes the active intermediate. |
| Reaction Time (Activation) | 15-30 minutes at room temperature | |
| Reaction Time (Coupling) | 2 hours at room temperature or overnight at 4°C | Longer reaction times may increase conjugation efficiency but should be optimized to maintain protein activity. |
| Quenching Reagent | 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5 | Quenching stops the reaction by consuming unreacted NHS esters. |
Table 3: Illustrative Impact of PEGylation on Protein Properties (Literature Data for Similar Sized PEGs)
| Property | Unmodified Protein (Example) | PEGylated Protein (Example with ~2-5 kDa PEG) | Reference |
| Thermal Stability (Tm) | Lysozyme: 72.7°C | Lysozyme-PEG (5 kDa): 71.0°C | [2] |
| Proteolytic Stability | Insulin: Completely degraded in 2 hours | PEG (20 kDa)-Insulin: ~50% degraded in 48 hours | [3] |
| Conjugation Efficiency | N/A | 54% (at 6.73:1 PEG:protein molar ratio, pH 7.71) | [4] |
Note: The data in Table 3 are illustrative and derived from studies using PEGs of various sizes. The actual impact of this compound will be specific to the target biomolecule and conjugation conditions.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes the in-situ activation of this compound and subsequent conjugation to a generic protein containing primary amines.
Materials:
-
This compound
-
Protein of interest (in a suitable buffer, free of primary amines)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 (or 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
Step 1: Preparation of Reagents
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO at a concentration of 100 mM immediately before use.
-
Dissolve this compound in the Activation Buffer to the desired concentration.
-
Prepare the protein solution in the Coupling Buffer at a concentration of 1-10 mg/mL.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the this compound solution with EDC and NHS (or Sulfo-NHS) at the desired molar ratios (e.g., 1:1.1:1.1 of acid:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to generate the active m-PEG37-NHS ester.
Step 3: Conjugation to the Protein
-
Immediately add the activated m-PEG37-NHS ester solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using a small amount of a suitable non-amine base.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted m-PEG37-NHS ester.
Step 5: Purification of the PEGylated Protein
-
Purify the PEGylated protein from excess PEG reagent and byproducts using a suitable method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Monitor the purification process by measuring the absorbance at 280 nm (for the protein).
-
Pool the fractions containing the purified PEGylated protein.
-
Dialyze the purified conjugate against a suitable storage buffer and store at -20°C or -80°C.
Protocol 2: Characterization of the PEGylated Protein
1. SDS-PAGE Analysis:
-
Analyze the purified PEGylated protein by SDS-PAGE.
-
The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein. The band of the PEGylated protein may appear broad due to the hydrodynamic properties of the PEG chain.
2. Mass Spectrometry (MS):
-
Determine the exact molecular weight of the PEGylated protein using MALDI-TOF or ESI-MS.
-
This will confirm the successful conjugation and can help determine the degree of PEGylation (the number of PEG molecules attached per protein molecule).
3. HPLC Analysis:
-
Use Size Exclusion Chromatography (SEC-HPLC) to assess the purity and aggregation state of the conjugate.
-
Reversed-Phase HPLC (RP-HPLC) can also be used to separate different PEGylated species.
4. Functional Activity Assay:
-
Perform a relevant biological activity assay to confirm that the PEGylation process has not significantly compromised the function of the protein.
Mandatory Visualization
Caption: Experimental workflow for the bioconjugation of this compound to a protein.
Caption: Chemical pathway for the activation and conjugation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of m-PEG37-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)-propionic acid with 37 ethylene glycol units (m-PEG37-acid) is a discrete and monodisperse PEGylation reagent crucial for the development of advanced therapeutics. Its defined chain length ensures batch-to-batch consistency and predictable pharmacokinetic profiles of the resulting conjugates. Accurate and robust analytical methods are paramount to verify the identity, purity, and stability of this compound and its conjugates. These application notes provide detailed protocols for the characterization of this compound conjugates using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Characterization by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound conjugates.[1][2][3] It allows for the confirmation of the PEG backbone structure, the verification of the terminal methoxy and carboxylic acid groups, and the determination of conjugation efficiency.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).
-
Vortex the sample until the conjugate is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30 or equivalent).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the relevant peaks.
-
Data Presentation: Expected ¹H NMR Chemical Shifts
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |
| Methoxy group (-OCH₃) | ~3.38 | Singlet | 3H |
| PEG backbone (-CH₂CH₂O-) | ~3.64 | Multiplet | ~148H (37 x 4H) |
| Methylene adjacent to acid (-CH₂-COOH) | ~2.62 | Triplet | 2H |
| Methylene adjacent to ester (if conjugated) | ~4.20 | Triplet | 2H |
Diagram: ¹H NMR Experimental Workflow
Caption: Workflow for ¹H NMR analysis of this compound conjugates.
Characterization by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound conjugates and separating the conjugate from unreacted starting materials and other impurities.[] Reversed-phase HPLC is commonly employed for this purpose.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm (for peptide/protein conjugates) or another appropriate wavelength depending on the chromophore of the conjugated molecule.
-
Injection Volume: 10-20 µL.
-
Data Presentation: Typical HPLC Results
| Compound | Expected Retention Time (min) | Purity (%) |
| This compound (unconjugated) | 8-12 | - |
| Small Molecule Conjugate | 15-20 | >95% |
| Peptide Conjugate | 18-25 | >95% |
| Impurities/By-products | Variable | <5% |
Diagram: HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of this compound conjugates.
Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an indispensable tool for the unambiguous identification of this compound conjugates by providing accurate molecular weight information.[5] This technique confirms the successful conjugation and helps to identify any side products.
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the conjugate (10-100 µg/mL) in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).
-
-
LC Conditions (similar to HPLC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the conjugate of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or Negative, depending on the nature of the conjugate.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: A range appropriate to detect the expected molecular ion (e.g., m/z 500-3000).
-
Data Presentation: Expected Mass Spectrometry Data
| Compound | Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| This compound | C₇₇H₁₅₄O₃₉ | 1706.99 | 1707.99 |
| Example Conjugate (with a 300 Da molecule) | Varies | 2006.99 | 2007.99 |
Note: For larger conjugates, multiple charge states may be observed.
Diagram: LC-MS Experimental Workflow
Caption: Workflow for LC-MS analysis of this compound conjugates.
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound conjugates. The combination of ¹H NMR, HPLC, and LC-MS allows for the thorough verification of structure, purity, and identity, which are critical quality attributes for the development of safe and effective PEGylated therapeutics. Adherence to these detailed protocols will enable researchers and drug development professionals to ensure the quality and consistency of their this compound conjugates.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
Application Note: Mass Spectrometry of Proteins Modified with m-PEG37-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to proteins, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1] This modification can enhance protein stability, increase circulation half-life, and reduce immunogenicity.[1] The m-PEG37-acid is a specific methoxy-terminated PEG reagent with 37 ethylene glycol units, which can be conjugated to proteins, typically at primary amine groups (N-terminus or lysine side chains).
Accurate characterization of PEGylated proteins is a critical aspect of quality control in biopharmaceutical development.[1] Mass spectrometry (MS) has emerged as a powerful analytical technique for the detailed characterization of these complex biomolecules.[1] However, the analysis of PEGylated proteins by MS presents unique challenges due to the polydispersity of the PEG moiety and the generation of complex, overlapping charge state envelopes in the mass spectra.[1]
This application note provides a detailed protocol for the mass spectrometric analysis of proteins modified with this compound, covering sample preparation, LC-MS analysis, and data interpretation.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of a protein modified with this compound involves several key stages, from the initial PEGylation reaction to the final data analysis and characterization.
Quantitative Data Summary
The primary quantitative data obtained from the mass spectrometry of this compound modified proteins is the mass of the intact protein and its PEGylated forms. The mass of a single this compound molecule is approximately 1740 Da. The mass of each ethylene glycol unit is approximately 44 Da.
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Degree of PEGylation |
| Unmodified Protein | 25,000 | 25,001.5 | - | 0 |
| Mono-PEGylated Protein | 26,740 | 26,742.1 | 1740.6 | 1 |
| Di-PEGylated Protein | 28,480 | 28,483.2 | 3481.7 | 2 |
| Tri-PEGylated Protein | 30,220 | 30,224.5 | 5223.0 | 3 |
Table 1: Example quantitative data for a 25 kDa protein modified with this compound. The observed mass may vary slightly due to instrument calibration and data processing. The mass difference corresponds to the addition of one or more this compound molecules.
Experimental Protocols
Protein PEGylation with this compound
This protocol describes the modification of a protein with an amine-reactive this compound.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound, N-hydroxysuccinimide (NHS) ester
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system for purification
Procedure:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the this compound NHS ester in the reaction buffer immediately before use.
-
Add the this compound solution to the protein solution at a desired molar ratio (e.g., 5:1, 10:1 PEG:protein).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purify the PEGylated protein from excess PEG reagent and unmodified protein using SEC or IEX.
-
Confirm the purity and concentration of the final product.
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial to obtain high-quality mass spectra of PEGylated proteins. This protocol focuses on preparing the purified PEGylated protein for LC-MS analysis.
Materials:
-
Purified PEGylated protein
-
Desalting columns (e.g., C4 or C18 ZipTips)
-
Buffer A: 0.1% Formic Acid in water
-
Buffer B: 0.1% Formic Acid in acetonitrile
-
Triethylamine (TEA)
Procedure:
-
Desalting:
-
Equilibrate the desalting column with Buffer B followed by Buffer A.
-
Load the protein sample onto the column.
-
Wash the column with Buffer A to remove salts and other contaminants.
-
Elute the desalted protein with a suitable concentration of Buffer B (e.g., 60-80%).
-
-
Charge State Reduction (Optional but Recommended):
-
To simplify the resulting mass spectrum, a charge-reducing agent can be added.
-
Prepare a stock solution of 1% TEA in water.
-
Add the TEA solution to the desalted protein sample to a final concentration of 0.1-0.5%. The addition of amines is known to reduce the charge complexity of PEGylated proteins, yielding a more easily interpretable spectrum.
-
LC-MS Analysis
This protocol outlines a general method for the analysis of intact PEGylated proteins using a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer)
-
Reversed-phase column suitable for protein analysis (e.g., C4, 2.1 mm x 50 mm, 1.7 µm)
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 60-80°C
MS Parameters (Example for Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 275-325°C
-
Scan Range (m/z): 800-4000
-
Resolution: 70,000 - 140,000
-
In-Source CID/Fragmentation: Off (for intact mass analysis)
Data Analysis and Deconvolution
The raw data from the LC-MS analysis will consist of a complex series of peaks representing different charge states and PEGylation states of the protein. Deconvolution is a critical step to convert this complex spectrum into a zero-charge mass spectrum, which allows for the accurate determination of the molecular weights of the different species.
Software:
-
Deconvolution software (e.g., Thermo Scientific™ BioPharma Finder™, Protein Deconvolution)
Procedure:
-
Import the raw LC-MS data into the deconvolution software.
-
Define the region of the chromatogram containing the protein of interest.
-
Apply the deconvolution algorithm to the mass spectrum. Key parameters to set include the expected mass range of the protein and the charge state range.
-
The software will generate a deconvoluted spectrum showing the masses of the unmodified protein and its various PEGylated forms.
-
From the deconvoluted spectrum, determine the mass of each species and calculate the degree of PEGylation by comparing the masses to that of the unmodified protein.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship between the different species observed in the mass spectrum of a PEGylated protein sample.
Conclusion
Mass spectrometry is an indispensable tool for the detailed characterization of proteins modified with this compound. The protocols outlined in this application note provide a robust framework for the successful analysis of these complex biotherapeutics. Careful sample preparation, high-resolution mass spectrometry, and appropriate data deconvolution are essential for obtaining accurate and reliable results, which are critical for ensuring the quality, safety, and efficacy of PEGylated protein drugs.
References
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers have emerged as a valuable tool in ADC design due to their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1] These application notes provide detailed protocols for the synthesis, characterization, and evaluation of ADCs employing PEG linkers.
The Role of PEG Linkers in ADC Development
The incorporation of a PEG linker into an ADC construct offers several key advantages that address common challenges in ADC development, particularly when dealing with hydrophobic payloads.
-
Enhanced Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs). The hydrophilic nature of PEG linkers helps to mitigate this aggregation, improving the solubility and manufacturability of the ADC.[2][3]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[2][3] This extended circulation time can result in greater accumulation of the ADC in the tumor tissue, enhancing its therapeutic efficacy.
-
Reduced Immunogenicity: The PEG chain can create a protective shield around the payload and potentially mask immunogenic epitopes on the linker-payload complex, reducing the risk of an immune response.
-
Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.
The length of the PEG chain is a critical parameter that can be optimized to balance these beneficial effects. While longer PEG chains can further enhance pharmacokinetic properties, they may in some cases lead to decreased in vitro potency. Therefore, the optimal PEG linker length is often determined empirically for each specific ADC.
Quantitative Data on the Impact of PEG Linkers
The following tables summarize quantitative data from various preclinical studies, illustrating the impact of PEG linker length on key ADC parameters.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (ng/mL) |
| No PEG | Anti-CD30-MMAE | Karpas-299 | ~10 |
| PEG2 | Anti-CD30-MMAE | Karpas-299 | ~10 |
| PEG4 | Anti-CD30-MMAE | Karpas-299 | ~10 |
| PEG8 | Anti-CD30-MMAE | Karpas-299 | ~10 |
| PEG12 | Anti-CD30-MMAE | Karpas-299 | ~10 |
| PEG24 | Anti-CD30-MMAE | Karpas-299 | ~10 |
Data adapted from Burke et al., 2017.
Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK) in Rats
| Linker | DAR | Clearance (mL/day/kg) | Half-life (t1/2) (days) |
| No PEG | 8 | High | - |
| PEG2 | 8 | Moderate | - |
| PEG4 | 8 | Moderate | - |
| PEG8 | 8 | Low | ~5 |
| PEG12 | 8 | Low | ~5.5 |
| PEG24 | 8 | Low | ~6 |
Data synthesized from preclinical studies.
Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
Data adapted from preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the successful design, synthesis, and evaluation of ADCs with PEG linkers. Below are representative protocols for key experiments.
Protocol 1: Synthesis of an ADC with a PEG Linker
This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody.
1.1. Materials:
-
Monoclonal antibody (mAb)
-
Drug-PEG-linker construct with a reactive ester (e.g., NHS ester)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris buffer)
-
Desalting columns
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
1.2. Procedure:
Step 1: Synthesis of the Drug-Linker Conjugate (if not commercially available)
-
Activate the cytotoxic drug with EDC and NHS (or Sulfo-NHS) to form an NHS-activated drug.
-
React the activated drug with an amino-PEG-acid linker to form the drug-linker conjugate.
-
Purify the drug-linker conjugate using reverse-phase HPLC and confirm its identity by LC-MS.
Step 2: Conjugation of Drug-Linker to the Antibody
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Dissolve the drug-PEG-linker construct in an organic solvent like DMSO.
-
Add the drug-PEG-linker solution to the antibody solution at a desired molar excess. The final concentration of the organic solvent should typically not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding an excess of the quenching solution.
-
Purify the ADC from unconjugated drug-linker and other small molecules using desalting columns equilibrated with a suitable storage buffer.
Protocol 2: Characterization of the ADC
2.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method to determine the DAR by separating ADC species based on their hydrophobicity.
2.1.1. Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)
-
Purified ADC sample
2.1.2. Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Calculate the average DAR by determining the relative area of each peak.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.
3.1. Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
3.2. Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the ADC and control antibody in culture medium.
-
Treat the cells with the different concentrations of the ADC and controls.
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
4.1. Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
4.2. Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, isotype control ADC, and ADC treatment group).
-
Administer the ADC and controls to the respective groups via an appropriate route (e.g., intravenous injection).
-
Measure tumor volumes and body weights 2-3 times per week.
-
The study is concluded when tumors in the control group reach a predefined size or at a set time point.
-
Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathways and Mechanism of Action
The efficacy of an ADC is dependent on its ability to bind to a specific antigen on the surface of cancer cells, be internalized, and release its cytotoxic payload.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and gastric cancers. HER2 forms heterodimers with other EGFR family members, leading to the activation of downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which promote cell proliferation, survival, and invasion. ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), bind to HER2 and are internalized, leading to the release of the cytotoxic payload within the cancer cell.
TROP-2 Signaling Pathway
Trophoblast cell surface antigen 2 (TROP-2) is a transmembrane glycoprotein overexpressed in a wide range of solid tumors. TROP-2 is involved in calcium signaling and the regulation of cell cycle progression and has been shown to activate the MAPK and PI3K/AKT signaling pathways, promoting tumor growth and metastasis. ADCs targeting TROP-2, such as Sacituzumab govitecan, deliver a potent topoisomerase I inhibitor to cancer cells.
General Mechanism of Action of an ADC with a PEG Linker
The general mechanism of action for an ADC involves a series of steps beginning with systemic administration and culminating in the death of the target cancer cell.
Mechanism of Common Payloads:
-
Monomethyl auristatin E (MMAE): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis. MMAE is cell-permeable and can exert a "bystander effect," killing neighboring antigen-negative tumor cells.
-
Maytansinoid derivatives (e.g., DM1): These are also potent microtubule inhibitors that disrupt microtubule assembly, leading to cell cycle arrest and apoptosis.
References
Application Notes and Protocols: Click Chemistry with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing click chemistry in conjunction with polyethylene glycol (PEG) linkers for a variety of biomedical applications. The combination of these two powerful technologies enables the precise, efficient, and biocompatible conjugation of molecules, leading to advancements in drug delivery, tissue engineering, and diagnostics.
Introduction to Click Chemistry and PEG Linkers
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] These reactions are characterized by their simplicity, stereospecificity, and the use of readily available starting materials and reagents.[2] The most prominent examples of click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4]
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and hydrophilic polymer widely used in the pharmaceutical industry. When used as a linker, PEG offers several advantages, including:
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous environments.
-
Reduced Immunogenicity: PEGylation can mask epitopes on therapeutic proteins, reducing their recognition by the immune system.
-
Enhanced Stability: PEG linkers can protect conjugated molecules from enzymatic degradation.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic volume of a molecule, leading to reduced renal clearance and a longer circulation half-life.
The synergy between the precision of click chemistry and the beneficial properties of PEG linkers has made this combination a cornerstone of modern bioconjugation strategies.
Key Applications
The versatility of click chemistry with PEG linkers has led to its adoption in numerous fields:
-
Antibody-Drug Conjugates (ADCs): Click chemistry allows for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies via PEG linkers. This precise control over the drug-to-antibody ratio (DAR) and conjugation site leads to more homogeneous and effective ADCs with improved therapeutic windows.
-
PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Click chemistry with PEG linkers is instrumental in the modular synthesis of PROTACs, facilitating the rapid assembly and optimization of these targeted protein degraders.
-
Hydrogel Formation: PEG-based hydrogels formed via click chemistry are widely used in tissue engineering and regenerative medicine. These hydrogels can be engineered to have tunable mechanical properties and degradation kinetics, and their formation under biocompatible conditions allows for the encapsulation of cells.
-
Protein Modification and PEGylation: Click chemistry provides a highly specific method for the PEGylation of proteins and peptides. This "click-PEGylation" can be used to improve the therapeutic properties of protein drugs or to study protein function.
-
Imaging and Theranostics: The bioorthogonal nature of click chemistry makes it ideal for in vivo applications. PEG linkers functionalized with imaging agents and targeting ligands can be "clicked" onto pre-targeted molecules in living systems, enabling both diagnosis and therapy (theranostics).
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of click chemistry reactions with PEG linkers in various applications.
| Parameter | Value | Application Context | Citation |
| Reaction Time (CuAAC) | < 30 minutes (standard), < 1 minute (microwave) | PEG-based hydrogel formation | |
| Reaction Time (SPAAC) | 2-4 hours at room temperature or overnight at 4°C | Protein conjugation | |
| SPAAC Rate Enhancement with PEG | ~31% increase | DBCO-conjugated antibody | |
| Final Copper Concentration (CuAAC) | 50-250 µM | Bioconjugation | |
| Molar Excess of Azide Linker (SPAAC) | 5-20 fold | Protein conjugation | |
| Molar Excess of Azide Linker (SPAAC) | 2-5 fold | Protein conjugation |
Table 1: Reaction Parameters for Click Chemistry with PEG Linkers
| Property | Observation | Application Context | Citation |
| Hydrogel Swelling Capacity | Higher than standard photochemically crosslinked hydrogels | PEG-based hydrogels via CuAAC | |
| Hydrogel Mechanical Properties | Improved compared to standard photochemically crosslinked hydrogels | PEG-based hydrogels via CuAAC | |
| Hydrogel Degradation | Can be tuned from days to over 100 days | iEDDA click hydrogels |
Table 2: Properties of PEG-Hydrogels Formed via Click Chemistry
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation
This protocol describes a general method for conjugating an azide-containing molecule to an alkyne-functionalized biomolecule using a PEG linker.
Materials:
-
Alkyne-functionalized biomolecule (e.g., protein, peptide)
-
Azide-containing payload with PEG linker (e.g., drug, fluorescent dye)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)
-
Copper-coordinating ligand (e.g., THPTA) stock solution (e.g., 50 mM)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
EDTA solution (for quenching)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized biomolecule in the reaction buffer to the desired concentration.
-
Dissolve the azide-containing payload with the PEG linker in a compatible solvent (e.g., DMSO, DMF) to create a stock solution.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized biomolecule and the azide-containing payload. The molar ratio should be optimized for the specific application.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand complex to the biomolecule/payload mixture. The final copper concentration is typically in the range of 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Quenching and Purification:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Purify the final conjugate using a suitable method to remove excess reagents and byproducts.
-
Caption: Workflow for CuAAC Bioconjugation.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-Functionalized Protein
This protocol outlines a general method for conjugating an azide-functionalized PEG linker to a protein that has been modified to contain a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-functionalized protein (e.g., antibody)
-
Azido-PEG-linker reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.
-
Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the linker.
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of the Azido-PEG-linker in the reaction buffer or an appropriate organic solvent if necessary.
-
-
SPAAC Reaction:
-
Add the Azido-PEG-linker stock solution to the protein solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.
-
If an organic solvent is used, ensure the final concentration is kept low (e.g., <10%) to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove the excess unreacted Azido-PEG-linker.
-
Caption: Workflow for SPAAC Protein Conjugation.
Logical Relationships in Click Chemistry
The choice between CuAAC and SPAAC is a critical decision in designing a bioconjugation strategy. The following diagram illustrates the key considerations.
References
Application Notes and Protocols for Formulating PEGylated Compounds for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of molecules, including proteins, peptides, and small drugs.[1][2][3][4] By covalently attaching PEG chains, the resulting conjugate often exhibits improved pharmacokinetics and pharmacodynamics.[5] Key advantages of PEGylation include increased drug stability and solubility, prolonged circulation half-life, and reduced immunogenicity and toxicity. This document provides detailed application notes and protocols for the formulation of PEGylated compounds intended for in vivo studies.
Section 1: Chemistry and Reagents for PEGylation
The choice of PEGylation chemistry is critical and depends on the available reactive functional groups on the therapeutic molecule. Common target groups on proteins include the amine groups of lysine residues and the N-terminus.
Table 1: Common PEGylating Reagents and Their Target Functional Groups
| PEGylating Reagent | Target Functional Group on Molecule | Resulting Linkage | Key Characteristics |
| mPEG-Succinimidyl Carboxymethyl (SCM) | Primary Amines (e.g., Lysine, N-terminus) | Amide | Stable bond, common for protein PEGylation. |
| mPEG-Succinimidyl Propionate (SPA) | Primary Amines (e.g., Lysine, N-terminus) | Amide | Stable bond, often used in aqueous solutions. |
| mPEG-Aldehyde | N-terminal α-amino group | Secondary Amine (after reduction) | Site-specific at the N-terminus under controlled pH. |
| mPEG-Maleimide | Sulfhydryl groups (e.g., Cysteine) | Thioether | Highly specific for free cysteine residues. |
| mPEG-Tresylate | Primary Amines | Secondary Amine | Can be used for non-specific modification of multiple amino groups. |
Section 2: Experimental Protocols
Protocol for N-terminal PEGylation of a Protein
This protocol provides a general method for the site-specific PEGylation of a protein at its N-terminal amino group using an aldehyde-activated PEG.
Materials:
-
Protein of interest
-
mPEG-aldehyde (e.g., 20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 7.4
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEGylation Reaction:
-
Add mPEG-aldehyde to the protein solution at a 5 to 10-fold molar excess.
-
Add sodium cyanoborohydride to a final concentration of 20 mM.
-
Incubate the reaction mixture at 4°C with gentle stirring for 24 hours.
-
-
Reaction Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction.
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and protein using a pre-equilibrated SEC column.
-
Collect fractions and analyze for the presence of the PEGylated conjugate using SDS-PAGE and UV absorbance.
-
-
Characterization: Confirm the extent of PEGylation using techniques such as MALDI-TOF mass spectrometry.
Protocol for Formulation of a PEGylated Compound for Intravenous (IV) Injection
This protocol describes the preparation of a sterile formulation of a purified PEGylated compound for in vivo administration.
Materials:
-
Purified PEGylated compound
-
Sterile Vehicle: Phosphate-buffered saline (PBS), pH 7.4, or 5% dextrose in water (D5W)
-
Sterile filters (0.22 µm)
-
Sterile, pyrogen-free vials
Procedure:
-
Dissolution:
-
Aseptically dissolve the lyophilized PEGylated compound in the sterile vehicle to the desired final concentration.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent protein denaturation and aggregation.
-
-
Sterilization:
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile, pyrogen-free vial.
-
-
Quality Control:
-
Visually inspect the final formulation for any particulates or precipitation.
-
Measure the pH of the final solution to ensure it is within the desired range.
-
Perform an endotoxin test to ensure the formulation is pyrogen-free.
-
-
Storage: Store the final formulation at the recommended temperature (typically 2-8°C) until use.
Section 3: Characterization of PEGylated Compounds
Thorough characterization is essential to ensure the quality, consistency, and desired properties of the PEGylated product.
Table 2: Analytical Techniques for Characterization of PEGylated Compounds
| Technique | Parameter Measured | Purpose |
| SDS-PAGE | Apparent Molecular Weight | To visualize the increase in molecular weight post-PEGylation and assess purity. |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius / Purity | To separate PEGylated species from unreacted protein and PEG, and to detect aggregation. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Molecular Weight, Degree of PEGylation | To determine the precise mass of the conjugate and the number of attached PEG chains. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | To measure the size of the PEGylated molecule in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Changes | To study the structural integrity of the protein after PEGylation. |
Section 4: In Vivo Study Considerations
Routes of Administration
The route of administration significantly impacts the biodistribution and pharmacokinetic profile of PEGylated compounds.
-
Intravenous (IV): The most common route for PEGylated biotherapeutics, leading to rapid systemic distribution.
-
Oral: Generally challenging for proteins and peptides due to enzymatic degradation and poor absorption. However, PEGylation can protect the payload from the harsh gastrointestinal environment.
-
Oral Inhalation: Offers a non-invasive route for systemic delivery, avoiding first-pass metabolism.
Sample In Vivo Study Design
The following table outlines a sample study design for evaluating the pharmacokinetics of a PEGylated protein in a rodent model.
Table 3: Example Pharmacokinetic Study Design in Mice
| Parameter | Description |
| Animal Model | Balb/c mice, 6-8 weeks old, n=3-5 per time point |
| Test Article | PEGylated Protein X |
| Dose | 5 mg/kg |
| Route of Administration | Intravenous (tail vein injection) |
| Time Points for Blood Collection | 0 (pre-dose), 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr |
| Sample Processing | Collect blood into EDTA tubes, centrifuge to obtain plasma, store at -80°C. |
| Bioanalysis | Quantify the concentration of PEGylated Protein X in plasma using a validated ELISA or LC-MS method. |
| Data Analysis | Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution). |
Section 5: Visualizations
Experimental Workflow for Formulation and In Vivo Testing
Caption: Experimental workflow from protein production to in vivo analysis.
Logical Relationship of PEGylation Benefits for In Vivo Studies
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 4. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Calculating Molar Excess of m-PEG37-acid for Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small molecule drugs. The covalent attachment of PEG chains can enhance solubility, increase serum half-life, reduce immunogenicity, and improve the overall stability of the conjugated molecule.
m-PEG37-acid is a monofunctional PEG linker with a terminal carboxylic acid group, enabling its conjugation to primary amines on target molecules through the formation of a stable amide bond. A critical parameter for a successful and reproducible conjugation reaction is the careful calculation and optimization of the molar excess of the PEGylating agent. Insufficient molar excess can lead to low conjugation efficiency, while an excessive amount may result in polysubstitution, potential protein aggregation, and difficulties in downstream purification.
These application notes provide a detailed guide for calculating the optimal molar excess of this compound and a comprehensive protocol for its conjugation to amine-containing molecules using the carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Calculating Molar Excess of this compound
The molar ratio of this compound to the target molecule is a key factor that dictates the extent of PEGylation. The optimal ratio is empirical and should be determined for each specific molecule and desired degree of conjugation. The following table summarizes the key parameters and a step-by-step guide for calculating the required mass of this compound.
Table 1: Parameters for Molar Excess Calculation
| Parameter | Symbol | Description | Value/Example |
| Molecular Weight of Target Molecule | MWmolecule | The molecular weight of the protein, peptide, or small molecule to be conjugated. | 5000 g/mol (Example Peptide) |
| Molecular Weight of this compound | MWPEG | The molecular weight of the this compound linker. | 1690.00 g/mol [1] |
| Mass of Target Molecule | mmolecule | The starting mass of the target molecule for the reaction. | 10 mg |
| Desired Molar Excess of this compound | E | The desired molar ratio of this compound to the target molecule (e.g., 5:1, 10:1, 20:1). | 10 |
| Moles of Target Molecule | nmolecule | The number of moles of the target molecule. | Calculated |
| Moles of this compound | nPEG | The required number of moles of this compound. | Calculated |
| Mass of this compound | mPEG | The required mass of this compound for the reaction. | Calculated |
Step-by-Step Calculation:
-
Calculate the moles of the target molecule:
-
nmolecule = mmolecule / MWmolecule
-
Example: nmolecule = 0.010 g / 5000 g/mol = 0.000002 mol (or 2 µmol)
-
-
Calculate the required moles of this compound:
-
nPEG = nmolecule * E
-
Example: nPEG = 0.000002 mol * 10 = 0.00002 mol (or 20 µmol)
-
-
Calculate the required mass of this compound:
-
mPEG = nPEG * MWPEG
-
Example: mPEG = 0.00002 mol * 1690.00 g/mol = 0.0338 g (or 33.8 mg)
-
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a primary amine-containing molecule using EDC/NHS chemistry.
Materials and Reagents
-
Target molecule with primary amine(s) (e.g., protein, peptide)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0[2]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
-
Purification system (e.g., Size Exclusion Chromatography (SEC), Reverse Phase HPLC (RP-HPLC), or dialysis cassettes)
Experimental Workflow
Detailed Protocol
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the target molecule in the appropriate Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Freshly prepare stock solutions of EDC and NHS in anhydrous DMF, DMSO, or Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.
-
-
Activation of this compound:
-
In a suitable reaction vessel, add the calculated amount of this compound.
-
Add Activation Buffer to dissolve the this compound.
-
Add a 1.5 to 2-fold molar excess of NHS over this compound.
-
Add a 1.5 to 2-fold molar excess of EDC over this compound.
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle stirring. The activation of the carboxylic acid is most efficient at a pH between 4.5 and 6.0.[2][3]
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the dissolved target molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary. The reaction of the NHS-activated PEG with primary amines is most efficient at a slightly alkaline pH.[3]
-
Allow the conjugation reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring. Longer reaction times may be required at lower temperatures.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution such as Tris-HCl or glycine to a final concentration of 20-50 mM. This will react with any remaining activated PEG molecules.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Conjugate:
-
The purification method will depend on the properties of the conjugate and the unreacted components.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted this compound, EDC, NHS, and quenching reagents.
-
Reverse Phase HPLC (RP-HPLC): Can be used to separate the PEGylated product from the unreacted molecule based on differences in hydrophobicity.
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities, but may not be effective in separating unreacted target molecule from the PEGylated product.
-
-
Characterization:
-
Analyze the purified conjugate using appropriate techniques such as SDS-PAGE to visualize the increase in molecular weight, and mass spectrometry to confirm the identity and degree of PEGylation.
-
Signaling Pathways and Logical Relationships
The chemical pathway for the EDC/NHS-mediated conjugation of this compound to a primary amine is a two-step process.
Optimization and Troubleshooting
Table 2: Troubleshooting Common Issues in this compound Conjugation
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient activation of this compound | Ensure EDC and NHS are fresh and handled in anhydrous conditions. Optimize activation pH (4.7-6.0). |
| Low reactivity of target amine | Increase the pH of the conjugation reaction to 7.5-8.0 to deprotonate the amine. | |
| Insufficient molar excess of PEG | Increase the molar excess of this compound in increments (e.g., 20:1, 50:1). | |
| Polysubstitution | High molar excess of PEG | Decrease the molar excess of this compound. |
| Long reaction time | Reduce the reaction time. | |
| Precipitation during reaction | Poor solubility of reactants or conjugate | Perform the reaction at a lower concentration. Add solubility-enhancing agents if compatible with the reaction. |
| Hydrolysis of NHS-ester | Presence of water during activation or conjugation | Use anhydrous solvents for stock solutions. Perform the conjugation step immediately after activation. |
Conclusion
The successful conjugation of this compound to a target molecule is highly dependent on the careful calculation and optimization of the molar excess of the PEGylating agent. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve efficient and reproducible PEGylation, leading to the development of bioconjugates with enhanced therapeutic properties. It is crucial to empirically determine the optimal reaction conditions for each specific molecule to achieve the desired degree of modification while minimizing unwanted side reactions.
References
Troubleshooting & Optimization
Technical Support Center: m-PEG37-acid Conjugation
Welcome to the technical support center for m-PEG37-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) and a detailed troubleshooting guide to address common challenges encountered during the conjugation of this compound to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation to an amine-containing molecule?
The conjugation of this compound, a carboxylic acid-terminated PEG, to a primary amine-containing molecule (such as a protein, peptide, or small molecule) is typically achieved through a two-step carbodiimide coupling reaction. This process utilizes activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2][3]
-
Carboxylic Acid Activation: EDC first activates the terminal carboxylic acid group of this compound, forming a highly reactive O-acylisourea intermediate.[3][4]
-
NHS Ester Formation: This unstable intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. The inclusion of NHS enhances the efficiency of the coupling reaction.
-
Amide Bond Formation: The NHS-activated this compound readily reacts with a primary amine on the target molecule to form a stable and covalent amide bond, releasing NHS.
Q2: What are the critical parameters to consider for optimizing this compound conjugation efficiency?
Several factors can influence the success of your PEGylation reaction. Key parameters to optimize include:
-
pH: The two steps of the reaction have different optimal pH ranges.
-
Molar Ratios: The relative concentrations of this compound, EDC, and NHS to your target molecule are crucial.
-
Reaction Buffers: The choice of buffer is critical to avoid interference with the conjugation chemistry.
-
Reagent Quality: The stability and purity of your reagents, especially EDC and NHS, are paramount.
Q3: How should I store and handle this compound and the coupling reagents?
Proper storage and handling are essential for maintaining reagent activity.
-
This compound: Store at -20°C, protected from moisture.
-
EDC and NHS/sulfo-NHS: These reagents are moisture-sensitive and should be stored desiccated at -20°C. It is advisable to allow the reagents to equilibrate to room temperature before opening the vials to prevent condensation. For optimal results, prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous environments.
Q4: What analytical techniques are recommended for characterizing the PEGylated product?
A combination of analytical methods is often employed to confirm successful conjugation and assess the purity of the product.
-
SDS-PAGE: A common initial technique to visualize an increase in the apparent molecular weight of a protein after PEGylation.
-
Size-Exclusion Chromatography (SEC): Effective for separating PEGylated molecules from unreacted starting materials based on their size in solution.
-
Ion-Exchange Chromatography (IEX): Can separate molecules with different numbers of attached PEG chains, as the PEG chains can shield surface charges.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful tool for analyzing the reaction mixture and purifying the final product. The increased hydrophobicity of the PEGylated conjugate often results in a later elution time compared to the unconjugated molecule.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide accurate molecular weight measurements, confirming the covalent attachment of the PEG chain and determining the degree of PEGylation.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Amine-Containing Protein
This protocol outlines a general two-step procedure for the conjugation of this compound to a protein using EDC and NHS.
Materials:
-
This compound
-
Protein with primary amine groups
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be free of primary amines)
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) if necessary. Prepare aqueous solutions of EDC and NHS immediately before use.
-
Dissolve the protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound in the Activation Buffer.
-
Add EDC and NHS to the this compound solution. A common starting molar ratio is a 2-5 fold molar excess of EDC and NHS over the this compound.
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to the Protein:
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding the Conjugation Buffer.
-
Immediately add the activated this compound solution to the protein solution. The molar ratio of PEG to protein may need to be optimized, but a starting point of 10-20 fold molar excess of PEG is common.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG, EDC, NHS, and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography.
-
Further purification to separate mono-PEGylated from multi-PEGylated and unconjugated protein can be performed using ion-exchange or hydrophobic interaction chromatography.
-
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Activation Step | Conjugation Step | Rationale |
| pH | 4.5 - 7.2 | 7.0 - 8.0 | Optimal pH for EDC/NHS activation is slightly acidic, while the reaction of the NHS ester with amines is more efficient at a neutral to slightly alkaline pH. |
| Temperature | Room Temperature | 4°C to Room Temperature | The activation step is typically rapid at room temperature. The conjugation step can be performed at 4°C to minimize potential protein degradation. |
| Duration | 15 - 30 minutes | 2 hours to overnight | A short activation time is sufficient. Longer incubation is needed for the conjugation to the amine. |
| Buffers | MES | PBS, HEPES, Bicarbonate | Buffers must be free of primary amines and carboxyl groups to avoid interference. |
Table 2: Molar Ratios of Reagents for Conjugation
| Reagent Ratio | Recommended Starting Range | Purpose |
| EDC : this compound | 2:1 to 5:1 | Ensures efficient activation of the carboxylic acid. |
| NHS : this compound | 2:1 to 5:1 | Stabilizes the activated intermediate, forming the NHS ester. |
| This compound : Target Molecule | 10:1 to 50:1 | A molar excess of PEG drives the reaction towards the desired PEGylated product. |
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of your Activation and Conjugation Buffers. Use a pH meter for accurate measurements. The two-step pH adjustment is critical for efficiency. |
| Inactive Reagents | Use fresh, high-quality EDC and NHS. Store them properly under desiccated conditions at -20°C. Allow reagents to warm to room temperature before opening to prevent moisture contamination. |
| Inappropriate Buffer | Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with the reaction. |
| Insufficient Molar Ratios | Optimize the molar ratios of this compound, EDC, and NHS to your target molecule. A higher excess may be required. |
| Short Reaction Time | Increase the incubation time for the conjugation step, especially if performing the reaction at 4°C. |
| Steric Hindrance | The amine groups on your target molecule may not be readily accessible. Consider using a longer PEG spacer or a different conjugation chemistry if possible. |
Issue 2: Precipitation of Protein During Reaction
| Possible Cause | Recommended Solution |
| Protein Instability | Ensure your protein is soluble and stable in the chosen reaction buffers and at the reaction pH. Perform a buffer exchange if necessary. |
| High Reagent Concentration | High concentrations of EDC can sometimes cause protein precipitation. If precipitation is observed, try reducing the molar excess of EDC. |
| Change in Solvent Conditions | If using a stock solution of this compound in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low enough to not affect protein solubility. |
Issue 3: High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species)
| Possible Cause | Recommended Solution |
| High Molar Ratio of PEG | Decrease the molar ratio of this compound to your target molecule to favor mono-PEGylation. |
| Multiple Reactive Amines | If your protein has multiple accessible amine groups (e.g., lysine residues), a mixture of PEGylated species is likely. Purification techniques like ion-exchange chromatography will be necessary to isolate the desired species. |
| Reaction pH | Adjusting the pH of the conjugation reaction can sometimes provide more selective modification of specific amine groups (e.g., lower pH for N-terminal selectivity). |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical pathway of this compound conjugation.
Caption: Logic diagram for troubleshooting low yield.
References
issues with m-PEG37-acid solubility during reaction setup
Welcome to the technical support center for m-PEG37-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to solubility during reaction setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a monodisperse polyethylene glycol (PEG) derivative with a methyl ether cap at one end and a terminal carboxylic acid group at the other. The "37" in its name refers to the number of ethylene glycol units in the PEG chain. It is commonly used as a linker in bioconjugation, drug delivery, and surface modification to improve the solubility, stability, and pharmacokinetic properties of molecules.
Q2: What are the primary applications of this compound?
A2: The terminal carboxylic acid of this compound can be reacted with primary amine groups to form stable amide bonds. This makes it ideal for the PEGylation of proteins, peptides, and other biomolecules.[1][2] The hydrophilic PEG spacer enhances solubility in aqueous media.[1][2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a variety of organic solvents, including dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] Due to its hydrophilic PEG chain, it also exhibits solubility in water and aqueous buffers.
Q4: How should I store this compound?
A4: It is recommended to store this compound at -20°C in a dry, dark place. For ease of handling, it is advisable to prepare stock solutions in an anhydrous solvent such as DMF or DMSO and store them at -20°C. Avoid repeated freeze-thaw cycles.
Q5: What are the most common issues encountered when working with this compound?
A5: The most frequently reported issue is difficulty with solubility during the setup of reactions, particularly in aqueous buffers at high concentrations. Other potential challenges include incomplete reactions, side-product formation, and difficulties in purification.
Troubleshooting Guide: this compound Solubility and Reaction Issues
This guide provides solutions to common problems you may encounter during your experiments with this compound.
Issue 1: Poor Solubility of this compound in the Reaction Solvent
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent or buffer. While the PEG chain enhances water solubility, at high concentrations, its organic backbone can lead to solubility challenges.
Solution:
-
Solvent Selection: For organic reactions, ensure you are using a solvent in which this compound is highly soluble, such as DMF or DMSO. For aqueous reactions, consider adding a co-solvent. A small percentage of DMSO or DMF can significantly improve solubility.
-
Incremental Addition: Instead of adding the entire amount of this compound at once, try adding it portion-wise to your reaction mixture with vigorous stirring.
-
Gentle Warming: Gentle warming of the mixture can help to dissolve the reagent. However, be cautious not to heat sensitive reactants.
-
pH Adjustment: For aqueous solutions, the solubility of this compound, being a carboxylic acid, can be influenced by pH. Increasing the pH slightly (e.g., to 7.5-8.0) can deprotonate the carboxylic acid, potentially increasing its aqueous solubility. However, ensure the pH is compatible with your reaction conditions and the stability of your other reactants.
Issue 2: Incomplete Reaction or Low Yield
Possible Cause 1: Inefficient Activation of the Carboxylic Acid
Solution:
-
Choice of Coupling Reagents: For amide bond formation, use efficient coupling reagents such as HATU, HBTU, or a combination of EDC and NHS. HATU is often more efficient and leads to faster reactions with fewer side products compared to EDC/NHS.
-
Fresh Reagents: Ensure that your coupling reagents are fresh and have been stored under appropriate conditions (typically dry and refrigerated).
-
Reaction Conditions: For EDC/NHS chemistry, the activation of the carboxylic acid is most efficient at a slightly acidic pH (around 6.0). The subsequent reaction with the amine is more efficient at a slightly basic pH (7.5-8.0). A two-step procedure where the activation is performed first, followed by the addition of the amine and adjustment of the pH, can improve yields.
Possible Cause 2: Hydrolysis of Activated this compound
Solution:
-
Anhydrous Conditions: For reactions in organic solvents, ensure that all your solvents and reagents are anhydrous. Moisture can lead to the hydrolysis of the activated PEG-acid, reducing the yield of the desired conjugate.
-
Immediate Use: Use the activated this compound immediately after its preparation. Activated esters, particularly NHS esters, can hydrolyze in the presence of water.
Issue 3: Formation of Side Products
Possible Cause: Reaction with Non-target Functional Groups
Solution:
-
Protecting Groups: If your substrate contains other nucleophilic functional groups (e.g., hydroxyl or thiol groups) that could react with the activated carboxylic acid, consider using appropriate protecting groups.
-
pH Control: Careful control of the reaction pH can help to achieve selectivity. For example, N-terminal amine PEGylation can be favored at a slightly acidic pH (around 7.0), while lysine modification is more efficient at a slightly higher pH.
Data Presentation
Table 1: Physical and Solubility Properties of this compound and a Related Compound
| Property | This compound | m-PEG24-acid (for comparison) |
| Molecular Weight | ~1690.01 g/mol | ~1117.31 g/mol |
| Physical Form | White to off-white solid | Solid |
| Solubility in Organic Solvents | Soluble in DCM, THF, DMF, DMSO | Soluble in DMSO |
| Quantitative Solubility in DMSO | Estimated to be >100 mg/mL | 100 mg/mL (with sonication) |
| Aqueous Solubility | Soluble (hydrophilic PEG spacer) | Good water solubility |
Experimental Protocols
Protocol 1: Amide Coupling of this compound to an Amine-Containing Molecule using HATU
This protocol describes a general procedure for the conjugation of this compound to a primary amine-containing molecule in an organic solvent.
Materials:
-
This compound
-
Amine-containing molecule
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of Reactants:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the amine-containing molecule (1.2 equivalents) in anhydrous DMF.
-
-
Activation and Coupling:
-
To the stirred solution, add HATU (1.1 equivalents).
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by an appropriate analytical technique such as LC-MS or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by a suitable method such as preparative HPLC or size-exclusion chromatography.
-
Protocol 2: Aqueous Amide Coupling of this compound to a Protein using EDC/NHS
This protocol outlines a two-step procedure for the PEGylation of a protein in an aqueous buffer system.
Materials:
-
This compound
-
Protein with accessible primary amine groups
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography or Dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the protein in the Coupling Buffer to the desired concentration.
-
Prepare a stock solution of this compound in the Activation Buffer (e.g., 10-20 mg/mL).
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a separate tube, add a 2 to 5-fold molar excess of EDC and NHS from the stock solutions to the this compound solution.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to form the NHS-ester of this compound.
-
-
Conjugation to the Protein:
-
Add the activated this compound solution to the protein solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using a suitable method such as dialysis against PBS or size-exclusion chromatography.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: General reaction pathway for amide bond formation with this compound.
References
Technical Support Center: Troubleshooting PEGylation Reactions
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during PEGylation experiments.
Frequently Asked Questions (FAQs) - Troubleshooting Guide
Issue 1: Low or No PEGylation Yield
Q: My reaction shows very low or no PEGylated product. What are the possible causes and how can I fix it?
A: This is a common issue with several potential causes related to reagents, reaction conditions, and the protein itself.
-
Cause 1: Inactive PEG Reagent. PEG reagents, particularly those with N-hydroxysuccinimide (NHS) esters or maleimide groups, are sensitive to moisture and light.[1][2] Improper storage or handling can lead to hydrolysis and inactivation.
-
Solution:
-
Always store PEG reagents under the manufacturer's recommended conditions, typically at low temperatures (≤ -15°C), in the dark, and under an inert atmosphere like nitrogen or argon.[1]
-
Before opening, allow the reagent container to warm slowly to room temperature to prevent condensation.[1]
-
Use freshly prepared solutions of the PEG reagent for each reaction.
-
-
-
Cause 2: Interfering Buffer Components. The composition of your reaction buffer is critical.
-
Solution:
-
For amine-reactive PEGylation (e.g., NHS esters), avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for the PEG reagent.[3] Use buffers like phosphate-buffered saline (PBS) or MES.
-
For carbodiimide-based crosslinkers (e.g., EDC), avoid buffers with amines, phosphate, or carboxylates.
-
-
-
Cause 3: Suboptimal Reaction pH. The pH of the reaction directly influences the reactivity of the target functional groups on the protein.
-
Solution:
-
For targeting primary amines (lysine, N-terminus) with NHS esters, the optimal pH range is typically 7.0-9.0. Reactions are often faster at a slightly alkaline pH (e.g., 8.0-8.5).
-
To selectively target the N-terminal α-amino group over lysine ε-amino groups, you can perform the reaction at a lower pH (around 7.0 or slightly below), as the N-terminus generally has a lower pKa.
-
For targeting thiol groups (cysteines) with maleimide reagents, the ideal pH range is 6.5-7.5. This range ensures the thiol is sufficiently nucleophilic while minimizing side reactions with amines.
-
-
-
Cause 4: Inaccessible Target Sites. The target amino acid residues (e.g., lysines or cysteines) may be buried within the protein's structure and therefore unavailable for conjugation.
-
Solution:
-
Perform a structural analysis of your protein (if the structure is known) to assess the surface accessibility of target residues.
-
Consider site-directed mutagenesis to introduce a reactive cysteine residue at a more accessible location on the protein surface.
-
-
-
Cause 5: Insufficient Molar Ratio of PEG. The concentration of the PEG reagent may be too low relative to the protein.
-
Solution:
-
Increase the molar excess of the PEG reagent to the protein. It is common to empirically test a range of molar ratios (e.g., 5:1, 10:1, 20:1 of PEG:protein) to find the optimal condition.
-
-
Issue 2: Protein Aggregation or Precipitation During Reaction
Q: My protein is precipitating or forming aggregates during the PEGylation reaction. Why is this happening?
A: Aggregation can be caused by suboptimal reaction conditions that affect protein stability or by cross-linking from impure reagents.
-
Cause 1: Protein Instability. The chosen pH, temperature, or buffer conditions may be destabilizing your protein.
-
Solution:
-
Ensure the reaction pH and temperature are within the known stability range for your protein.
-
Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to improve protein stability.
-
Add stabilizing excipients, such as glycerol or specific salts, if they are compatible with the reaction chemistry.
-
-
-
Cause 2: Cross-linking due to Impurities. Some PEG reagents contain a small percentage of bifunctional impurities (e.g., PEG diol), which can cause unwanted cross-linking between protein molecules.
-
Solution:
-
Use high-purity, monofunctional PEG reagents from a reputable supplier.
-
Analyze the purity of your PEG reagent using techniques like MALDI-MS if you suspect contamination.
-
-
-
Cause 3: Disulfide Bond Scrambling. For thiol-specific PEGylation, the reaction conditions can sometimes promote the formation of incorrect disulfide bonds, leading to aggregation.
-
Solution:
-
If not targeting a native cysteine, ensure any free cysteines are either involved in stable disulfide bonds or are blocked.
-
Consider performing the reaction in the absence of oxygen by purging buffers with nitrogen or argon.
-
-
Issue 3: Product Heterogeneity and Lack of Site-Specificity
Q: My final product is a mix of different PEGylated species (mono-, di-, tri-PEGylated, etc.). How can I achieve a more homogeneous product?
A: Heterogeneity is a common challenge, especially with amine-reactive PEGylation, due to the presence of multiple lysine residues on the protein surface.
-
Cause 1: Multiple Reactive Sites. Proteins typically have many lysine residues, leading to random PEG attachment.
-
Solution:
-
Optimize Reaction Conditions: Carefully controlling the reaction parameters can favor modification at the most reactive sites. Lowering the pH can increase selectivity for the N-terminus. Reducing the PEG:protein molar ratio and reaction time can also limit the degree of PEGylation.
-
Site-Directed Mutagenesis: Introduce a uniquely reactive residue, such as a cysteine, at a specific site for conjugation with thiol-reactive PEGs. This is one of the most effective strategies for achieving site-specific modification.
-
Enzymatic PEGylation: Use enzymes like transglutaminase to attach PEG to specific glutamine residues.
-
Protecting Groups: In some cases, the protein's active site can be protected by binding a substrate or inhibitor during the reaction to prevent PEGylation in that region.
-
-
-
Cause 2: Inefficient Purification. The purification method may not be able to resolve the different PEGylated forms.
-
Solution:
-
Use high-resolution purification techniques. Ion-exchange chromatography (IEX) is excellent for separating species based on the number of attached PEGs, as each PEG chain can mask a charged residue (like lysine).
-
Size-exclusion chromatography (SEC) can separate molecules by size but may not be able to resolve species with only small differences in the number of attached PEGs.
-
-
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Common PEGylation Chemistries
| Parameter | Amine-Reactive (e.g., NHS Ester) | Thiol-Reactive (e.g., Maleimide) | Notes |
| Target Group | Primary Amines (Lysine, N-terminus) | Sulfhydryl/Thiol (Cysteine) | Amine groups are abundant; Cysteine is rarer, allowing for more specific targeting. |
| pH Range | 7.0 - 9.0 | 6.5 - 7.5 | pH is critical for selectivity. Higher pH increases amine reactivity but also hydrolysis of NHS esters. |
| Temperature | 4°C to 25°C (Room Temp) | 4°C to 25°C (Room Temp) | Lower temperatures may improve protein stability but require longer reaction times. |
| Reaction Time | 30 minutes to Overnight | 1 to 4 hours | Reaction kinetics depend on the specific protein and conditions. |
| PEG:Protein Molar Ratio | 2:1 to 50:1 | 5:1 to 20:1 | Must be optimized empirically to balance efficiency with the degree of PEGylation. |
| Common Buffers | PBS, MES, HEPES | PBS, HEPES | Avoid buffers with components that react with the PEG reagent (e.g., Tris for NHS esters). |
Table 2: Comparison of Analytical Techniques for PEGylation Analysis
| Technique | Information Provided | Advantages | Limitations |
| SDS-PAGE | Increase in apparent molecular weight. Estimation of PEGylation extent. | Simple, widely available, provides a quick visual assessment. | Low resolution, provides apparent MW only, not quantitative. |
| SEC-HPLC | Separation of PEGylated protein from free protein and unreacted PEG. | Good for assessing reaction completion and for purification. | May not resolve species with different degrees of PEGylation. |
| IEX-HPLC | Separation of positional isomers and species with different degrees of PEGylation. | High resolution for separating charged species. Excellent for assessing product homogeneity. | Requires charged differences between species. |
| Mass Spectrometry (MS) | Precise mass of the conjugate, degree of PEGylation, identification of modification sites. | Highly accurate and detailed information. | Can be complex, especially with heterogeneous PEG polymers. |
| NMR Spectroscopy | Structural changes upon PEGylation, confirmation of conjugation. | Provides detailed structural information in solution. | Requires high sample concentration and specialized equipment/expertise. |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive PEGylation (using mPEG-NHS Ester)
-
Protein Preparation: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4). The protein concentration should be optimized, but a starting point of 1-5 mg/mL is common.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the same reaction buffer. Allow the vial to reach room temperature before opening to prevent moisture contamination.
-
Reaction Setup: Add the desired molar excess of the dissolved mPEG-NHS ester to the protein solution. Mix gently by inversion or slow pipetting. Do not vortex, as this may denature the protein.
-
Incubation: Incubate the reaction mixture. Common conditions are 1-2 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 10-50 mM. This will consume any unreacted mPEG-NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG and quenching reagent using size-exclusion chromatography (SEC) or dialysis. Further purification to separate different PEGylated species can be performed using ion-exchange chromatography (IEX).
-
Analysis: Analyze the purified product and fractions using SDS-PAGE to visualize the molecular weight shift and SEC-HPLC to assess purity.
Protocol 2: General Procedure for Thiol-Reactive PEGylation (using mPEG-Maleimide)
-
Protein Preparation: If the target cysteine is part of a disulfide bond, it must first be reduced. Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 1 hour at room temperature. Remove the reducing agent immediately before PEGylation using a desalting column.
-
Buffer Exchange: Exchange the protein into a reaction buffer at pH 6.5-7.5 (e.g., PBS containing 1-2 mM EDTA to prevent re-oxidation of the thiol).
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-Maleimide in the reaction buffer.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the dissolved mPEG-Maleimide to the protein solution. Mix gently.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. It is advisable to protect the reaction from light.
-
Quenching: Stop the reaction by adding a free thiol-containing compound, such as L-cysteine or β-mercaptoethanol, to a final concentration of 5-10 mM to react with any excess mPEG-Maleimide.
-
Purification & Analysis: Purify and analyze the conjugate using the methods described in the amine-reactive protocol (SEC, IEX, SDS-PAGE).
Visualizations
Caption: Troubleshooting workflow for incomplete PEGylation reactions.
Caption: Decision tree for selecting a PEGylation strategy.
Caption: Relationship between reaction parameters and PEGylation outcomes.
References
side reactions of m-PEG37-acid with other functional groups
Technical Support Center: m-PEG37-acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a monofunctional polyethylene glycol (PEG) derivative with a terminal carboxylic acid group. The "m" stands for methoxy, indicating that one end of the PEG chain is capped with a methyl group, which prevents cross-linking reactions.[1] The primary application of this compound is in bioconjugation, where it is covalently attached to amine-containing molecules such as proteins, peptides, or antibodies.[2][3] This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of the modified molecule by increasing its solubility, stability, and circulation half-life, while reducing immunogenicity.[4]
The carboxylic acid group of this compound is typically activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5] The resulting NHS ester is then reacted with a primary amine on the target molecule to form a stable amide bond.
Q2: What are the most common side reactions when using this compound with EDC/NHS chemistry?
The most common side reactions primarily involve the instability of the intermediates formed during the activation of the carboxylic acid.
-
Hydrolysis of the O-acylisourea intermediate: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be rapidly hydrolyzed, which regenerates the original carboxyl group and prevents conjugation.
-
Hydrolysis of the NHS ester: While more stable than the O-acylisourea intermediate, the NHS ester can also hydrolyze, particularly at higher pH values. This hydrolysis competes with the desired amidation reaction.
-
Formation of N-acylurea: This side product can form, particularly in hydrophobic environments within proteins, and is a result of the rearrangement of the O-acylisourea intermediate.
-
Intra- and intermolecular cross-linking of the target protein: If the target molecule contains both carboxyl and amine groups (as is common with proteins), EDC can catalyze the formation of amide bonds between these groups on the same or different protein molecules, leading to aggregation and loss of function. The use of NHS or sulfo-NHS helps to mitigate this by creating a more stable intermediate that can be purified before the addition of the target protein.
Q3: Can this compound react with other functional groups besides amines?
While the primary target of activated this compound (as an NHS ester) is primary amines, other nucleophilic functional groups present on biomolecules can potentially react, leading to side products.
-
Thiols (Cysteine residues): Thiol groups are highly nucleophilic and can react with NHS esters, although this reaction is generally less favorable than the reaction with primary amines under typical PEGylation conditions (pH 7-8.5).
-
Hydroxyls (Serine, Threonine, Tyrosine residues): Hydroxyl groups are generally less reactive towards NHS esters than amines. However, at higher pH values, deprotonated hydroxyl groups can become more nucleophilic and may react.
-
Imidazoles (Histidine residues): The imidazole group of histidine can also act as a nucleophile and potentially react with activated PEG derivatives.
The reactivity of these groups is highly dependent on the reaction conditions, particularly pH.
Troubleshooting Guide
This section provides solutions to common problems encountered during PEGylation with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Hydrolysis of activated PEG: The O-acylisourea intermediate or the NHS ester has hydrolyzed before reacting with the amine. 2. Suboptimal pH: The pH for the activation step or the conjugation step is not ideal. 3. Presence of competing nucleophiles: Primary amine-containing buffers (e.g., Tris, glycine) are competing with the target molecule for the activated PEG. 4. Inactive reagents: EDC or NHS may have degraded due to moisture. | 1. Perform the activation and conjugation steps as quickly as possible. Use a two-step procedure where the excess EDC and byproducts are removed before adding the target protein. 2. For the activation of the carboxylic acid with EDC/NHS, a pH of 4.5-6.0 is optimal. For the subsequent reaction with the amine, the pH should be raised to 7.2-8.5. 3. Use non-amine containing buffers such as MES for the activation step and PBS for the conjugation step. 4. Equilibrate EDC and NHS to room temperature before opening to prevent condensation. Store desiccated at the recommended temperature. |
| Protein Aggregation/Precipitation | 1. Intermolecular cross-linking: EDC is cross-linking carboxyl and amine groups between different protein molecules. 2. High concentration of reagents: A high concentration of EDC can lead to unwanted side reactions. | 1. Use a two-step conjugation protocol. Activate the this compound with EDC/NHS first, then purify the activated PEG before adding it to the protein solution. 2. Optimize the molar ratio of EDC and NHS to the this compound. A slight molar excess (1.1-1.5 fold) is often sufficient. |
| Non-specific Modification | 1. Reaction with other nucleophiles: The activated PEG is reacting with thiols, hydroxyls, or histidines. 2. High pH: Higher pH increases the reactivity of other nucleophiles like thiols and hydroxyls. | 1. Carefully control the reaction pH. For amine-specific modification, a pH of 7.2-7.5 is a good starting point. 2. Consider protecting other reactive groups on your protein if high specificity is required, although this adds complexity to the process. |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Activation of this compound and Conjugation to a Protein
This protocol is designed to minimize protein-protein cross-linking by activating the this compound in a separate step before introducing the protein.
Materials:
-
This compound
-
EDC-HCl
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Protein to be conjugated
-
Desalting columns
Procedure:
-
Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Immediately before use, dissolve EDC and Sulfo-NHS in cold Activation Buffer. c. Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS to the this compound solution. d. Incubate for 15-30 minutes at room temperature.
-
Purification of Activated PEG (Optional but Recommended): a. To remove excess EDC and byproducts, pass the reaction mixture through a desalting column equilibrated with Conjugation Buffer. This step should be performed quickly to minimize hydrolysis of the activated PEG.
-
Conjugation to Protein: a. Dissolve the target protein in Conjugation Buffer. b. Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein will need to be optimized for your specific application but a 10 to 20-fold molar excess of PEG is a common starting point. c. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 20-50 mM Tris to quench any unreacted PEG-NHS ester. b. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: a. Remove unreacted PEG and other small molecules by size-exclusion chromatography, dialysis, or tangential flow filtration.
Visualizations
Caption: Reaction pathway for this compound conjugation and potential side reactions.
Caption: Troubleshooting workflow for low PEGylation yield.
References
- 1. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 2. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 3. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
Technical Support Center: m-PEG37-acid Conjugation to Amines
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the conjugation of m-PEG37-acid to amine-containing molecules. This guide focuses on pH optimization using the common 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine using EDC/NHS chemistry?
A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of the this compound's carboxyl group with EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the activated NHS-ester with a primary amine is most effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][3] For optimal results, it is recommended to perform the activation in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[4]
Q2: Which buffers are recommended for this two-step conjugation?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the desired reaction.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended and effective choice.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used for this stage. Other suitable options include borate buffer or sodium bicarbonate buffer.
Q3: Which buffers should be avoided?
A3: Buffers containing primary amines, such as Tris and glycine, or those with carboxylates, like acetate, should be avoided as they will interfere with the coupling reaction.
Q4: What are the signs of a suboptimal pH during the conjugation?
A4: Suboptimal pH can lead to several issues, including low conjugation efficiency, precipitation of proteins or reagents, and modification of unintended functional groups. If you observe low yields of your desired conjugate, it is advisable to re-evaluate and optimize the pH of your reaction buffers.
Q5: How does pH affect the stability of the activated m-PEG37-NHS ester?
A5: The NHS ester intermediate is susceptible to hydrolysis, and this hydrolysis is more pronounced at higher pH levels. Therefore, while a pH of 7.0-8.5 is optimal for the reaction with amines, excessively high pH or prolonged reaction times can lead to the inactivation of the NHS ester, reducing the overall conjugation efficiency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH for Activation: The pH of the activation buffer may be too high or too low for efficient EDC/NHS activation of the carboxylic acid. | Ensure the activation buffer (e.g., MES) is within the optimal pH range of 4.5-6.0. Verify the pH of the buffer immediately before use. |
| Suboptimal pH for Coupling: The pH for the amine coupling step may be too low, resulting in protonated amines that are poor nucleophiles. | Adjust the pH of the reaction mixture to the 7.0-8.5 range before adding the amine-containing molecule. PBS, borate, or bicarbonate buffers are suitable for this step. | |
| Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, especially at higher pH. | Use freshly prepared or properly stored EDC and NHS. After the activation step, proceed to the amine coupling step without significant delay. | |
| Incorrect Buffer Composition: The presence of primary amines (e.g., Tris, glycine) or carboxylates in the buffers is interfering with the reaction. | Use non-interfering buffers such as MES for activation and PBS, borate, or bicarbonate for coupling. | |
| Precipitation During Reaction | Protein Instability: The change in pH or the addition of reagents may cause the protein to aggregate and precipitate. | Ensure the protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. If precipitation occurs upon adding EDC, try reducing the concentration of EDC. |
| Inconsistent Results | Fluctuating pH: The buffering capacity may be insufficient to maintain a stable pH throughout the reaction. | Use buffers at a concentration sufficient to maintain the desired pH. Re-verify the pH of the buffers before each experiment. |
Experimental Protocols
Protocol 1: Two-Step this compound Conjugation to an Amine-Containing Protein
This protocol is designed for situations where the protein to be conjugated also contains carboxyl groups, as it prevents self-polymerization by activating the this compound separately.
Materials:
-
This compound
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation: Allow EDC and NHS/Sulfo-NHS vials to warm to room temperature before opening to prevent condensation. Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS or Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Buffer Exchange (Optional but Recommended):
-
Remove excess EDC and byproducts by passing the activated this compound solution through a desalting column equilibrated with Coupling Buffer. This also serves to adjust the pH for the next step.
-
-
Conjugation to Amine:
-
If buffer exchange was not performed, adjust the pH of the activated this compound solution to 7.2-7.5 by adding concentrated Coupling Buffer.
-
Immediately add the amine-containing protein to the activated this compound solution. A 10- to 20-fold molar excess of the activated PEG is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG and byproducts by size exclusion chromatography or dialysis.
-
Visualizations
Caption: Experimental workflow for the two-step conjugation of this compound to an amine-containing molecule.
Caption: A logical workflow for troubleshooting low conjugation yield with a focus on pH and buffer selection.
Caption: The relationship between pH and the efficiency of the activation and coupling steps in EDC/NHS chemistry.
References
Technical Support Center: Characterization of Long-Chain PEGylated Molecules
Welcome to the technical support center for the characterization of long-chain PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing long-chain PEGylated molecules?
A1: The primary challenges stem from the inherent properties of polyethylene glycol (PEG) and its conjugation to biomolecules. The heterogeneity of PEG itself, in terms of chain length and the number of PEG chains attached to the molecule (degree of PEGylation), creates a mixture of species that is difficult to separate and analyze.[1][2][3][4] This polydispersity can lead to broad peaks in chromatography and complex mass spectra.[5] Additionally, the large size and hydrodynamic volume of long-chain PEGs can interfere with standard analytical techniques.
Q2: Which analytical techniques are most suitable for characterizing long-chain PEGylated molecules?
A2: A multi-pronged approach employing several orthogonal techniques is often necessary for comprehensive characterization. The most commonly used methods include:
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): For determining absolute molar mass, size, and aggregation, independent of elution time.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): For determining the molecular weight of the intact PEGylated molecule and assessing the degree of PEGylation.
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), for separating different PEGylated species and positional isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For quantitatively determining the degree of PEGylation.
Q3: How does the length of the PEG chain impact the choice of analytical method?
A3: The length of the PEG chain is a critical factor. Longer PEG chains lead to a greater increase in the molecule's hydrodynamic size, which can be advantageous for separation by SEC. However, very large PEGs (>40 kDa) can be challenging for MALDI-TOF MS due to potential for ion suppression and decreased sensitivity. For HPLC, longer PEG chains can increase hydrophobicity, requiring optimization of mobile phase gradients for effective separation. The impact of PEG chain length on various analytical techniques is summarized in the table below.
Troubleshooting Guides
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Issue: Tailing or asymmetric peaks in the chromatogram.
-
Possible Cause 1: Secondary Interactions. The PEGylated molecule may be interacting with the stationary phase of the SEC column.
-
Solution: Increase the ionic strength of the mobile phase to minimize these interactions.
-
-
Possible Cause 2: Column Overloading. Injecting too much sample can lead to peak broadening and tailing.
-
Solution: Reduce the sample injection volume or dilute the sample.
-
-
Possible Cause 3: Poorly Packed Column. An improperly packed column can cause uneven sample flow.
-
Solution: Check the column's efficiency and consider repacking or replacing it.
-
Issue: Inaccurate molecular weight determination.
-
Possible Cause 1: Incorrect dn/dc value. The refractive index increment (dn/dc) is crucial for accurate MALS analysis and is specific to the molecule.
-
Solution: Use a literature value for a similar protein-PEG conjugate or determine it experimentally. For complex mixtures, a 100% mass recovery method can be used to estimate the dn/dc value.
-
-
Possible Cause 2: Band Broadening. Dispersion between the UV, MALS, and RI detectors can lead to misaligned peaks and inaccurate calculations.
-
Solution: Minimize the tubing length between detectors to reduce band broadening.
-
-
Possible Cause 3: Presence of Aggregates. High molecular weight aggregates can skew the average molar mass calculation.
-
Solution: Ensure the SEC column provides adequate resolution to separate monomers from aggregates.
-
Caption: General workflow for MALDI-TOF MS analysis.
High-Performance Liquid Chromatography (HPLC)
Issue: Poor resolution between different PEGylated species.
-
Possible Cause 1: Inadequate Column Chemistry. The chosen stationary phase may not provide sufficient selectivity.
-
Solution: For reverse-phase HPLC, C4 or C8 columns are often suitable for protein separations. Experiment with different column chemistries to improve separation.
-
-
Possible Cause 2: Suboptimal Mobile Phase Conditions. The gradient, pH, or organic solvent may not be optimized.
-
Solution: Adjust the gradient slope to improve separation of closely eluting peaks. Optimize the pH and organic modifier concentration. Using an ion-pairing agent like trifluoroacetic acid (TFA) is common.
-
-
Possible Cause 3: High Flow Rate. A flow rate that is too high can lead to peak broadening and reduced resolution.
-
Solution: Decrease the flow rate. While this will increase run time, it can significantly improve resolution.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Long-Chain PEGylated Molecule Characterization
| Feature | SEC-MALS | MALDI-TOF MS | RP-HPLC | NMR |
| Primary Information | Absolute Molar Mass, Hydrodynamic Radius, Aggregation | Molecular Weight, Degree of PEGylation | Separation of Isoforms, Purity | Degree of PEGylation (quantitative) |
| Key Advantage | Independent of column calibration | Direct mass measurement | High resolving power for isomers | Non-destructive, quantitative |
| Common Challenge | Peak broadening, column interactions | Ion suppression, polydispersity effects | Poor peak shape, recovery | Lower sensitivity |
| Typical Sample Req. | 10-50 µg | 1-10 µg | 5-20 µg | >100 µg |
| Resolution | Moderate | Low (for isomers) | High | Not applicable for separation |
Table 2: Troubleshooting Guide for Common HPLC Issues with PEGylated Molecules
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Inappropriate mobile phase composition | Optimize gradient, pH, and organic solvent concentration. |
| Column degradation | Replace or regenerate the column. | |
| Excessive sample load | Reduce injection volume or sample concentration. | |
| Peak Tailing | Secondary interactions with the column | Add modifiers to the mobile phase (e.g., increase salt concentration). |
| Column contamination | Flush the column with a strong solvent. | |
| Inconsistent Retention Times | Fluctuations in temperature | Use a column oven to maintain a stable temperature. |
| Mobile phase preparation issues | Ensure consistent and accurate mobile phase preparation. |
Experimental Protocols
Protocol: Determining Degree of PEGylation by ¹H NMR Spectroscopy
This protocol provides a general method for determining the average degree of PEGylation of a protein.
-
Sample Preparation:
-
Dissolve a known concentration of the PEGylated protein in a suitable deuterated solvent (e.g., D₂O).
-
Add a known concentration of an internal standard with a distinct NMR signal (e.g., DMSO).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic peak of the PEG methylene protons (typically around 3.6 ppm).
-
Integrate a well-resolved peak from the protein (e.g., aromatic protons between 6.5-8.0 ppm) or the internal standard.
-
Calculate the degree of PEGylation using the following formula:
Degree of PEGylation = [(Integral of PEG peak) / (Number of protons per PEG monomer)] / [(Integral of protein peak) / (Number of protons for the protein signal)]
Note: The number of protons for the protein signal must be known from the protein's amino acid sequence.
-
Protocol: General MALDI-TOF MS Analysis of PEGylated Proteins
This protocol outlines a general procedure for analyzing PEGylated proteins by MALDI-TOF MS.
-
Matrix Solution Preparation:
-
Prepare a saturated solution of a suitable matrix. For proteins >10 kDa, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used. For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) can be used.
-
-
Sample Preparation:
-
Mix the PEGylated protein sample with the matrix solution. A 1:1 ratio is a good starting point.
-
-
Target Spotting:
-
Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature to allow for co-crystallization.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear mode, which is generally better for large molecules.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Identify the peaks corresponding to the different PEGylated species (e.g., mono-, di-, tri-PEGylated). The mass difference between these peaks should correspond to the molecular weight of the PEG moiety.
-
References
Technical Support Center: Optimizing PROTAC Activity with m-PEG37-acid Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of m-PEG37-acid linker length on the activity of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex.[1][2][3] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][] The length and composition of the linker are critical for productive ternary complex formation, degradation activity, and target selectivity.
Q2: How does the this compound linker length impact PROTAC activity?
The length of the this compound linker is a critical determinant of PROTAC efficacy. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex.
-
Linker too short: A short linker can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.
-
Linker too long: An excessively long linker may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.
Systematic variation of the linker length is often required to identify the "sweet spot" for maximal degradation of a specific target protein.
Q3: What are the advantages of using PEG-based linkers like this compound in PROTACs?
Polyethylene glycol (PEG) linkers are commonly used in PROTAC design for several reasons:
-
Increased Solubility: PEG linkers enhance the water solubility of PROTAC molecules, which can improve cell permeability and oral absorption.
-
Tunable Length: The length of PEG linkers can be easily modified, allowing for systematic optimization of PROTAC activity.
-
Biocompatibility: PEG is well-tolerated in biological systems.
-
Facile Synthesis: Bifunctional PEG motifs enable the rapid assembly of diverse PROTAC structures.
Q4: What is the "hook effect" and how can linker optimization mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex. A well-designed linker can enhance the cooperativity of ternary complex formation, making it more stable and less prone to dissociation into binary complexes, thereby mitigating the hook effect.
Troubleshooting Guide
Issue 1: My PROTAC shows good binding to the target protein and E3 ligase in binary assays but fails to induce target degradation in cells.
-
Possible Cause: Suboptimal linker length preventing the formation of a productive ternary complex. Even with good binary affinities, the spatial orientation of the target and E3 ligase is critical for ubiquitination.
-
Troubleshooting Steps:
-
Synthesize a library of PROTACs with varying this compound linker lengths. This is the most direct approach to identify the optimal length.
-
Perform ternary complex formation assays. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.
-
Conduct cellular target engagement assays. Techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) can confirm that the PROTAC is binding to its target within the cell.
-
Issue 2: I observe very low potency (high DC50) and/or incomplete degradation (low Dmax) with my this compound PROTAC.
-
Possible Cause: The linker length is not optimal for the specific target and E3 ligase pair, leading to inefficient ternary complex formation and subsequent ubiquitination.
-
Troubleshooting Steps:
-
Systematically vary the linker length. Create a series of PROTACs with shorter and longer PEG chains to determine the structure-activity relationship. For example, studies have shown that for ERα degradation, a 16-atom linker was optimal, while for p38α, a 15-17 atom linker was most effective.
-
Evaluate different linker compositions. While keeping the length constant, consider introducing elements of rigidity or altering the hydrophilicity of the linker, as this can also impact ternary complex stability.
-
Change the attachment point of the linker. The exit vector of the linker from the target-binding ligand or the E3 ligase ligand can significantly influence the geometry of the ternary complex.
-
Issue 3: My PROTAC exhibits off-target effects, degrading proteins other than the intended target.
-
Possible Cause: The linker may influence the conformation of the ternary complex in a way that presents other proteins for ubiquitination.
-
Troubleshooting Steps:
-
Modify the linker length and composition. Systematically altering the linker can improve the selectivity of the PROTAC.
-
Optimize the target-binding warhead. Using a more selective binder for your protein of interest can reduce off-target effects.
-
Consider a different E3 ligase. Different E3 ligases have distinct endogenous substrates and may form different off-target ternary complexes.
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase combination. Below is a summary of data from various studies illustrating the impact of linker length on PROTAC activity.
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | |
| p38α | Cereblon | Varied | 15-17 | |
| TANK-binding kinase 1 (TBK1) | VHL | PEG | >12 | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 12 | |
| Cellular retinoic acid-binding protein (CRABP)-I/II | IAP | PEG | Longer linkers shift selectivity towards CRABP-I |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
Objective: To determine the concentration-dependent degradation of a target protein by a PROTAC in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading. Wash the membrane and incubate with the appropriate secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and image the blot. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding affinities and kinetics of the PROTAC to its target protein and E3 ligase, and to assess the formation and stability of the ternary complex.
Methodology:
-
Immobilization: Immobilize the purified target protein or E3 ligase onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD). In a separate experiment, inject a series of concentrations of the other protein partner (E3 ligase or target protein) to determine its binary affinity for the immobilized protein.
-
Ternary Complex Analysis: Co-inject a constant concentration of the PROTAC with a series of concentrations of the second protein partner over the immobilized protein surface. An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
Visualizations
Caption: The mechanism of action for a PROTAC molecule.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
References
Technical Support Center: Strategies to Reduce Non-specific Binding of PEGylated Surfaces
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to non-specific binding on Poly(ethylene glycol) (PEG) functionalized surfaces.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem on PEGylated surfaces?
A1: Non-specific binding is the unintended adhesion of molecules, such as proteins, to a surface that is not the intended target. This phenomenon is primarily driven by hydrophobic and electrostatic interactions. On PEGylated surfaces, which are designed to be protein-repellent, NSB can lead to high background signals in assays, reduced sensitivity, false positives, and poor experimental reproducibility.
Q2: How does PEGylation reduce non-specific binding?
A2: PEG is a hydrophilic and flexible polymer that creates a hydration layer on the surface. This "stealth" layer acts as a physical and energetic barrier, sterically hindering the close approach of proteins and other biomolecules to the underlying substrate, thereby preventing their non-specific adsorption.
Q3: What are the key factors influencing the effectiveness of a PEG layer in preventing NSB?
A3: The primary factors include:
-
PEG Grafting Density: A higher density of PEG chains generally leads to lower non-specific binding.[1][2]
-
PEG Chain Length: Longer PEG chains can provide better steric hindrance, but the optimal length often depends on the grafting density and the size of the interacting biomolecules.[3]
-
PEG Architecture: The arrangement of PEG chains (e.g., brush vs. mushroom conformation) significantly impacts their ability to repel proteins. A dense "brush" conformation is typically more effective than a less dense "mushroom" conformation.[4]
-
Surface Chemistry: The underlying substrate and the method used for PEG immobilization can influence the overall performance.
Q4: Can non-specific binding still occur on a well-PEGylated surface?
A4: Yes, while PEGylation significantly reduces NSB, it may not eliminate it entirely. Factors such as imperfections in the PEG layer, the presence of highly "sticky" proteins, or suboptimal experimental conditions can still lead to a degree of non-specific adsorption.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PEGylated surfaces and provides systematic solutions.
Problem: High background signal in an assay (e.g., ELISA, SPR).
This is often a direct consequence of significant non-specific binding.
Initial Assessment Workflow
Caption: Initial workflow for troubleshooting high background signals.
Possible Cause 1: Suboptimal PEG Layer
-
Solution:
-
Increase PEG Grafting Density: A higher density of PEG chains enhances steric repulsion, which is crucial for preventing protein adsorption.[1] Studies have shown that protein adsorption is lowest on surfaces with the highest PEG chain density.
-
Optimize PEG Chain Length: The ideal chain length depends on the grafting density. Longer chains can be effective at lower densities, while shorter chains require higher densities to form a protective layer. For gold nanoparticles, shorter PEG chains have been shown to passivate the surface more effectively.
-
Ensure "Brush" Conformation: A dense "brush" conformation, where the PEG chains are extended from the surface, is more effective at repelling proteins than a "mushroom" conformation. This is typically achieved at higher grafting densities.
-
Possible Cause 2: Ineffective Blocking
-
Solution:
-
Use a Blocking Agent: Even with a PEGylated surface, using a blocking agent can help to passivate any remaining active sites. Common blocking agents include:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5%. It is effective for blocking non-specific protein-protein interactions.
-
Non-fat Dry Milk: A cost-effective alternative to BSA, often used at 5%. However, it may not be suitable for all applications, especially when working with phosphoproteins.
-
Commercially available protein-free blockers: These can be a good option when protein-based blockers interfere with the assay.
-
-
Optimize Blocking Conditions: Increase the blocking incubation time or the concentration of the blocking agent.
-
Possible Cause 3: Unfavorable Buffer Conditions
-
Solution:
-
Adjust pH: The pH of the buffer can influence the charge of both the analyte and the surface. Adjusting the pH to the isoelectric point of the protein can minimize charge-based non-specific interactions.
-
Increase Salt Concentration: Higher salt concentrations (e.g., by adding NaCl) can shield electrostatic interactions between the analyte and the surface, thereby reducing NSB.
-
Add Surfactants: Non-ionic surfactants, such as Tween-20 (typically at 0.01-0.1%), can disrupt hydrophobic interactions that contribute to non-specific binding.
-
Logical Relationship of Factors Influencing NSB
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of the PEGylated Gold Nanoparticles Protein Corona. Influence on Nanoparticle Size and Surface Chemistry [mdpi.com]
- 4. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
overcoming steric hindrance in m-PEG37-acid reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for overcoming steric hindrance in reactions involving m-PEG37-acid.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound reactions?
A1: Steric hindrance refers to the spatial obstruction that the long, flexible this compound polymer chain creates around the terminal carboxylic acid group. This "shielding effect" can prevent the acid group from readily accessing and reacting with other molecules, such as primary amines on proteins or other substrates, leading to low reaction yields or slow reaction rates. The bulky nature of the PEG chain physically blocks the approach of reactants.
Q2: My standard EDC/NHS coupling reaction with this compound is giving a very low yield. What are the most likely causes?
A2: Low yields in EDC/NHS couplings with long-chain PEG acids are common and often stem from a combination of factors:
-
Steric Hindrance: The primary culprit is often the PEG chain sterically blocking the activated NHS-ester from reacting with the target molecule.
-
Suboptimal pH: The reaction is highly pH-dependent. The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-6.0, while the subsequent reaction of the NHS-ester with a primary amine is optimal at a pH of 7.2-8.5.[1][2] Maintaining the wrong pH at either stage can drastically reduce yield.
-
Hydrolysis of NHS Ester: The activated NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at higher pH values.[3] This inactivates the this compound before it can react with the target amine.
-
Competing Nucleophiles: The presence of non-target primary amines in your buffer (e.g., Tris or glycine) will compete with your substrate for the activated PEG, reducing the yield of your desired conjugate.[4]
-
Incorrect Molar Ratios: An insufficient molar excess of the PEG-acid or coupling reagents may not be enough to drive the reaction to completion, especially when dealing with steric hindrance.
Q3: How does the length of the PEG chain affect the reaction?
A3: The length of the PEG chain has a significant impact on steric hindrance. Longer chains, like in this compound, create a larger hydrodynamic radius, which increases the shielding effect on the terminal carboxylic acid.[5] While this property is beneficial for the final conjugate (e.g., longer circulation half-life), it makes the initial conjugation reaction more challenging. For highly hindered substrates, a shorter PEG linker might be considered if the application allows.
Q4: Are there alternative coupling agents that are more effective for sterically hindered reactions?
A4: Yes. When standard carbodiimide chemistry (EDC/NHS) fails due to steric hindrance, more potent coupling reagents or alternative strategies should be considered. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective for challenging couplings. For extremely hindered systems, converting the carboxylic acid to an acyl fluoride has proven to be a highly efficient strategy, as the small size of the fluorine atom minimizes steric clash during the coupling step.
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Steric Hindrance: The reaction site is inaccessible. | • Increase Molar Excess: Use a higher molar ratio of this compound to your substrate (start with 10-20 fold excess). • Change Coupling Chemistry: Switch from EDC/NHS to a more powerful uronium-based reagent like HATU. For severe cases, consider an acyl fluoride-based strategy. • Optimize Reaction Time/Temp: Increase the reaction time (e.g., overnight at 4°C or 4 hours at room temperature). A modest increase in temperature may help, but monitor substrate stability. |
| 2. Suboptimal pH: Incorrect pH for activation or coupling. | • Use a Two-Step pH Protocol: Perform the EDC/NHS activation step in MES buffer at pH 5.0-6.0. Then, adjust the pH to 7.2-8.0 with a non-amine buffer (like PBS) just before adding your amine-containing substrate. | |
| 3. Reagent Hydrolysis/Degradation: Activated PEG-NHS ester hydrolyzed before reacting. EDC or NHS is inactive. | • Use Fresh Reagents: Prepare EDC and NHS solutions immediately before use. Do not store them in aqueous buffers. Dissolve this compound in anhydrous DMSO or DMF for stock solutions. • Minimize Water: Use anhydrous solvents where possible and ensure reagents are stored desiccated. | |
| Protein/Substrate Aggregation | 1. Insufficient PEGylation: Not enough PEG chains are attached to provide a sufficient hydrophilic shield. | • Increase Molar Ratio: Use a higher excess of the this compound to increase the degree of PEGylation. |
| 2. Cross-linking (if substrate has multiple reactive sites): High concentrations of reactants can lead to intermolecular cross-linking. | • Reduce Reactant Concentrations: Perform the reaction at a lower overall concentration. | |
| 3. Poor Solubility: The substrate or the resulting conjugate is not soluble under the reaction conditions. | • Screen Buffers: Test different buffer systems to find one that maintains the solubility of all components. • Add Solubilizing Agents: Consider adding non-nucleophilic solubilizing agents like arginine or a small percentage of an organic co-solvent if your substrate can tolerate it. | |
| Multiple Products / High Polydispersity | 1. Multiple Reactive Sites: The substrate has several amine groups with similar reactivity. | • Control Stoichiometry: Carefully decrease the molar ratio of this compound to favor mono-PEGylation. • pH Control for Selectivity: For proteins, lowering the pH towards 7 can sometimes favor conjugation at the N-terminal alpha-amine over lysine epsilon-amines due to differences in their pKa values. |
| 2. Diol Impurities: The this compound reagent may contain PEG-diol impurities, leading to cross-linking. | • Use High-Purity Reagents: Ensure you are using a high-quality, monodisperse this compound reagent with low diol content. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data trends for key reaction parameters based on studies of similar PEGylation reactions. Exact yields will vary depending on the specific substrates.
Table 1: Effect of Molar Ratio on PEGylation Efficiency
| Molar Ratio (PEG-Acid : Protein) | Typical Degree of PEGylation (PEG molecules/protein) | Typical Conjugation Yield (%) |
|---|---|---|
| 1:1 | < 1 | < 20% |
| 5:1 | 1 - 2 | 40 - 60% |
| 10:1 | 2 - 3 | 60 - 80% |
| 20:1 | > 3 | > 80% |
Data are representative and compiled from general PEGylation studies. Optimization is required for each specific system.
Table 2: Effect of pH on EDC/NHS Mediated Amine Coupling
| Activation pH (EDC/NHS Step) | Coupling pH (Amine Reaction Step) | Relative Yield | Rationale |
|---|---|---|---|
| 4.0 | 7.5 | Low | Suboptimal activation. |
| 5.5 | 7.5 | High | Optimal balance: efficient activation and stable NHS-ester. |
| 7.0 | 7.5 | Moderate | Activation is less efficient, and NHS-ester hydrolysis begins. |
| 5.5 | 9.0 | Moderate-Low | Rapid hydrolysis of the NHS-ester at high pH competes with the amine reaction. |
This table illustrates the importance of a two-step pH strategy for maximizing yield.
Experimental Protocols
Protocol 1: Optimized Two-Step EDC/NHS Coupling for a Sterically Hindered Protein
This protocol is designed to maximize conjugation efficiency to an amine on a sterically hindered protein by controlling the pH of the activation and coupling steps separately.
Materials:
-
This compound
-
Protein or substrate with primary amine(s)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Preparation:
-
Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.
-
Prepare a 1-5 mg/mL solution of your protein in ice-cold Activation Buffer.
-
Immediately before use, prepare a 100 mg/mL solution of EDC in anhydrous DMSO.
-
Immediately before use, prepare a 100 mg/mL solution of NHS in anhydrous DMSO.
-
Prepare a 100 mg/mL solution of this compound in anhydrous DMSO.
-
-
Activation of this compound:
-
In a separate microfuge tube, combine this compound, EDC, and NHS. A common starting molar ratio is 1:1.2:1.2 (Acid:EDC:NHS). Add the reagents dissolved in DMSO to a small volume of Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Optional but recommended: To remove excess EDC/NHS and switch buffers, pass the activated this compound solution through a desalting column pre-equilibrated with Coupling Buffer.
-
Alternatively, add the activated this compound mixture directly to the protein solution. Immediately adjust the pH of the reaction mixture to 7.2-7.5 by adding a calculated amount of Coupling Buffer.
-
The final molar ratio of activated PEG to protein should be between 10:1 to 20:1 as a starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted PEG-NHS ester. Incubate for 30 minutes.
-
-
Purification:
-
Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Analysis:
-
Confirm conjugation and assess purity using SDS-PAGE (will show a molecular weight shift), HPLC, and/or mass spectrometry.
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Systems
This protocol is an advanced strategy for when EDC/NHS chemistry fails. It involves the in situ generation of a highly reactive acyl fluoride intermediate. This should be performed in a moisture-free environment.
Materials:
-
This compound
-
Amine-containing substrate
-
Deoxyfluorinating agent (e.g., PyFluor, XtalFluor-E®)
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Organic base (e.g., DIPEA, Triethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Add the deoxyfluorinating agent (e.g., 1.1 equivalents of PyFluor).
-
Add an organic base (e.g., 2.0 equivalents of DIPEA) dropwise while stirring at 0°C.
-
-
Acyl Fluoride Formation:
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by an appropriate method (e.g., IR spectroscopy looking for the acyl fluoride carbonyl stretch) to confirm the conversion.
-
-
Conjugation:
-
In a separate flask under an inert atmosphere, dissolve your amine-containing substrate in anhydrous DCM.
-
Cool the amine solution to 0°C and slowly add the freshly prepared m-PEG37-acyl fluoride solution.
-
Allow the reaction to stir at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Perform a standard organic extraction to isolate the crude product.
-
Purify the PEGylated conjugate using appropriate chromatography (e.g., silica gel or reverse-phase HPLC).
-
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing m-PEG37-acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction times and troubleshooting common issues encountered during m-PEG37-acid coupling experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you navigate your experimental challenges.
Issue 1: Low or No Coupling Yield
-
Question: I am observing a very low yield or no product at all. What are the likely causes and how can I fix this?
-
Answer: Low or no yield is a common issue that can stem from several factors. The primary areas to investigate are reagent quality, reaction pH, and potential hydrolysis of activated intermediates.
-
Reagent Quality: Ensure that your coupling reagents, particularly EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are fresh and have been stored under anhydrous conditions. EDC is highly sensitive to moisture and can quickly lose activity.[1] It is recommended to prepare solutions of activating agents immediately before use.[2]
-
Reaction pH: The pH is a critical factor for successful coupling.[3][4] The activation of the carboxylic acid group on the this compound with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0.[5] However, the subsequent reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7-8. A two-step process with pH adjustment is often recommended for optimal results.
-
Hydrolysis: The NHS-activated ester is susceptible to hydrolysis, which deactivates it. Ensure that all your solvents are anhydrous and prepare the activated ester solution immediately before adding it to your amine-containing molecule.
-
Issue 2: Slow Reaction Time
-
Question: My coupling reaction is proceeding very slowly. How can I optimize the reaction time?
-
Answer: Several factors can influence the reaction kinetics.
-
Temperature: While many protocols suggest room temperature, a slight increase in temperature (e.g., to 30-40°C) can sometimes overcome steric barriers and speed up the reaction. However, this should be monitored closely to avoid side reactions. Conversely, for some applications, incubating at 4°C overnight is also a common practice.
-
Molar Ratio of Reagents: Increasing the molar excess of the activated this compound to the amine-containing molecule (a 10-20 fold molar excess is a common starting point) can help drive the reaction to completion more quickly. Similarly, using a molar excess of EDC and NHS during the activation step is standard practice.
-
Solvent: The choice of solvent can significantly impact reaction kinetics. Ensure you are using a high-purity, anhydrous solvent like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).
-
Issue 3: Side Reactions and Impurities
-
Question: I am observing unexpected side products in my final mixture. What are these and how can I minimize them?
-
Answer: The most common side product in EDC/NHS chemistry is the formation of a stable N-acylurea byproduct. This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid with EDC, rearranges before it can react with the amine.
-
Minimize N-acylurea formation: The addition of NHS or Sulfo-NHS stabilizes the activated intermediate, increasing the efficiency of the desired amide bond formation and reducing the formation of N-acylurea.
-
Avoid competing reactions: Do not use buffers that contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) as these will compete with your intended reaction. Phosphate buffers should also be used with caution as they can participate in side reactions with carbodiimides.
-
Data Summary Tables
The following tables provide a summary of key quantitative parameters for optimizing your this compound coupling reactions.
Table 1: Recommended pH for EDC/NHS Coupling Steps
| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| Carboxylic Acid Activation | 4.5 - 6.0 | MES (2-(N-morpholino)ethanesulfonic acid) | Buffers with primary amines (Tris, glycine) or carboxylates (acetate, citrate) |
| Amine Coupling | 7.0 - 8.5 | PBS (Phosphate-buffered saline), HEPES, Borate | Buffers with primary amines (Tris, glycine) |
Table 2: Typical Reaction Times and Temperatures
| Reaction Step | Typical Duration | Temperature | Notes |
| Activation | 15 - 30 minutes | Room Temperature | Perform immediately before the coupling step. |
| Coupling | 1 - 2 hours or Overnight | Room Temperature or 4°C | Longer reaction times may be needed for sterically hindered molecules. |
| Quenching | 15 - 30 minutes | Room Temperature | Stops the reaction by consuming unreacted NHS esters. |
Experimental Protocols
This section provides a detailed methodology for a typical this compound coupling to an amine-containing molecule using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: MES buffer, pH 4.5-6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Hydroxylamine or 50-100 mM Tris, glycine, or ethanolamine
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening.
-
Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.
-
Dissolve the this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Conjugation Buffer. If your molecule is in a buffer containing primary amines, exchange it into the Conjugation Buffer using a desalting column.
-
-
Activation of this compound:
-
Add a molar excess of EDC and NHS (e.g., a 2-5 fold molar excess over this compound) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated m-PEG37-NHS ester solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the linker to the amine-containing molecule is a common starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Visual Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the coupling reaction.
Caption: A general workflow for this compound coupling.
References
Technical Support Center: Stability of m-PEG37-acid in Aqueous Buffers
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of m-PEG37-acid in aqueous buffers. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive group?
A1: this compound is a polyethylene glycol (PEG) derivative with a methoxy group at one terminus and a carboxylic acid group at the other. The PEG chain consists of 37 ethylene glycol units. The terminal carboxylic acid is the primary reactive group, which can be conjugated to primary amine groups on proteins, peptides, or other molecules to form a stable amide bond. This reaction typically requires activation with coupling agents like EDC and NHS.
Q2: What are the main factors that affect the stability of this compound in aqueous buffers?
A2: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The carboxylic acid group itself is stable across a wide pH range. However, if the carboxylic acid is activated (e.g., as an NHS ester for conjugation), it becomes susceptible to hydrolysis, especially at neutral to alkaline pH.
-
Temperature: Higher temperatures can accelerate the degradation of the PEG chain itself through oxidation, although this is generally a slow process under typical laboratory conditions.[1] Frozen storage at -20°C is recommended for long-term stability.[1]
-
Presence of Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the polyethylene glycol backbone.[2]
-
Light Exposure: While the this compound itself is not highly sensitive to light, it is good practice to store it in the dark to prevent any potential photochemical degradation.[1]
Q3: What are the recommended storage conditions for this compound in an aqueous buffer?
A3: For long-term storage of this compound in aqueous buffers, it is recommended to store solutions at -20°C or colder in tightly sealed containers.[1] For short-term storage (a few days), refrigeration at 4°C is acceptable. It is advisable to prepare fresh solutions for critical experiments. If you have a stock solution in an organic solvent like DMSO or DMF, it should be stored at -20°C under an inert gas.
Q4: Can I use buffers containing primary amines, such as Tris or glycine, with this compound?
A4: If you are performing a conjugation reaction where the carboxylic acid group of this compound is activated to react with a target molecule, you should avoid buffers containing primary amines. These buffers will compete with your target molecule for reaction with the activated PEG, reducing your conjugation efficiency. Buffers such as phosphate-buffered saline (PBS), MES, or HEPES are more suitable for such reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low conjugation efficiency | 1. Hydrolysis of activated this compound: If you have activated the carboxylic acid (e.g., with EDC/NHS), the active ester is susceptible to hydrolysis, especially at pH > 7.5. | - Perform the conjugation reaction promptly after activation. - Optimize the pH of the reaction; for NHS esters, a pH of 7.2-8.0 is a common range, but be aware that hydrolysis rate increases with pH. - Use a higher molar excess of the activated PEG to your target molecule. |
| 2. Inactive this compound: The reagent may have degraded due to improper storage. | - Use a fresh vial of this compound. - Confirm the integrity of the reagent using an appropriate analytical method like HPLC or NMR. | |
| 3. Presence of competing nucleophiles: Your buffer or sample may contain primary amines (e.g., Tris, glycine, ammonium salts) that compete with the target molecule. | - Use a non-amine-containing buffer such as PBS, MES, or HEPES. - Purify your target molecule to remove any amine-containing contaminants. | |
| Inconsistent experimental results | 1. Variability in this compound stability: Different preparations of the buffered solution may have different stabilities due to minor variations in pH or exposure to light and temperature. | - Prepare a fresh stock solution of this compound in a suitable buffer for each set of experiments. - Ensure consistent storage conditions for all your solutions. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| 2. Degradation during the experiment: The PEG may be degrading during a lengthy incubation at elevated temperatures. | - Minimize incubation times at elevated temperatures whenever possible. - Include a stability control of this compound under the same experimental conditions but without the other reactants to assess its degradation. | |
| Precipitation of the PEG reagent in buffer | 1. Low solubility at certain temperatures: While generally soluble in aqueous buffers, high concentrations may precipitate at lower temperatures. | - Ensure the concentration is within the solubility limits for the specific buffer and temperature. - Gently warm the solution to redissolve the precipitate before use, but avoid excessive heat. |
Quantitative Stability Data
While specific long-term stability data for this compound is not extensively published, the primary concern for stability in the context of its use in bioconjugation is the hydrolysis of the activated carboxylic acid ester. The stability of the PEG backbone and the terminal carboxylic acid under typical buffered conditions (pH 5-8, 4-37°C) is generally high over short to medium timeframes.
The following table provides illustrative data on the hydrolysis of a PEG-dicarboxylic acid derivative in different pH conditions, which can serve as a proxy for the stability of ester-linked PEG structures. The data shows that the ester bonds are stable in acidic conditions but undergo significant hydrolysis at neutral and alkaline pH.
| pH | Temperature (°C) | Incubation Time (hours) | Estimated % Hydrolysis of Ester Linkage |
| 5.5 | 37 | 24 | < 5% |
| 7.4 | 37 | 24 | ~ 30-40% |
| 8.0 | 37 | 24 | ~ 50-60% |
| 7.4 | 50 | 24 | > 60% |
Disclaimer: This data is based on a study of PEG-dicarboxylic acid block copolymers and is intended for illustrative purposes only. Actual stability of this compound or its activated derivatives may vary.
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a method to assess the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., 10 mM Phosphate Buffer, pH 7.4)
-
HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended as PEG has no strong UV chromophore. A UV detector can be used if the PEG is derivatized.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Thermostated incubator or water bath
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the solution onto the HPLC system to obtain the initial chromatogram.
-
Incubation: Store the solution under the desired stability testing conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the T0 sample.
-
Data Analysis:
-
Monitor the peak area of the intact this compound over time. A decrease in the peak area suggests degradation.
-
Observe the appearance of any new peaks, which may correspond to degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to T0.
-
HPLC Conditions (Example):
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector: CAD or ELSD
Protocol 2: Monitoring this compound Stability using ¹H NMR Spectroscopy
This protocol can be used to qualitatively assess the stability of the this compound by monitoring changes in its chemical structure.
Materials:
-
This compound
-
Aqueous buffer prepared in D₂O (e.g., 10 mM Phosphate Buffer in D₂O, pD 7.4)
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the D₂O-based buffer inside an NMR tube.
-
T0 Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. The characteristic peaks of the PEG backbone (a broad multiplet around 3.6 ppm) and potentially signals from the protons adjacent to the carboxylic acid should be identified.
-
Incubation: Store the NMR tube under the desired stability testing conditions.
-
Time-Point Spectra: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis:
-
Compare the spectra over time.
-
Look for changes in the chemical shifts or the appearance of new signals that might indicate degradation of the polymer chain or modification of the end groups. For example, the appearance of new peaks could signify the formation of degradation byproducts.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: m-PEG37-acid vs. NHS-ester PEG for Protein Labeling
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to proteins—a process known as PEGylation—is a critical strategy for improving the therapeutic properties of biologics. The choice of PEGylation reagent is a pivotal decision that dictates the efficiency of the conjugation reaction, the stability of the final product, and its ultimate in vivo performance. This guide provides an objective comparison of two prevalent amine-reactive PEGylation strategies: the use of m-PEG37-acid in conjunction with carbodiimide chemistry, and the application of pre-activated NHS-ester PEG.
This comparison will delve into the reaction mechanisms, experimental protocols, and performance characteristics of each method, supported by experimental data to inform the selection of the most appropriate tool for specific protein modification needs.
At a Glance: Key Differences
| Feature | This compound with EDC/NHS | NHS-ester PEG |
| Reactive Moiety | Carboxylic acid (-COOH) | N-Hydroxysuccinimide ester (-NHS) |
| Reaction Mechanism | Two-step: Carboxyl activation (EDC/NHS) followed by amine coupling | One-step: Direct reaction with primary amines |
| Primary Target | Primary amines (Lysine residues, N-terminus) | Primary amines (Lysine residues, N-terminus) |
| Resulting Linkage | Stable amide bond | Stable amide bond |
| Optimal pH for Activation | pH 4.5–6.0 | Not applicable |
| Optimal pH for Coupling | pH 7.0–8.5 | pH 7.0–9.0 |
| Key Advantage | Forms a highly stable amide bond; allows for a two-step reaction, offering more control. | Simple, one-step reaction with high reactivity. |
| Key Disadvantage | More complex, two-step protocol; requires additional reagents (EDC, NHS). | NHS esters are moisture-sensitive and prone to hydrolysis, which can lead to lower reaction efficiency. Can result in a heterogeneous mixture of products. |
| Stability of Reagent | Carboxylic acid is highly stable. | NHS ester is moisture-sensitive and has a limited shelf-life in solution. |
Delving into the Chemistry: Reaction Mechanisms
The fundamental difference between these two PEGylation reagents lies in their approach to reacting with primary amines on a protein, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus.
This compound , a monofunctional PEG with a terminal carboxylic acid, is not inherently reactive towards amines. It requires activation using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This process converts the carboxylic acid into a more stable, amine-reactive NHS ester intermediate, which then readily reacts with primary amines on the protein to form a stable amide bond.
NHS-ester PEG , on the other hand, is a pre-activated reagent. The N-hydroxysuccinimide ester is a highly reactive group that can directly undergo nucleophilic attack by primary amines under neutral to slightly basic conditions, forming a stable amide bond and releasing NHS as a byproduct.
Performance Comparison: A Data-Driven Perspective
While direct, side-by-side quantitative comparisons of this compound and a specific NHS-ester PEG of the same size are not extensively available in the literature, we can infer performance based on the characteristics of their respective chemistries.
| Parameter | This compound with EDC/NHS | NHS-ester PEG | Supporting Insights |
| Conjugation Efficiency | High, but dependent on efficient activation. Can be optimized by adjusting EDC/NHS molar excess. | Can achieve high yields, but is often compromised by the hydrolysis of the NHS ester, especially at higher pH. | Mono-PEGylated products can be obtained with yields up to 75% under optimized conditions with NHS-ester PEG.[1] EDC/NHS coupling is known for its high efficiency in forming amide bonds. |
| Specificity | Highly specific for primary amines. The two-step process can offer more control over the reaction. | Highly reactive towards primary amines, which are abundant on the protein surface (lysine residues and N-terminus), potentially leading to a heterogeneous mixture of PEGylated species.[1] | Both methods target the same functional groups. However, the controlled activation step of the m-PEG-acid pathway may allow for finer tuning of the reaction. |
| Stability of Resulting Linkage | Forms a highly stable amide bond. | Forms a highly stable amide bond. | The amide bond formed by both methods is considered one of the most stable covalent linkages used in bioconjugation and is generally stable under physiological conditions.[1] |
| Side Reactions | Potential for cross-linking if the protein contains both accessible amines and carboxylic acids. EDC can also react with sulfhydryl groups, though this is less common. | The primary side reaction is the hydrolysis of the NHS ester, which deactivates the PEG reagent.[2] | Careful control of reaction pH and prompt use of dissolved NHS-ester PEG are crucial to minimize hydrolysis.[3] |
| Impact on Protein Activity | The impact is protein- and site-dependent. The more controlled reaction may offer a better chance of preserving activity. | Can lead to a decrease in bioactivity due to steric hindrance, especially with larger PEG chains and a higher degree of PEGylation. The random nature of the conjugation can affect critical lysine residues. | The site of PEGylation can significantly influence the biological activity of the protein. |
Experimental Protocols
Detailed methodologies are essential for reproducible and successful protein labeling.
Protocol 1: Protein Labeling with this compound using EDC/NHS Chemistry
This two-step protocol involves the activation of the carboxylic acid on this compound, followed by conjugation to the protein.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or an anhydrous organic solvent like DMSO or DMF immediately before use.
-
Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the activated PEG to the protein is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 15-30 minutes.
-
Remove unreacted PEG and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Protocol 2: Protein Labeling with NHS-ester PEG
This is a more direct, one-step protocol.
Materials:
-
NHS-ester PEG
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate the NHS-ester PEG to room temperature before opening to prevent moisture condensation.
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS-ester PEG in DMSO or DMF to create a stock solution (e.g., 10 mg/mL). Do not store the stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the NHS-ester PEG solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.
-
Purify the PEGylated protein using a desalting column or dialysis to remove unreacted PEG and byproducts.
-
Visualizing the Workflow
Conclusion: Making the Right Choice
The selection between this compound and NHS-ester PEG for protein labeling is contingent upon the specific goals of the research and the desired characteristics of the final bioconjugate.
Choose this compound with EDC/NHS when:
-
A high degree of control over the reaction is desired.
-
The stability of the starting PEG reagent is a concern.
-
The experimental setup can accommodate a two-step reaction protocol.
Choose NHS-ester PEG when:
-
A simple and rapid one-step conjugation is preferred.
-
A high degree of PEGylation is the primary goal, and some product heterogeneity is acceptable.
-
The protein is stable under the slightly basic conditions required for the reaction.
Ultimately, a thorough understanding of the underlying chemistry and a careful consideration of the desired properties of the final PEGylated protein will guide the researcher to the most suitable and effective PEGylation strategy.
References
A Head-to-Head Comparison: Unlocking the Advantages of Monodisperse vs. Polydisperse PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that can profoundly impact the efficacy, safety, and manufacturability of a therapeutic. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to illuminate the distinct advantages of each and guide the rational design of next-generation bioconjugates.
The fundamental difference between monodisperse and polydisperse PEG linkers lies in their structural homogeneity. Monodisperse PEGs are single, discrete chemical compounds with a precise, unvarying chain length and molecular weight. In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a distribution of lengths and an average molecular weight.[1][2] This seemingly subtle distinction has significant downstream consequences for the performance of the final drug product.
Key Performance Metrics: A Quantitative Comparison
The uniformity of monodisperse PEG linkers translates into more consistent and predictable behavior of the resulting bioconjugate. This is particularly evident in critical parameters such as pharmacokinetics and protein interactions.
| Property | Monodisperse PEG Linkers | Polydisperse PEG Linkers | Supporting Evidence |
| Structure | Single, defined molecular weight (PDI = 1)[3][4] | Mixture of different molecular weights (PDI > 1)[5] | Definitional |
| Homogeneity of Final Product | High (Uniform Drug-to-Antibody Ratio - DAR) | Low (Heterogeneous DAR) | The defined structure of monodisperse PEGs leads to more controlled conjugation reactions. |
| Reproducibility | High | Low | Consistent starting materials result in consistent final products. |
| Characterization | Simplified | Complex | A single species is easier to analyze than a mixture of isomers. |
| Protein Adsorption | Markedly lower and constant | Increased, with preferential enrichment of lower MW PEGs on the surface | A uniform PEG layer provides a more effective barrier against protein binding. |
| Blood Circulation Half-Life | Significantly prolonged | Shorter compared to monodisperse counterparts | Reduced protein adsorption and a more uniform hydrodynamic size lead to slower clearance. |
| Tumor Accumulation | Enhanced | Lower compared to monodisperse counterparts | Longer circulation times allow for greater accumulation at the target site. |
| Immunogenicity | Potentially reduced due to homogeneity | Potential for anti-PEG antibodies due to heterogeneity and presence of various chain lengths | Uniform structures may be less likely to elicit an immune response. |
Delving into the Experimental Evidence
A key study comparing gold nanoparticles (AuNPs) functionalized with either monodisperse or polydisperse PEGs provides compelling quantitative data.
Pharmacokinetics of PEGylated Gold Nanoparticles
In a study investigating the impact of PEG dispersity, AuNPs were modified with either monodisperse mPEGn-HS (where n=36 or 45) or polydisperse mPEG2k-SH (MW = 1900 Da). The pharmacokinetic profiles were then assessed in tumor-bearing mice.
| Nanoparticle | Blood Circulation Half-life (t½) | Tumor Accumulation (%ID/g at 24h) |
| Monodisperse PEG-AuNPs | Significantly prolonged | Enhanced |
| Polydisperse PEG-AuNPs | Shorter | Lower |
Note: Specific numerical values for half-life and tumor accumulation were stated as "significantly prolonged" and "enhanced" in the source material, indicating a substantial improvement for the monodisperse PEG-AuNPs.
Protein Adsorption
The same study also revealed significant differences in protein adsorption between the two types of PEGylated nanoparticles. Polydisperse PEG-AuNPs were found to favor the enrichment of lower molecular weight PEG fractions on their surface, which resulted in increased protein adsorption. In contrast, the uniform layer of monodisperse PEGs led to markedly lower and more consistent protein adsorption. This is a critical advantage, as reduced protein binding is directly linked to longer circulation times and improved in vivo performance.
The Impact on Antibody-Drug Conjugates (ADCs)
While the above data is from a nanoparticle study, the principles are directly applicable to the field of antibody-drug conjugates (ADCs). The use of monodisperse PEG linkers in ADCs offers several theoretical and demonstrated advantages:
-
Homogeneous Drug-to-Antibody Ratio (DAR): The precise nature of monodisperse PEGs allows for the production of ADCs with a consistent DAR, which is crucial for a predictable therapeutic window and simplified regulatory approval. Polydisperse linkers, on the other hand, can lead to a heterogeneous mixture of ADC species with varying DARs, complicating characterization and potentially impacting efficacy and safety.
-
Improved Pharmacokinetics: The hydrophilic nature of PEG linkers, in general, can improve the pharmacokinetic profile of an ADC, particularly when conjugated to a hydrophobic payload. The enhanced "stealth" effect of the uniform hydration layer provided by monodisperse PEGs can lead to longer circulation half-lives and reduced clearance rates compared to their polydisperse counterparts.
-
Enhanced Stability and Reduced Aggregation: Hydrophobic drug payloads can induce aggregation of ADCs. The hydrophilic shield provided by PEG linkers can mitigate this issue. The uniform and complete coverage offered by monodisperse PEGs is expected to be more effective in preventing aggregation than the heterogeneous coating of polydisperse PEGs.
-
Potentially Lower Immunogenicity: The heterogeneity of polydisperse PEGs can be a factor in the generation of anti-PEG antibodies. The use of a single, well-defined monodisperse PEG linker may reduce the risk of an immune response.
Experimental Workflows and Methodologies
To fully appreciate the differences between monodisperse and polydisperse PEG linkers, it is essential to understand the experimental protocols used to evaluate their performance.
Experimental Workflow for ADC Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of an ADC, highlighting the stages where the choice of PEG linker is critical.
Key Experimental Protocols
1. Pharmacokinetic Analysis
-
Objective: To determine the circulation half-life, clearance rate, and biodistribution of the PEGylated conjugate.
-
Methodology:
-
Administer the monodisperse and polydisperse PEG-conjugated drugs intravenously to animal models (e.g., mice or rats).
-
Collect blood samples at various time points.
-
Quantify the concentration of the conjugate in plasma using methods such as ELISA or LC-MS/MS.
-
Analyze the concentration-time data to calculate pharmacokinetic parameters.
-
For biodistribution, collect and homogenize tissues of interest at the end of the study and quantify the amount of conjugate present.
-
2. Immunogenicity Assessment
-
Objective: To evaluate the potential of the PEGylated conjugate to elicit an immune response, specifically the generation of anti-PEG antibodies.
-
Methodology (ELISA-based):
-
Coat microtiter plates with the PEGylated conjugate.
-
Incubate with serum samples from animals treated with either the monodisperse or polydisperse PEG conjugate.
-
Wash to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme that detects the primary anti-PEG antibodies.
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the signal intensity to quantify the level of anti-PEG antibodies.
-
Logical Relationship: Impact of Dispersity on Performance
The following diagram illustrates the cascading effect of PEG linker dispersity on the final performance of a bioconjugate.
Conclusion
The choice between monodisperse and polydisperse PEG linkers is a critical consideration in drug development. While polydisperse PEGs have been widely used and are a cost-effective option for increasing the hydrodynamic size and circulation time of drugs, the evidence strongly suggests that monodisperse PEGs offer significant advantages in terms of product homogeneity, reproducibility, and in vivo performance. The ability to create a uniform and well-characterized bioconjugate with a predictable pharmacokinetic profile and potentially lower immunogenicity makes monodisperse PEG linkers a superior choice for the development of next-generation targeted therapeutics. As the field moves towards more precise and tailored medicines, the adoption of monodisperse PEG technology will be instrumental in unlocking the full potential of bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 3. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
Navigating Cytotoxicity: A Comparative Guide to Assays for m-PEG37-Acid Modified Compounds
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel therapeutic agents is a cornerstone of preclinical assessment. The modification of compounds with polyethylene glycol (PEG), such as m-PEG37-acid, is a widely used strategy to improve pharmacokinetic properties. However, this alteration can also influence the compound's interaction with cells and its inherent cytotoxicity. This guide provides an objective comparison of common cytotoxicity assays, supported by experimental data, to aid in the selection of the most appropriate methods for evaluating this compound modified compounds.
The covalent attachment of PEG chains, a process known as PEGylation, can enhance the therapeutic properties of drugs by increasing their solubility, stability, and circulation half-life. The length of the PEG chain is a critical factor influencing these properties. While longer PEG chains can improve pharmacokinetics, they may also introduce steric hindrance that can affect the compound's biological activity and cytotoxicity. Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but could be advantageous where minimizing steric hindrance is crucial.
This guide will explore key in vitro assays for assessing the cytotoxic effects of this compound modified compounds, which have a molecular weight of approximately 1.7 kDa. We will delve into the principles, protocols, and comparative data for viability, membrane integrity, and apoptosis assays.
Comparative Analysis of Cytotoxicity Assays
The selection of a suitable cytotoxicity assay depends on the specific research question, the expected mechanism of cell death, and the physicochemical properties of the test compound. For this compound modified compounds, it is crucial to consider potential interferences of the PEG moiety with the assay components.
| Assay Principle | Assay Name | Endpoint Measured | Advantages | Disadvantages |
| Metabolic Activity | MTT/XTT/MTS | Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells. | High-throughput, cost-effective, well-established. | Can be affected by changes in cellular metabolism not related to viability. Potential for interference from nanoparticles and reducing agents. |
| Membrane Integrity | Lactate Dehydrogenase (LDH) | Release of LDH from damaged cells into the culture medium. | Non-destructive to remaining cells, allows for kinetic studies. | Less sensitive for early-stage apoptosis; LDH in serum can cause high background. |
| Apoptosis | Annexin V / Propidium Iodide (PI) Staining | Detection of phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis). | Distinguishes between apoptosis and necrosis, provides mechanistic insights. | Requires flow cytometry or fluorescence microscopy, more complex protocol. |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below to ensure reproducibility and accuracy in your experiments.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the this compound modified compound and appropriate controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Assay Protocol
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase upon cell membrane damage.
-
Cell Seeding and Treatment: Seed and treat cells with the this compound modified compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture containing a substrate and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color change is proportional to the amount of LDH released.
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound modified compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: General workflow for in vitro cytotoxicity testing of this compound modified compounds.
Caption: Simplified signaling pathways distinguishing between apoptosis and necrosis.
Validating the Degree of PEGylation: A Comparative Guide to Analytical Techniques
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This modification can lead to critical benefits such as improved solubility, a longer serum half-life, and decreased immunogenicity. However, the inherent heterogeneity of the PEGylation reaction poses a significant analytical challenge. Accurately determining the degree of PEGylation—the number of PEG molecules attached to the protein—is a critical quality attribute that directly impacts the drug's safety and efficacy.[1]
This guide provides an objective comparison of key analytical techniques used to validate the degree of PEGylation. We will explore the principles, performance, and protocols for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), and the 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) assay.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the specific information required (e.g., average PEGylation, distribution of species), the characteristics of the PEGylated protein, and available instrumentation.[1]
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules, directly determining molecular weight.[1] | Average degree of PEGylation, distribution of PEGylated species, confirmation of covalent attachment.[1][2] | High sensitivity, speed, and accuracy in determining mass. Can resolve different PEGylated forms. | Can be challenging for very large or heterogeneous glycoproteins. Requires specific matrix and instrument optimization. |
| SEC-MALS | Separates molecules by hydrodynamic size (SEC), followed by MALS detection to determine absolute molar mass without column calibration. | Absolute molar mass of the conjugate, protein, and PEG components. Degree of PEGylation and detection of aggregates. | Provides absolute measurements without relying on standards. Can characterize aggregates and protein-PEG-protein complexes. | Requires knowledge of dn/dc values for both protein and PEG. May have lower resolution for species with similar hydrodynamic volumes. |
| TNBS Assay | A colorimetric assay that quantifies the number of free primary amino groups (e.g., on lysine residues) remaining after PEGylation. | Indirect measure of the degree of PEGylation by quantifying consumed reaction sites. | Simple, rapid, and uses standard laboratory equipment (spectrophotometer). | Indirect measurement; assumes all PEGylation occurs at primary amines. Susceptible to interference from buffers containing amines (e.g., Tris). |
MALDI-TOF Mass Spectrometry (MS)
MALDI-TOF MS is a powerful tool for the direct and rapid determination of the average degree of PEGylation and the distribution of different PEGylated species. It works by ionizing the PEGylated protein and measuring its time of flight to a detector, which directly correlates with its mass-to-charge ratio. The resulting mass spectrum shows a series of peaks, each corresponding to the protein conjugated with a different number of PEG chains.
Experimental Workflow for MALDI-TOF MS
Caption: Workflow for determining the degree of PEGylation using MALDI-TOF MS.
Detailed Experimental Protocol: MALDI-TOF MS
-
Sample Preparation : Dissolve the PEGylated protein sample in an appropriate solvent (e.g., 50% acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Matrix Solution : Prepare a saturated solution of a suitable matrix. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used. For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) can be effective.
-
Spotting : Mix the sample and matrix solutions, typically in a 1:1 volume ratio. Spot 0.5-1 µL of this mixture onto the MALDI target plate.
-
Crystallization : Allow the spotted mixture to air dry completely at room temperature. This process co-crystallizes the sample with the matrix.
-
Instrumental Analysis :
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected PEGylated species. Linear mode is generally preferred for large molecules.
-
Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.
-
-
Data Analysis :
-
The mass of the unmodified protein is subtracted from the mass of the PEGylated protein peaks.
-
The degree of PEGylation is calculated by dividing the mass difference by the molecular weight of a single PEG chain. The relative peak areas can be used to quantify the distribution of different species.
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass of PEGylated proteins in solution, independent of their shape or elution time. The SEC column separates molecules based on their hydrodynamic radius. The sample then flows through a series of detectors, including MALS, UV, and differential refractive index (dRI), which together allow for the calculation of the molar mass of the protein and the conjugated PEG.
Experimental Workflow for SEC-MALS
Caption: Workflow for PEGylation analysis using SEC-MALS-UV-dRI.
Detailed Experimental Protocol: SEC-MALS
-
System Setup : Configure an HPLC or UPLC system with an appropriate SEC column (e.g., TSKgel UP-SW2000) connected in series to UV, MALS, and dRI detectors.
-
Mobile Phase : Prepare a mobile phase suitable for the protein, such as 150 mM sodium phosphate buffer, pH 7.0. The mobile phase should be thoroughly degassed and filtered.
-
Sample Preparation : Dissolve the PEGylated protein sample in the mobile phase to a concentration of approximately 1-2 mg/mL. Filter the sample through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm).
-
Instrument Operation :
-
Equilibrate the entire system with the mobile phase until stable baselines are achieved for all detectors.
-
Inject 20-100 µL of the prepared sample.
-
Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
-
Data Analysis :
-
Use specialized software (e.g., ASTRA) to collect and analyze the data from all three detectors.
-
The software's protein conjugate analysis module uses the signals from the UV (for protein concentration) and dRI (for total concentration) detectors, along with the light scattering data, to calculate the molar mass of the entire conjugate, as well as the separate masses of the protein and PEG components for each eluting fraction.
-
TNBS (2,4,6-Trinitrobenzene Sulfonic Acid) Assay
The TNBS assay is a colorimetric method used to quantify the number of primary amino groups in a sample. In the context of PEGylation, which often targets lysine residues, this assay can be used to indirectly measure the degree of modification. By comparing the number of free amines in the native protein versus the PEGylated protein, one can calculate the number of amines that have been consumed by the PEGylation reaction.
Experimental Workflow for TNBS Assay
Caption: Workflow for the indirect measurement of PEGylation via TNBS assay.
Detailed Experimental Protocol: TNBS Assay
-
Reagent Preparation :
-
Reaction Buffer : 0.1 M sodium bicarbonate, pH 8.5.
-
TNBSA Solution : Prepare a fresh 0.01% (w/v) solution of TNBSA in the Reaction Buffer.
-
Stop Solution : Prepare a 10% SDS solution and a 1 N HCl solution.
-
-
Sample Preparation :
-
Dissolve the native and PEGylated protein samples in the Reaction Buffer to a concentration of 20-200 µg/mL.
-
Important : Avoid buffers containing free amines like Tris or glycine, as they will interfere with the assay.
-
Prepare a standard curve using a known concentration series of an amine-containing compound (e.g., an amino acid) in the Reaction Buffer.
-
-
Reaction :
-
To 0.5 mL of each sample and standard, add 0.25 mL of the 0.01% TNBSA solution and mix well.
-
Incubate all tubes at 37°C for 2 hours.
-
-
Quenching and Measurement :
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.
-
Measure the absorbance of each solution at 335 nm using a spectrophotometer.
-
-
Data Analysis :
-
Generate a standard curve by plotting the absorbance versus the concentration of the amine standards.
-
Use the standard curve to determine the concentration of free amino groups in the native and PEGylated protein samples.
-
Calculate the degree of PEGylation using the following formula:
-
Degree of PEGylation = (Free amines in native protein - Free amines in PEGylated protein) / (Total protein concentration)
-
-
References
A Researcher's Guide to Functional Assays for Confirming PEGylated Protein Activity
For researchers, scientists, and drug development professionals, confirming the retained biological activity of a PEGylated protein is a critical step. This guide provides an objective comparison of common functional assays, supported by experimental data, to aid in the selection of the most appropriate methods for your PEGylated protein therapeutic.
The covalent attachment of polyethylene glycol (PEG) to a protein, or PEGylation, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. Additionally, the PEG moiety can shield the protein from proteolytic degradation and reduce its immunogenicity. However, the addition of a PEG chain can also sterically hinder the protein's interaction with its target, potentially leading to a decrease in its in vitro biological activity. Therefore, it is essential to thoroughly characterize the functional integrity of PEGylated proteins.
This guide explores various functional assays to assess the activity of PEGylated proteins, with a focus on cell-based proliferation and cytotoxicity assays, enzyme kinetics, and biophysical interaction analysis.
Comparison of Functional Assays for PEGylated Proteins
The choice of a functional assay depends on the protein's mechanism of action. Here, we compare several common assays and provide examples of their application in characterizing PEGylated proteins.
| Assay Type | Principle | Typical Readout | Advantages | Disadvantages |
| Cell-Based Proliferation/Viability Assays (e.g., MTT, WST-8) | Measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells in response to a growth factor or cytokine. | Colorimetric or fluorometric signal | High-throughput, reflects a physiologically relevant response. | Indirect measure of activity, can be affected by factors other than cell proliferation. |
| Cytopathic Effect (CPE) Inhibition Assay | Measures the ability of an antiviral protein (e.g., interferon) to protect cells from virus-induced cell death. | Microscopic observation of cell morphology, or colorimetric measurement of cell viability. | Highly sensitive for antiviral proteins. | Requires handling of live viruses, can be complex to set up and interpret. |
| Enzyme Activity Assays | Measures the rate at which a PEGylated enzyme converts a substrate into a product. | Spectrophotometric or fluorometric detection of product formation. | Direct measure of catalytic activity, provides kinetic parameters (kcat, Km). | Only applicable to enzymes, may not reflect in vivo efficacy. |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics (association and dissociation rates) of a PEGylated protein to its target receptor or ligand in real-time. | Change in refractive index upon binding. | Provides detailed kinetic information (ka, kd, KD), label-free. | Requires specialized equipment, immobilization of one binding partner may affect its conformation. |
Case Studies: Quantitative Analysis of PEGylated Protein Activity
Here we present quantitative data from studies on three common classes of therapeutic proteins, illustrating the impact of PEGylation on their function as measured by different assays.
Granulocyte Colony-Stimulating Factor (G-CSF)
G-CSF is a cytokine that stimulates the production of neutrophils. Its activity is often measured using a cell proliferation assay with the G-CSF-dependent murine myeloblastic NFS-60 cell line.
| Protein | Assay | EC50 (pM) | Reference |
| G-CSF | MTT Proliferation Assay | 37 ± 12 | [1] |
| PEG-G-CSF | MTT Proliferation Assay | 46 ± 5.5 | [1] |
| GCSF-Fc | MTT Proliferation Assay | 75 ± 13.5 | [1] |
These results indicate that while PEGylation slightly decreases the in vitro potency of G-CSF compared to the unmodified version, it remains more active than an Fc-fusion version of the same protein[1]. Another study using a WST-8 based assay on NFS-60 cells also demonstrated a dose-dependent proliferative response to PEGylated G-CSF.[2]
Interferon-alpha (IFN-α)
IFN-α is a cytokine with antiviral, antiproliferative, and immunomodulatory effects. Its activity is commonly assessed using an antiviral cytopathic effect (CPE) inhibition assay.
| Protein | Assay | Specific Antiviral Activity (% of non-PEGylated) | Reference |
| 12-kDa linear PEG-IFN-α2b | VSV CPE Reduction Assay | 100% (by definition) | |
| 40-kDa branched PEG-IFN-α2a | VSV CPE Reduction Assay | 7% |
This study highlights that the structure and size of the PEG moiety can significantly impact the in vitro bioactivity of IFN-α. Despite the lower in vitro activity, the prolonged half-life of the 40-kDa branched PEG-IFN-α2a leads to greater in vivo efficacy.
α-Chymotrypsin
α-Chymotrypsin is a digestive enzyme, and its activity can be directly measured by monitoring the hydrolysis of a specific substrate.
| α-Chymotrypsin Conjugate | Degree of PEGylation (moles PEG/mole protein) | Catalytic Turnover (kcat) (% of unmodified) | Substrate Affinity (KM) (mM) | Reference |
| Unmodified | 0 | 100% | 0.05 | |
| PEG (700 Da) | 1 | ~90% | ~0.06 | |
| PEG (700 Da) | 9 | ~55% | ~0.18 | |
| PEG (5000 Da) | 1 | ~95% | ~0.06 | |
| PEG (5000 Da) | 9 | ~50% | ~0.19 |
As shown in the table, increasing the degree of PEGylation on α-chymotrypsin leads to a decrease in its catalytic efficiency (kcat) and a reduction in its affinity for the substrate (increased KM). Interestingly, the size of the PEG molecule (from 700 Da to 5000 Da) had a less pronounced effect on the enzyme's activity compared to the number of attached PEG chains.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for the key assays discussed.
Cell-Based Proliferation Assay (WST-8) for PEGylated G-CSF
This protocol is adapted from a study evaluating a sensitive WST-8 based bioassay for PEGylated G-CSF using the NFS-60 cell line.
Materials:
-
NFS-60 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
PEGylated G-CSF standard and test samples
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture NFS-60 cells in RPMI-1640 medium with 10% FBS. Prior to the assay, wash the cells to remove any residual growth factors and resuspend in assay medium (RPMI-1640 with a reduced serum concentration, e.g., 2% FBS).
-
Cell Seeding: Seed the cells into a 96-well plate at an optimized density (e.g., 7 x 10^5 cells/mL) in a volume of 50 µL per well.
-
Sample Addition: Prepare serial dilutions of the PEGylated G-CSF standard and test samples in assay medium. Add 50 µL of the diluted samples to the wells containing the cells. Include control wells with cells only (negative control) and cells with a known optimal concentration of G-CSF (positive control).
-
Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well and incubate for an additional 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other wells. Plot the absorbance values against the log of the G-CSF concentration and determine the EC50 value using a four-parameter logistic curve fit.
Antiviral Cytopathic Effect (CPE) Inhibition Assay for PEGylated Interferon-α
This is a general protocol for a CPE assay, which can be adapted for PEGylated IFN-α.
Materials:
-
A549 cells (human lung carcinoma) or other IFN-sensitive cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PEGylated IFN-α standard and test samples
-
Encephalomyocarditis virus (EMCV) or another suitable virus
-
Crystal violet staining solution
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density that will form a confluent monolayer after 24 hours.
-
Sample Addition: Prepare serial dilutions of the PEGylated IFN-α standard and test samples in cell culture medium. Add the diluted samples to the wells containing the cells. Include cell control wells (no IFN, no virus) and virus control wells (no IFN, with virus).
-
Incubation: Incubate the plate for 18-24 hours to allow the cells to respond to the IFN.
-
Virus Challenge: Add a pre-titered amount of virus to all wells except the cell control wells. The amount of virus should be sufficient to cause 100% cell death in the virus control wells within 40-56 hours.
-
Incubation: Incubate the plate for an additional 40-56 hours, or until complete cytopathic effect is observed in the virus control wells.
-
Staining: Gently wash the wells with phosphate-buffered saline (PBS). Fix the remaining viable cells with a fixative (e.g., methanol) and then stain with crystal violet solution.
-
Quantification: After washing away the excess stain, the retained stain in the viable cells can be solubilized and the absorbance measured on a plate reader. Alternatively, the wells can be visually inspected to determine the IFN concentration that protects 50% of the cells from the viral CPE.
Enzymatic Assay for PEGylated α-Chymotrypsin
This protocol is based on the hydrolysis of the substrate N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA).
Materials:
-
PEGylated α-chymotrypsin and unmodified α-chymotrypsin
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Spectrophotometer and cuvettes
Procedure:
-
Substrate Preparation: Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the reaction buffer.
-
Enzyme Preparation: Prepare solutions of known concentrations of both the PEGylated and unmodified α-chymotrypsin in the reaction buffer.
-
Reaction Initiation: In a cuvette, mix the reaction buffer and the substrate solution. Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C). Initiate the reaction by adding a small volume of the enzyme solution.
-
Measurement: Monitor the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitroaniline.
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. Determine the kinetic parameters, Michaelis constant (KM) and maximum velocity (Vmax), by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation. The catalytic turnover number (kcat) can be calculated from Vmax and the enzyme concentration.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This is a general workflow for an SPR experiment to determine the binding kinetics of a PEGylated protein to its receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
PEGylated protein (analyte)
-
Receptor protein (ligand)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Covalently immobilize the receptor protein onto the sensor chip surface using amine coupling chemistry. A control surface should be prepared by performing the activation and blocking steps without adding the ligand.
-
Analyte Injection: Inject a series of concentrations of the PEGylated protein (analyte) over the ligand and control surfaces at a constant flow rate.
-
Association and Dissociation: Monitor the binding response (in Resonance Units, RU) in real-time. The association phase occurs during the injection of the analyte, and the dissociation phase begins when the injection is switched back to running buffer.
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., low pH glycine) to prepare for the next injection.
-
Data Analysis: Subtract the response from the control surface from the response on the ligand surface to obtain the specific binding sensorgram. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Mandatory Visualizations
Conclusion
Confirming the functional activity of a PEGylated protein is a multifaceted process that requires careful selection of appropriate assays. While PEGylation can significantly enhance the in vivo properties of a therapeutic protein, it often comes at the cost of reduced in vitro activity. A comprehensive characterization should, therefore, include a combination of assays that assess different aspects of the protein's function. Cell-based assays provide a physiologically relevant measure of a protein's ability to elicit a cellular response. Enzyme kinetic assays offer a direct measure of catalytic function, and biophysical methods like SPR provide detailed insights into the binding interactions with the target. By carefully selecting and performing these functional assays, researchers can gain a thorough understanding of the impact of PEGylation on their protein therapeutic and make informed decisions during drug development.
References
A Comparative Guide to the In Vivo Stability of Different PEG Linkers
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of a therapeutic's success. Polyethylene glycol (PEG) linkers are widely employed to enhance the pharmacokinetic properties of bioconjugates, improving their solubility, stability, and circulation half-life.[1] However, the in vivo stability of these linkers can vary significantly based on their chemical structure, directly impacting the therapeutic index of the drug by influencing its efficacy and toxicity.[2] This guide provides an objective comparison of the in vivo stability of different PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.
Impact of PEG Linker Length on Pharmacokinetics
The length of the PEG chain is a fundamental parameter that can be modulated to alter the in vivo performance of a conjugate. Longer PEG chains generally increase the hydrodynamic radius of the molecule, which in turn reduces renal clearance and extends circulation half-life.[3][4]
Table 1: Influence of PEG Linker Length on Pharmacokinetic Parameters
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life.[5] |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart. |
| Peptide (A20FMDV2) | PEG8 | In rat serum, proved to be the most stable with over 70% of the peptide intact after 24 hours. |
| Peptide (A20FMDV2) | PEG20 | In rat serum, was the most stable of the longer chain PEGs tested, with close to 90% remaining intact after 24 hours. |
Note: The effect of PEG linker length can be context-dependent, as highlighted by the Trastuzumab-PEG8 conjugate.
Comparison of Cleavable and Non-Cleavable PEG Linkers
The choice between a cleavable and a non-cleavable linker is pivotal in drug design, dictating the mechanism of payload release.
Non-Cleavable Linkers: These linkers provide a stable, covalent bond between the drug and the delivery vehicle. The payload is released upon lysosomal degradation of the carrier molecule. This approach generally results in higher stability in circulation and a lower risk of off-target toxicity.
Cleavable Linkers: These are designed to release the payload in response to specific triggers within the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes. While offering controlled drug release, their stability in systemic circulation is a critical consideration to prevent premature payload release and associated toxicity.
Table 2: In Vivo Stability Characteristics of Different Cleavable Linker Chemistries
| Linker Type | Cleavage Trigger | In Vivo Stability Characteristics |
| Hydrazone | Acidic pH (Endosomes/Lysosomes) | Stability is pH-dependent; designed to be stable at physiological pH (~7.4) but labile in acidic environments. However, some studies have reported premature hydrolysis in plasma. A novel silyl ether-based linker showed a half-life of >7 days in human plasma, compared to 2-3 days for traditional hydrazone linkers. |
| Disulfide | High glutathione concentration (Intracellular) | Generally stable in the bloodstream, but can be cleaved by reducing agents. The in vivo cleavage can be rapid, with free drug detectable in the blood as early as 5 minutes post-injection in some models. The stability can be influenced by the steric hindrance around the disulfide bond. |
| Peptide-based | Specific enzymes (e.g., Cathepsins in lysosomes) | High plasma stability is achievable, but can be susceptible to cleavage by extracellular proteases, leading to premature drug release. Linker design, such as incorporating specific amino acid sequences, can enhance stability. For example, a triglycyl peptide linker exhibited high stability in mouse plasma. |
| β-Glucuronide | β-Glucuronidase (Tumor microenvironment) | Exhibits high stability in plasma and is designed for specific cleavage in the tumor microenvironment where the enzyme is overexpressed. A β-glucuronide-MMAF conjugate had an extrapolated half-life of 81 days in rat plasma. |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. This typically involves quantifying the intact conjugate, the total drug carrier (e.g., antibody), and the free payload in biological matrices over time.
Pharmacokinetic Study in Animal Models
Objective: To determine the in vivo clearance, half-life, and overall pharmacokinetic profile of the PEGylated conjugate.
Methodology:
-
Administer a single intravenous dose of the ADC to a suitable animal model (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples using appropriate analytical methods to quantify the concentrations of the intact ADC, total antibody, and free payload.
Quantification of Intact ADC via ELISA
Objective: To measure the concentration of the intact antibody-drug conjugate in plasma.
Methodology:
-
Plate Coating: Coat a 96-well plate with an antigen specific to the antibody portion of the ADC.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.
-
Detection: Use an enzyme-conjugated secondary antibody that specifically recognizes the payload molecule. This ensures that only ADCs with the payload still attached are detected.
-
Quantification: Measure the signal generated by the enzyme and compare it to a standard curve to determine the concentration of the intact ADC.
Quantification of Free Payload via LC-MS/MS
Objective: To measure the concentration of the prematurely released payload in circulation.
Methodology:
-
Sample Preparation: Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).
-
Separation: Centrifuge the samples and collect the supernatant containing the small molecule payload.
-
LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The payload is separated by chromatography and then detected and quantified by mass spectrometry.
Visualizing Linker Types and Experimental Workflow
Caption: Categories of PEG linkers based on their in vivo stability and release mechanisms.
Caption: A typical experimental workflow for assessing the in vivo stability of PEGylated conjugates.
FDA-Approved PEGylated Drugs: A Snapshot
The clinical success of PEGylation is evident in the number of FDA-approved drugs that utilize this technology to improve their pharmacokinetic profiles.
Table 3: Examples of FDA-Approved PEGylated Drugs and their Linker Characteristics
| Drug Name (Brand Name) | Therapeutic Area | PEG Linker Characteristics |
| Pegfilgrastim (Neulasta) | Neutropenia | 20 kDa linear PEG, non-cleavable (N-terminal amine conjugation). |
| Peginterferon alfa-2a (Pegasys) | Hepatitis B and C | 40 kDa branched PEG, non-cleavable. |
| Adagen (Pegademase Bovine) | Immunodeficiency | Multiple 5 kDa linear PEGs, non-cleavable (stable amide linkage to lysine residues). |
| Oncaspar (Pegaspargase) | Acute Lymphoblastic Leukemia | Multiple 5 kDa linear PEGs, non-cleavable (stable amide linkage). |
| Movantik (Naloxegol) | Opioid-Induced Constipation | Small molecule with a PEG chain, non-cleavable. |
| Trodelvy (Sacituzumab govitecan) | Breast Cancer | Cleavable linker (pH-sensitive) with a short PEG unit to improve solubility and stability. |
| Zynlonta (Loncastuximab tesirine) | B-cell Lymphoma | Cleavable linker with a PEG8 spacer. |
This guide provides a comparative overview of the in vivo stability of different PEG linkers. The selection of an optimal linker is a multifaceted decision that depends on the specific therapeutic agent, the target, and the desired pharmacokinetic profile. Careful consideration of the linker's properties is paramount to developing safe and effective bioconjugates.
References
A Comparative Guide to the Applications of m-PEG37-acid in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers are indispensable tools for enhancing the therapeutic properties of proteins, peptides, nanoparticles, and small molecules. The choice of PEG linker can significantly impact a conjugate's stability, pharmacokinetics, and efficacy. This guide provides a comparative analysis of m-PEG37-acid, a discrete PEG linker with 37 ethylene glycol units, against other PEG alternatives, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is a monofunctional PEG derivative with a terminal methoxy group and a carboxylic acid functional group. This heterobifunctional structure allows for the covalent attachment to amine-containing molecules, such as the lysine residues of proteins or amine-functionalized nanoparticles, through the formation of a stable amide bond. The PEG chain imparts increased hydrophilicity, which can improve the solubility and stability of the conjugated molecule, reduce immunogenicity, and prolong circulation half-life by increasing its hydrodynamic radius and reducing renal clearance[1][2].
Key Applications of this compound
The versatile properties of this compound make it suitable for a range of applications in biomedical research and drug development:
-
Protein and Peptide PEGylation: Covalent attachment of this compound to therapeutic proteins and peptides can enhance their pharmacokinetic and pharmacodynamic properties. This process, known as PEGylation, can lead to a longer in-vivo half-life, reduced dosing frequency, and improved patient compliance[2].
-
Antibody-Drug Conjugate (ADC) Development: In ADCs, the linker connecting the antibody to the cytotoxic payload is a critical component influencing the ADC's therapeutic index. PEG linkers like this compound can be incorporated to improve the solubility and stability of ADCs, particularly those with hydrophobic payloads, and to modulate the overall pharmacokinetic properties of the conjugate[3][4].
-
Nanoparticle Surface Modification: Functionalizing the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) with this compound creates a hydrophilic shield that can reduce opsonization and clearance by the reticuloendothelial system (RES), leading to prolonged circulation times. This "stealth" effect is crucial for targeted drug delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Hydrogel Formation: this compound can be used as a component in the formation of hydrogels for controlled drug release. The PEG chains contribute to the hydrophilicity and biocompatibility of the hydrogel matrix, while the carboxylic acid group can be used for cross-linking or for conjugating therapeutic molecules within the hydrogel.
Comparative Performance Analysis
While direct, head-to-head comparative studies for this compound against other discrete PEG linkers are not extensively available in the public domain, we can infer its performance based on the well-established principles of PEGylation and data from studies comparing PEG linkers of different lengths. The length of the PEG chain is a critical determinant of the conjugate's properties.
Table 1: Comparison of PEG Linker Length on In-Vivo Half-Life of Bioconjugates
| Feature | No PEG Linker | Short-Chain PEG (e.g., m-PEG4-acid to m-PEG12-acid) | Mid-Chain PEG (e.g., m-PEG24-acid, This compound ) | Long-Chain PEG (e.g., m-PEG49-acid and longer) |
| Relative In-Vivo Half-Life | Shortest | Moderate Increase | Significant Increase (Expected) | Longest |
| Supporting Data/Observations | Prone to rapid renal clearance and proteolytic degradation. | Offers some improvement in circulation time over non-PEGylated molecules. | A 20 kDa PEG has been shown to increase the half-life of a protein by 25-fold. It is expected that this compound would provide a substantial increase in half-life. | Longer PEG chains provide a larger hydrodynamic radius, leading to the most significant reduction in renal clearance. |
Table 2: Influence of PEG Linker Length on In-Vitro Cytotoxicity of Antibody-Drug Conjugates
| Feature | No PEG Linker | Short-Chain PEG (e.g., PEG4) | Mid-Chain PEG (e.g., This compound ) | Long-Chain PEG (e.g., 10 kDa) |
| Relative In-Vitro Cytotoxicity | Highest | High | Moderate (Expected) | Lower |
| Supporting Data/Observations | The unconjugated payload is typically highly potent. | A study on affibody-drug conjugates showed a 4.5-fold reduction in cytotoxicity with a 4 kDa PEG linker compared to no PEG linker. | The effect of this compound on cytotoxicity is not specifically reported, but a moderate chain length is expected to have an intermediate effect. | The same study reported a 22-fold reduction in cytotoxicity with a 10 kDa PEG linker, likely due to steric hindrance affecting payload delivery or target binding. |
Table 3: Comparison of Drug Release Kinetics from PEG-based Hydrogels
| Feature | Short-Chain PEG Crosslinker | Mid-Chain PEG Crosslinker (e.g., This compound ) | Long-Chain PEG Crosslinker |
| Relative Drug Release Rate | Faster | Moderate (Expected) | Slower |
| Supporting Data/Observations | Hydrogels with shorter crosslinkers tend to have a higher crosslinking density, leading to a smaller mesh size and slower release of small molecules, but faster degradation and release for degradable hydrogels. | The properties are intermediate and can be tuned by adjusting the overall polymer concentration. A study on gelatin-PEG hydrogels showed that increased crosslinking density and solid content prolonged drug release. | Longer PEG crosslinkers result in a larger mesh size, which can facilitate faster diffusion of encapsulated drugs. However, the overall degradation rate of the hydrogel also plays a significant role. |
Experimental Protocols
The following are detailed, representative protocols for key applications of this compound. These protocols are based on established methods for PEG-acid conjugation and may require optimization for specific applications.
Protocol 1: Conjugation of this compound to a Protein (e.g., Lysozyme) via EDC/NHS Chemistry
Objective: To covalently attach this compound to the primary amines (lysine residues and N-terminus) of a model protein.
Materials:
-
This compound
-
Lysozyme
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Add EDC (20 mM final concentration) and NHS (50 mM final concentration) to the this compound solution.
-
Incubate the reaction for 15 minutes at room temperature to form the NHS-ester of this compound.
-
-
Conjugation to Lysozyme:
-
Dissolve lysozyme in Coupling Buffer to a final concentration of 5 mg/mL.
-
Add the activated this compound solution to the lysozyme solution at a 10-fold molar excess of the PEG linker to the protein.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-activated PEG.
-
Purify the PEGylated lysozyme from unreacted reagents by dialysis against PBS at 4°C for 48 hours with several buffer changes.
-
-
Characterization:
-
Confirm PEGylation by SDS-PAGE, observing the increase in molecular weight of the modified lysozyme.
-
Determine the extent of PEGylation using techniques such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines using a TNBSA assay.
-
Protocol 2: Surface Functionalization of PLGA Nanoparticles with this compound
Objective: To prepare "stealth" PLGA nanoparticles by covalently attaching this compound to their surface. This protocol assumes the use of PLGA with terminal amine groups or the co-formulation with a PLGA-PEG-amine polymer.
Materials:
-
Amine-functionalized Poly(lactic-co-glycolic acid) (PLGA-NH2) or a blend of PLGA and PLGA-PEG-NH2
-
This compound
-
EDC and NHS
-
Organic solvent (e.g., acetone or dichloromethane)
-
Aqueous phase (e.g., deionized water with a surfactant like PVA)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
Procedure:
-
Nanoparticle Formulation (Single Emulsion-Solvent Evaporation):
-
Dissolve PLGA-NH2 (and any encapsulated drug) in the organic solvent.
-
Add this organic phase dropwise to the aqueous phase while sonicating to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, resulting in the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess surfactant.
-
-
Activation of this compound:
-
Prepare the activated m-PEG37-NHS ester as described in Protocol 1, Step 1.
-
-
Conjugation to Nanoparticles:
-
Resuspend the amine-functionalized PLGA nanoparticles in Coupling Buffer.
-
Add the activated this compound solution to the nanoparticle suspension.
-
Incubate the reaction for 4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Centrifuge the nanoparticles to remove the supernatant containing unreacted PEG and byproducts.
-
Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step three times.
-
Lyophilize the final nanoparticle pellet for long-term storage.
-
-
Characterization:
-
Measure the size and zeta potential of the nanoparticles before and after PEGylation using Dynamic Light Scattering (DLS). A successful PEGylation should result in an increase in hydrodynamic diameter and a shift in zeta potential towards neutral.
-
Confirm the presence of PEG on the surface using techniques like Fourier Transform Infrared (FTIR) spectroscopy or X-ray Photoelectron Spectroscopy (XPS).
-
Conclusion
This compound is a valuable tool in the bioconjugation and drug delivery toolbox. While direct quantitative comparisons with other discrete PEG linkers are not always readily available, the established principles of PEGylation allow for informed decisions regarding its use. Its mid-range chain length is expected to provide a good balance of increased in-vivo half-life and retained biological activity for protein and peptide conjugates. In the context of ADCs and nanoparticle drug delivery, it can significantly improve solubility and circulation time. The provided protocols offer a starting point for researchers to incorporate this compound into their drug development pipelines, with the understanding that optimization is key to achieving the desired therapeutic outcomes. As more research is conducted, a clearer, data-driven picture of the specific advantages of this compound over other PEG alternatives will undoubtedly emerge.
References
The Stealth Cloak: A Comparative Analysis of PEGylated vs. Non-PEGylated Nanoparticles
For researchers, scientists, and drug development professionals, the choice between PEGylated and non-PEGylated nanoparticles is a critical decision in the design of effective drug delivery systems. This guide provides an objective comparison of their performance, supported by experimental data, to inform this crucial selection process.
The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, has become a cornerstone of nanomedicine. This hydrophilic polymer chain acts as a "stealth" coating, significantly altering the biological fate and therapeutic efficacy of nanoparticles. This guide delves into a comparative analysis of PEGylated and non-PEGylated nanoparticles, focusing on key performance indicators: pharmacokinetics, biodistribution, cellular uptake, and immunogenicity.
At a Glance: Key Performance Differences
| Parameter | Non-PEGylated Nanoparticles | PEGylated Nanoparticles | Rationale |
| Circulation Half-Life | Short (minutes to < 1 hour) | Long (hours to days)[1][2] | PEG layer reduces opsonization and clearance by the mononuclear phagocyte system (MPS).[1][3] |
| MPS Uptake (Liver & Spleen) | High | Low | The "stealth" effect of PEG shields nanoparticles from recognition by phagocytic cells.[1] |
| Protein Corona | Rapid formation of a thick protein layer | Reduced and altered protein adsorption | The hydrophilic and neutral nature of PEG minimizes non-specific protein binding. |
| Cellular Uptake | Generally higher in vitro | Often lower in vitro | The PEG layer can sterically hinder interactions with cell surface receptors. |
| Immunogenicity | Can be immunogenic depending on the core material | Generally reduced, but can induce anti-PEG antibodies upon repeated administration. | PEG masks antigenic epitopes of the nanoparticle core, but PEG itself can be immunogenic. |
| Tumor Accumulation (EPR effect) | Lower | Higher | Prolonged circulation time increases the probability of extravasation into tumor tissue through leaky vasculature (Enhanced Permeability and Retention effect). |
Deep Dive: Experimental Evidence
Pharmacokinetics: The Persistence Advantage of PEGylation
The primary advantage of PEGylation lies in its ability to dramatically extend the circulation time of nanoparticles. Non-PEGylated nanoparticles are rapidly recognized by the immune system as foreign entities and are cleared from the bloodstream, primarily by the mononuclear phagocyte system (MPS) in the liver and spleen.
A study comparing PEGylated and non-PEGylated proticles (nanoparticles formed by self-assembly of oligonucleotides and protamine) demonstrated a significant difference in blood concentration one-hour post-injection. The PEGylated proticles showed a blood concentration of 0.23 ± 0.01 %ID/g, whereas the non-PEGylated counterparts were at a much lower 0.06 ± 0.01 %ID/g. Similarly, the circulation half-life of liposomes was shown to increase from less than 30 minutes to up to 5 hours after PEGylation.
dot
Figure 1: Comparative workflow of the in vivo fate of non-PEGylated versus PEGylated nanoparticles.
Biodistribution: Steering Nanoparticles Away from the MPS
The extended circulation of PEGylated nanoparticles directly impacts their biodistribution. By evading the MPS, PEGylated nanoparticles exhibit significantly lower accumulation in the liver and spleen compared to their non-PEGylated counterparts. This altered biodistribution is crucial for directing therapeutic agents to target tissues, such as tumors, by leveraging the Enhanced Permeability and Retention (EPR) effect.
For instance, a study on organic nanotubes (ONTs) revealed that at 1 hour post-injection, approximately 66% of the injected dose of non-PEGylated ONTs accumulated in the lungs and 25% in the liver. In stark contrast, PEGylated ONTs showed remarkably reduced lung accumulation and a significant portion (around 30%) remaining in the blood, indicating prolonged circulation and altered distribution.
Cellular Uptake: A Double-Edged Sword
While PEGylation is advantageous for systemic circulation, it can present a hurdle at the cellular level. The hydrophilic and sterically hindering PEG layer that prevents MPS uptake can also reduce the interaction of nanoparticles with target cells, leading to lower cellular uptake in vitro.
A comparative study using doxorubicin-loaded pH-sensitive liposomes found that the non-PEGylated version (Lip-DOX) had better cellular uptake than the PEGylated counterpart (Lip2000-DOX). This suggests that for applications where rapid cellular internalization is paramount, the presence of a dense PEG layer might be counterproductive. However, this can be overcome by incorporating targeting ligands at the distal end of the PEG chains.
dot
Figure 2: Influence of PEGylation on nanoparticle-cell interaction and subsequent uptake.
Immunogenicity: The Anti-PEG Antibody Phenomenon
PEGylation is often employed to reduce the immunogenicity of therapeutic proteins and nanoparticles by masking antigenic sites. However, PEG itself is not entirely immunologically inert. Repeated administration of PEGylated nanoparticles can lead to the production of anti-PEG antibodies, primarily of the IgM isotype. These antibodies can bind to the PEG layer of subsequently administered doses, leading to a phenomenon known as accelerated blood clearance (ABC), which negates the long-circulating benefit of PEGylation. The immunogenicity of PEG is influenced by factors such as the nanoparticle core material, PEG density, and the route of administration.
Experimental Protocols
Nanoparticle Characterization: Size and Surface Charge
A. Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Polydispersity Index (PDI)
-
Purpose: To measure the effective size of the nanoparticles in solution, including the core, PEG layer, and associated solvent layer.
-
Protocol:
-
Prepare nanoparticle suspensions in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration that gives a stable and reproducible signal.
-
Filter the sample through a 0.22 µm syringe filter to remove dust and large aggregates.
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform at least three measurements to obtain the average hydrodynamic diameter (Z-average) and the PDI, which indicates the breadth of the size distribution.
-
B. Zeta Potential Measurement
-
Purpose: To determine the surface charge of the nanoparticles, which influences their stability in suspension and their interaction with biological components.
-
Protocol:
-
Prepare the nanoparticle suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).
-
Inject the sample into a cleaned folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and allow for temperature equilibration.
-
The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.
-
Perform multiple measurements to ensure reproducibility.
-
In Vivo Pharmacokinetics and Biodistribution
-
Purpose: To determine the circulation half-life and organ distribution of the nanoparticles.
-
Animal Model: Typically, healthy mice (e.g., BALB/c or C57BL/6) are used.
-
Protocol:
-
Administer the nanoparticle formulation (PEGylated or non-PEGylated) intravenously via the tail vein at a specific dose.
-
At predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 24h, 48h), collect blood samples via retro-orbital or cardiac puncture.
-
For biodistribution, at the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Quantify the amount of nanoparticles in the blood and tissues. For metallic nanoparticles, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is commonly used. For fluorescently labeled nanoparticles, fluorescence imaging or spectroscopy of tissue homogenates can be employed.
-
Pharmacokinetic parameters (e.g., half-life, clearance) are calculated by fitting the blood concentration-time data to a pharmacokinetic model. Biodistribution is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Biodistribution and Pharmacokinetics of Silica Nanoparticles as a Function of Geometry, Porosity and Surface Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Stealth Properties of m-PEG37-acid Modified Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of surfaces with polyethylene glycol (PEG) is a widely adopted strategy to confer "stealth" properties, primarily by reducing non-specific protein adsorption and subsequent biological responses. This guide provides a comparative evaluation of m-PEG37-acid modified surfaces, a specific oligoethylene glycol linker, against other common anti-fouling coatings. The information presented herein is supported by experimental data from various studies to aid in the selection of appropriate surface modification strategies for drug delivery systems, medical devices, and research applications.
Mechanism of PEG-Induced Stealth Properties
The primary mechanism by which PEG coatings reduce biofouling is through the formation of a hydrophilic, flexible polymer brush that sterically hinders the approach and adsorption of proteins. This is often described by two models: the "mushroom" conformation at low grafting densities and the more effective "brush" conformation at higher densities. The "stealth" effect is a result of the large excluded volume of the hydrated PEG chains, which creates an energetic barrier to protein adsorption.
Quantitative Comparison of Surface Properties
The following tables summarize quantitative data on protein adsorption, cell adhesion, and complement activation for various surfaces. It is important to note that direct comparative data for this compound is limited. Therefore, data for PEG with a similar molecular weight (approximately 1.5-2.0 kDa) is included as a proxy to provide a reasonable estimate of performance.
Table 1: Protein Adsorption on Modified Surfaces
| Surface Modification | Protein | Adsorbed Protein Mass (ng/cm²) | Reference |
| Unmodified (e.g., Polystyrene) | Fibrinogen | ~350 - 500 | General literature |
| Unmodified (e.g., Polystyrene) | Lysozyme | ~150 - 250 | General literature |
| m-PEG-acid (similar MW to 1.5-2.0 kDa) | Fibrinogen | ~10 - 50 | [1][2] |
| m-PEG-acid (similar MW to 1.5-2.0 kDa) | Lysozyme | ~5 - 30 | [1][2] |
| PEG (5 kDa) | Fibrinogen | ~5 - 20 | [1] |
| Zwitterionic (pSBMA) | Fibrinogen | ~5 - 25 |
Table 2: Cell Adhesion on Modified Surfaces
| Surface Modification | Cell Type | Adherent Cell Density (cells/mm²) | Reference |
| Unmodified (Tissue Culture Polystyrene) | Fibroblasts | > 5000 | General literature |
| m-PEG-acid (similar MW to 1.5-2.0 kDa) | Fibroblasts | < 500 | |
| PEG (5 kDa) | Fibroblasts | < 200 | |
| Zwitterionic (pSBMA) | Fibroblasts | < 300 |
Table 3: Complement Activation on Modified Surfaces
| Surface Modification | Complement Activation Metric | Result | Reference |
| Unmodified (e.g., Polystyrene) | C3b Deposition | High | |
| m-PEG-acid (similar MW to 1.5-2.0 kDa) | SC5b-9 Generation | Low to Moderate | |
| PEG (5 kDa) | SC5b-9 Generation | Low | |
| Zwitterionic (pSBMA) | C3b Deposition | Low | General literature |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of stealth properties. Below are representative protocols for the key experiments cited in this guide.
Protein Adsorption Assay (Quartz Crystal Microbalance - QCM-D)
This technique measures the change in frequency and dissipation of a quartz crystal sensor as molecules adsorb to its surface, allowing for real-time, quantitative analysis of protein adsorption.
Protocol:
-
Surface Preparation: The QCM-D sensor is coated with the desired surface modification (e.g., this compound).
-
Equilibration: A baseline is established by flowing a suitable buffer (e.g., PBS, pH 7.4) over the sensor surface until a stable frequency and dissipation signal is achieved.
-
Protein Adsorption: A solution of the protein of interest (e.g., fibrinogen or lysozyme at a concentration of 0.1-1 mg/mL in the same buffer) is introduced into the measurement chamber.
-
Real-time Monitoring: The changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time as the protein adsorbs to the surface.
-
Rinsing: After the adsorption phase, the buffer is reintroduced to rinse away any loosely bound protein.
-
Data Analysis: The adsorbed mass is calculated from the change in frequency using the Sauerbrey equation. The change in dissipation provides information about the viscoelastic properties of the adsorbed layer.
Cell Adhesion Assay (Static Seeding and Quantification)
This assay quantifies the number of cells that adhere to a modified surface after a defined incubation period.
Protocol:
-
Surface Preparation: Substrates (e.g., glass coverslips or wells of a tissue culture plate) are coated with the surface modifications to be tested.
-
Cell Seeding: A suspension of the desired cell type (e.g., fibroblasts) is seeded onto the prepared surfaces at a known density (e.g., 1 x 10^4 cells/cm²).
-
Incubation: The cells are incubated under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a specified time (e.g., 4 or 24 hours) to allow for adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with a buffered saline solution.
-
Quantification: The number of adherent cells is quantified. This can be done by:
-
Microscopy: Staining the cells with a fluorescent dye (e.g., Calcein AM for live cells or DAPI for nuclei) and counting the cells in multiple fields of view.
-
Metabolic Assay: Using an assay such as MTS or PrestoBlue, where the colorimetric or fluorometric signal is proportional to the number of viable cells.
-
Complement Activation Assay (ELISA-based)
This method measures the activation of the complement system by detecting the presence of specific activation products, such as the soluble terminal complement complex (SC5b-9), in serum that has been in contact with the modified surface.
Protocol:
-
Surface Incubation: The modified surface is incubated with diluted human serum (e.g., 10-50% in a suitable buffer) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Reaction Quenching: The reaction is stopped by adding a chelating agent such as EDTA to the serum.
-
ELISA Measurement: The concentration of a complement activation marker, such as SC5b-9 or C3a, in the serum supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The level of complement activation is determined by comparing the measured concentration to that of positive (e.g., zymosan) and negative (buffer only) controls.
Conclusion
Surfaces modified with this compound are expected to exhibit significant reductions in protein adsorption and cell adhesion compared to unmodified surfaces, thereby providing effective "stealth" properties. The performance is anticipated to be comparable to that of other short-chain PEGs. While longer PEG chains may offer slightly enhanced protein repulsion in some cases, the choice of PEG length often involves a trade-off with other factors such as the activity of tethered targeting ligands. Zwitterionic coatings, such as pSBMA, represent a viable alternative to PEGylation, demonstrating similar anti-fouling capabilities. The selection of the optimal surface modification will depend on the specific requirements of the application, including the biological environment and the desired surface functionality. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other novel biomaterial surfaces.
References
Safety Operating Guide
Proper Disposal of m-PEG37-acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of m-PEG37-acid, a monofunctional polyethylene glycol (PEG) derivative commonly used in bioconjugation, drug delivery, and surface modification.
While this compound is generally not classified as a hazardous substance, proper disposal protocols are necessary to maintain a safe laboratory environment and comply with institutional and regulatory standards. Polyethylene glycol compounds are known to be biodegradable and typically exhibit low toxicity. However, the acidic functional group necessitates careful consideration prior to disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental contact, rinse the affected area with plenty of water. If inhalation of dust occurs, move to an area with fresh air. For any persistent irritation or discomfort, seek medical attention.
Quantitative Safety and Disposal Data
The following table summarizes key data points relevant to the safe handling and disposal of this compound.
| Property | Value | Implications for Disposal |
| Physical State | Solid or viscous liquid | Can be handled as solid waste. |
| Solubility | Soluble in water, DCM, THF, DMF, and DMSO | Water solubility allows for dilution and potential neutralization if required. |
| Hazard Classification | Generally not considered hazardous | Disposal as non-hazardous waste is often permissible, pending institutional guidelines. |
| Biodegradability | Readily biodegradable | Low long-term environmental impact. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This serves as a general guideline; always adhere to your institution's specific waste management policies.
-
Waste Identification and Segregation:
-
Collect waste this compound in a designated, properly labeled waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Small Quantities (Milligram to Gram Scale):
-
For uncontaminated, small quantities of solid this compound, it is often acceptable to dispose of it as non-hazardous solid waste.
-
Place the material in a sealed, clearly labeled bag or container before disposing of it in the appropriate laboratory solid waste stream.
-
-
Aqueous Solutions:
-
Due to its acidic nature, aqueous solutions of this compound should be neutralized before drain disposal.
-
Check the pH of the solution. If acidic, neutralize to a pH between 6.0 and 8.0 using a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide).
-
Perform neutralization in a well-ventilated area, such as a fume hood, and wear appropriate PPE.
-
Once neutralized, the solution can typically be poured down the drain with copious amounts of water, in accordance with local regulations.
-
-
Contaminated Material:
-
If this compound is contaminated with hazardous substances, it must be disposed of as hazardous waste.
-
The disposal procedure will be dictated by the nature of the contaminant.
-
Consult your institution's EHS office for guidance on the proper disposal of the specific hazardous waste mixture.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water).
-
The first rinseate should be collected and disposed of as chemical waste, following the procedures for aqueous solutions.
-
Subsequent rinses can typically be disposed of down the drain.
-
Deface or remove the original label from the empty container before placing it in the appropriate recycling or solid waste bin.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always prioritize consulting your institution's specific protocols and the manufacturer's Safety Data Sheet.
Safeguarding Your Research: A Guide to Handling m-PEG37-acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for handling m-PEG37-acid, a valuable tool in bioconjugation and drug delivery research. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Immediate Safety and Handling Protocol
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound in a laboratory setting.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. | Protects eyes from potential splashes of the compound, which may cause irritation. |
| Hand Protection | Disposable Nitrile Gloves | Chemically resistant, powder-free. | Prevents direct skin contact. Nitrile gloves offer good resistance to a range of chemicals. |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length. | Protects skin and personal clothing from spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or a chemical fume hood. | This compound is a solid with low volatility. Respiratory protection may be necessary if aerosols are generated. |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills. |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure | Rationale |
| Receiving | Inspect packaging for damage upon arrival. | Damaged packaging could indicate a compromised product and potential for exposure. |
| Storage | Store at -20°C in a tightly sealed container.[1][2][3] | Protects the compound from degradation due to moisture and temperature fluctuations. |
| Dispensing | Weigh and handle in a designated area, preferably in a chemical fume hood. | Minimizes inhalation exposure and contains any potential spills. |
| General Hygiene | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling. | Prevents accidental ingestion and contamination. |
Operational Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
Caption: Standard operational workflow for this compound.
Disposal Plan
The proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Segregation
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused this compound, contaminated gloves, weigh paper, etc. | Labeled, sealed plastic bag or container for chemical waste. |
| Liquid Waste | Solutions containing this compound, reaction mixtures. | Labeled, sealed, and chemically compatible waste container. |
| Sharps Waste | Contaminated needles or other sharps. | Puncture-resistant sharps container. |
Neutralization and Disposal Procedure
Given the acidic nature of this compound, neutralization of liquid waste is a recommended step before final disposal, particularly for dilute aqueous solutions.
-
Neutralization :
-
Work in a chemical fume hood and wear appropriate PPE.
-
Slowly add a weak base, such as a saturated sodium bicarbonate solution, to the acidic waste while stirring.
-
Monitor the pH of the solution. The target pH is between 6.0 and 8.0.
-
Be aware that neutralization can generate gas (carbon dioxide) and heat. Proceed slowly and cool the container if necessary.
-
-
Final Disposal :
-
Once neutralized, the liquid waste should be transferred to a properly labeled hazardous waste container.
-
Solid waste should be collected in a designated hazardous waste container.
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service. Do not pour down the drain.
-
The following flowchart outlines the decision-making process for the disposal of this compound waste.
Caption: Decision tree for this compound waste disposal.
By implementing these safety and handling procedures, researchers can confidently and safely utilize this compound in their work, contributing to advancements in science and medicine while prioritizing a culture of safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
